Lidocaine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |
| Record name | Lidocaine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045166 | |
| Record name | Lidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |
| Record name | SID855682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |
CAS No. |
137-58-6 | |
| Record name | Lidocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidocaine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lidocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C, 68.5 °C | |
| Record name | Lidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIDOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lidocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Lidocaine Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of lidocaine (B1675312) on voltage-gated sodium channels (VGSCs). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the quantitative aspects of this compound's interaction with these critical ion channels, the experimental methodologies used to elucidate these mechanisms, and visual representations of the key pathways and processes.
Introduction: State- and Use-Dependent Blockade of Voltage-Gated Sodium Channels
This compound, a class Ib antiarrhythmic and local anesthetic, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels. These channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. The action of this compound is not a simple occlusion of the channel pore but a complex, dynamic interaction that is highly dependent on the conformational state of the channel. This state-dependent and use-dependent blockade is the cornerstone of its clinical efficacy and tissue specificity.
The "Modulated Receptor Hypothesis" is a foundational concept in understanding this compound's mechanism. It posits that this compound has different binding affinities for the resting, open, and inactivated states of the sodium channel.[1][2] this compound exhibits a low affinity for the resting state of the channel, which is prevalent at negative membrane potentials.[3][4] Conversely, it binds with significantly higher affinity to the open and, particularly, the inactivated states, which are populated during membrane depolarization.[3][5][6] This preferential binding to the inactivated state is crucial for its therapeutic action in rapidly firing or depolarized tissues.[3][7]
Quantitative Analysis of this compound-Channel Interactions
The interaction between this compound and VGSCs has been quantified through various electrophysiological studies. The following tables summarize key quantitative data from the literature, providing a comparative look at this compound's affinity and its effects on channel gating across different channel isoforms and conditions.
Table 1: State-Dependent Binding Affinity of this compound for Voltage-Gated Sodium Channels
| Channel Isoform | Experimental System | Resting State Affinity (Kd) | Inactivated State Affinity (Kd) | Reference(s) |
| rSkM1 (rat skeletal muscle) | Xenopus oocytes | 2128 µM | 4 µM | [8] |
| rSkM1 + β1 subunit | Xenopus oocytes | 1760 µM | 1 µM | [8] |
| hH1a (human heart) | Xenopus oocytes | 433 µM | 7 µM | [8] |
| hH1a + β1 subunit | Xenopus oocytes | 887 µM | 9 µM | [8] |
| Nav1.7 (human) | HEK293 cells | ~2.2 mM | High affinity (not specified) | [4] |
Table 2: IC50 Values for this compound Block of Voltage-Gated Sodium Channels
| Channel Isoform | Experimental System | IC50 | Condition | Reference(s) |
| Nav1.7 (wild type) | HEK293 cells | 450 µM | - | [1][9] |
| Nav1.8 (wild type) | Xenopus oocytes | 104 µM | - | [1][9] |
| Nav1.7 (wild type) | HEK293 cells | 1.31 ± 0.87 mM | - | [6] |
| Nav1.7 (I136V mutant) | HEK293 cells | 3.95 ± 1.58 mM | - | [6] |
| Nav1.7 (I848T mutant) | HEK293 cells | 3.11 ± 0.48 mM | - | [6] |
| Nav1.7 (V1316A mutant) | HEK293 cells | 7.92 ± 2.50 mM | - | [6] |
| Nav1.7 (wild type, inactivated) | - | 500 µM | Inactivated state | [10] |
| Nav1.7 (N395K mutant, inactivated) | - | 2.8 mM | Inactivated state | [10] |
| Nav1.2 (wild type) | - | ~11 µM | - |
Table 3: Effects of this compound on Sodium Channel Gating Properties
| Channel Isoform | Parameter | Control | This compound (Concentration) | Effect | Reference(s) |
| Nav1.7 | V1/2 of steady-state inactivation | - | - | 10.6 mV hyperpolarizing shift | [1] |
| Nav1.8 | V1/2 of steady-state inactivation | - | - | 4.1 mV hyperpolarizing shift | [1] |
| Nav1.8 | V1/2 of steady-state activation | - | - | 6.1 mV depolarizing shift | [1] |
| Rat ventricular myocytes | V1/2 of inactivation | - | 20 µM | -9.5 mV shift | [11][12] |
| rSkM1 | Apparent h∞ curve V1/2 | -78.9 ± 1.9 mV | 1.0 mM | -89.7 ± 1.8 mV (10.8 mV hyperpolarizing shift) | [13] |
Molecular Basis of this compound's Action
This compound accesses its binding site from the intracellular side of the channel, physically occluding the pore and preventing sodium ion permeation.[3] Mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the channel's four domains (I-IV) that are critical for this compound binding. A phenylalanine residue in the S6 segment of domain IV (F1759 in Nav1.5) is a particularly crucial determinant of use-dependent block.[14][15]
Beyond steric hindrance, this compound allosterically modulates the gating machinery of the channel. Electrophysiological evidence demonstrates that this compound's binding is coupled to the movement of the S4 voltage sensors, particularly in domains III and IV.[16] this compound stabilizes the S4 segment of domain III in its activated (outward) position, which contributes to the reduction in the total gating charge movement.[17] This action effectively traps the channel in a non-conducting state.
Experimental Protocols
The understanding of this compound's mechanism of action has been built upon a foundation of meticulous experimental work. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on ionic currents in isolated cells.
-
Cell Preparation:
-
Solutions:
-
External Solution (Tyrode's or similar): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[3]
-
Internal (Pipette) Solution: Composition in mM: 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg. The pH is adjusted to 7.2 with KOH. For studying sodium channels specifically, CsF is often used in the internal solution to block potassium channels.[3][5]
-
This compound Stock Solution: A 10 mM stock solution of this compound-HCl is prepared in deionized water and stored at 4°C. Fresh dilutions are made in the external solution on the day of the experiment.[3]
-
-
Recording Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution is brought into contact with the cell membrane.[3]
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for control of the membrane potential and recording of the total current across the entire cell membrane.[18]
-
Voltage-Clamp Mode: The membrane potential is held at a negative potential (e.g., -80 mV to -120 mV) to keep the sodium channels in the resting state.[3][4] Depolarizing voltage steps (e.g., to -20 mV or 0 mV) are applied to elicit sodium currents.[3]
-
Current-Clamp Mode: Current is injected to elicit action potentials to study the effect of this compound on neuronal or cardiac firing.[3]
-
A stable baseline recording is established before perfusing the this compound-containing external solution over the cell.
-
Voltage Protocol for Assessing Use-Dependent Block
Use-dependent block is characterized by a cumulative increase in channel inhibition with repetitive stimulation.
-
The cell is held at a negative holding potential (e.g., -100 mV).
-
A train of short depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).[2]
-
The peak sodium current elicited by each pulse in the train is measured.
-
In the presence of this compound, a progressive decrease in the peak current amplitude with each successive pulse is observed, demonstrating use-dependent block.[7][19]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in this compound binding.
-
A plasmid containing the cDNA of the sodium channel alpha-subunit is used as a template.
-
The QuikChange Site-Directed Mutagenesis Kit (or a similar commercially available kit) is used to introduce specific point mutations at desired locations, such as the F1759 residue in Nav1.5.[14]
-
Primers containing the desired mutation are used to amplify the entire plasmid.
-
The parental, non-mutated DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
The mutated plasmid is then transformed into competent E. coli for amplification.
-
The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional characterization using patch-clamp electrophysiology to assess changes in this compound sensitivity.[14][16]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with voltage-gated sodium channels.
Caption: State-dependent binding of this compound to VGSCs.
Caption: Workflow of a whole-cell patch-clamp experiment.
Caption: Allosteric effects of this compound on VGSC gating.
Conclusion
The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by state- and use-dependent binding, direct pore block, and allosteric modulation of channel gating. A thorough understanding of these intricate interactions at the molecular level, supported by quantitative data and robust experimental methodologies, is paramount for the rational design and development of novel channel-modulating therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug developers to delve into the core principles of this compound's interaction with its primary molecular target.
References
- 1. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - this compound IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Evidence for two components of sodium channel block by this compound in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic this compound affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced this compound sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Voltage- and use-dependent effects of this compound on sodium current in rat single ventricular cells. (1983) | José A. Sánchez-Chapula | 98 Citations [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Charge at the this compound binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Action of this compound on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. This compound induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Lidocaine: A Technical Guide from 2,6-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of lidocaine (B1675312), a widely used local anesthetic, commencing from the precursor 2,6-dimethylaniline (B139824). The synthesis is a well-established two-step process involving an initial acylation followed by a nucleophilic substitution. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.
I. Overview of the Synthetic Pathway
The synthesis of this compound from 2,6-dimethylaniline proceeds through two primary chemical transformations:
-
Acylation of 2,6-dimethylaniline: 2,6-dimethylaniline is first reacted with chloroacetyl chloride in a nucleophilic acyl substitution reaction. This step forms the key intermediate, α-chloro-2,6-dimethylacetanilide. The reaction is typically carried out in a solvent such as glacial acetic acid.[1][2][3] The addition of a weak base like sodium acetate (B1210297) is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[4]
-
Nucleophilic Substitution with Diethylamine (B46881): The α-chloro-2,6-dimethylacetanilide intermediate then undergoes a nucleophilic substitution reaction with diethylamine.[2][4] The nitrogen atom of diethylamine acts as a nucleophile, displacing the chlorine atom on the acetyl group to form the final product, this compound (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[3] This reaction is typically performed in a non-polar solvent like toluene (B28343) under reflux conditions.[3][5]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the this compound synthesis, compiled from various experimental procedures.
Table 1: Synthesis of α-chloro-2,6-dimethylacetanilide
| Parameter | Value | Source |
| Reactants | ||
| 2,6-dimethylaniline | 24.4 mmol (3.0 mL) | [6] |
| Chloroacetyl chloride | 25.1 mmol (2.0 mL) | [6] |
| Glacial Acetic Acid | 15 mL | [6] |
| Sodium Acetate (half-saturated aq. solution) | 25 mL | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [7] |
| Reaction Time | 0.5 - 1 hour | [7] |
| Product | ||
| Yield | 89.3% | [7] |
| Melting Point | 64-66 °C | [6] |
Table 2: Synthesis of this compound
| Parameter | Value | Source |
| Reactants | ||
| α-chloro-2,6-dimethylacetanilide | 0.03 mol | [3] |
| Diethylamine | 0.09 mol (3 molar equivalents) | [3][8] |
| Toluene | 150 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 110 °C) | [2][5] |
| Reaction Time | 1 - 4 hours | [3][5] |
| Product | ||
| Yield | 71% (overall from 2,6-dimethylaniline) | [9] |
| Melting Point | 65-67 °C | [6] |
III. Experimental Protocols
A. Synthesis of α-chloro-2,6-dimethylacetanilide
Materials:
-
2,6-dimethylaniline
-
Glacial acetic acid
-
Chloroacetyl chloride
-
Sodium acetate trihydrate
-
Deionized water
-
Erlenmeyer flask (125 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[1][6]
-
To this solution, add 2.0 mL of chloroacetyl chloride.[1][6]
-
Immediately following the addition of chloroacetyl chloride, add a solution of approximately 3.3 g of sodium acetate trihydrate dissolved in 67 mL of water.[4]
-
Stir the resulting mixture. Precipitation of the amide product should occur almost instantaneously.[6]
-
Cool the mixture in an ice bath to ensure complete precipitation.[4]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.[2][4]
-
Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.[4]
-
Press the product as dry as possible on the filter paper and allow it to air-dry.[2][6]
B. Synthesis of this compound
Materials:
-
α-chloro-2,6-dimethylacetanilide (from Step A)
-
Diethylamine
-
Toluene
-
3 M Hydrochloric acid
-
8 M Sodium hydroxide (B78521) (or 30% KOH)
-
Pentane (B18724) or Ether
-
Anhydrous sodium sulfate (B86663) or potassium carbonate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Place the dried α-chloro-2,6-dimethylacetanilide into a 100 mL round-bottom flask.[5]
-
Add 50 mL of toluene and 10 mL of diethylamine to the flask.[5]
-
Attach a reflux condenser and heat the mixture under reflux for 1.5 to 4 hours.[3][5]
-
After reflux, cool the reaction mixture to room temperature. A precipitate of diethylamine hydrochloride may form.[3]
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer with several portions of water to remove excess diethylamine and diethylamine hydrochloride.[6]
-
Extract the organic layer with two portions of 3 M hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.[8]
-
Combine the acidic aqueous extracts and cool them in an ice bath.
-
Slowly add 8 M sodium hydroxide or 30% potassium hydroxide solution to the cooled aqueous layer until the solution is strongly basic (pH 9-10). This will precipitate the this compound free base.[8][10]
-
Extract the precipitated this compound into an organic solvent such as pentane or ether using a separatory funnel.[8]
-
Wash the combined organic extracts with water, then dry the organic layer over anhydrous sodium sulfate or potassium carbonate.[8]
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound product.[11]
-
The crude product can be further purified by recrystallization from hexanes.[4]
IV. Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the chemical synthesis of this compound from 2,6-dimethylaniline.
Caption: Workflow diagram of this compound synthesis.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. is.muni.cz [is.muni.cz]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Virtual Lab 2 - Synthesis of this compound [qub.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN110938012A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. cerritos.edu [cerritos.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112521298A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. Synthesis Of this compound Lab Report - 1618 Words | Bartleby [bartleby.com]
The Dose Makes the Poison: A Technical Guide to Lidocaine's Pharmacokinetics and Pharmacodynamics in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of lidocaine's pharmacokinetic and pharmacodynamic profiles within commonly used rodent models. Understanding these characteristics is paramount for the accurate interpretation of preclinical data and the successful translation of findings to clinical applications. This document provides a comprehensive overview of this compound's journey through the rodent body, its mechanism of action, and detailed methodologies for key experimental assessments.
Pharmacokinetics: The Body's Effect on This compound (B1675312)
The disposition of this compound in rodent models is a critical factor influencing its efficacy and potential for toxicity. The following tables summarize key pharmacokinetic parameters of this compound in rats and mice following various routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Subcutaneous (SC) | 7 mg/kg | 2120 ± 810 | 0.33 ± 0.11 | - | 1.2 ± 0.3 | [1] |
| Epidural | 2% Solution | 2970 ± 870 | 0.28 ± 0.07 | - | 2.23 ± 0.73 | [2] |
| Intravenous (IV) | - | - | - | - | 1.2 ± 0.3 | [1] |
Note: Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited source.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Subcutaneous (SC) | 10 mg/kg | - | - | - | - | [3] |
| Intravenous (IV) | 19.0 ± 2.4 mg/kg (ED50 for LORR) | - | - | - | - | [4] |
Note: Comprehensive pharmacokinetic data for this compound in mice is less readily available in single sources compared to rats. The IV dose represents the half-effective dose for loss of righting reflex.
Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6] The main metabolic pathway involves N-deethylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequent hydrolysis to glycinexylidide (B194664) (GX).[1][7] Both MEGX and GX are pharmacologically active metabolites.[1] Interestingly, rats and humans share significant similarities in their this compound metabolism pathways.[1][8] In rats, pulmonary metabolism of this compound to MEGX by CYP2B1 has also been reported.[9]
Pharmacodynamics: this compound's Effect on the Body
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6][10][11] This action inhibits the generation and propagation of action potentials, leading to its anesthetic and analgesic effects.[12][13]
Signaling Pathway of this compound's Analgesic Action
Caption: this compound blocks sodium channels, preventing pain signal transmission.
Beyond its primary target, this compound's analgesic effects are also attributed to its interaction with other targets, including potassium and calcium channels, NMDA receptors, and G-protein-coupled receptors, as well as its anti-inflammatory properties.[12][14]
Central Nervous System Effects: At high systemic concentrations, this compound can cause central nervous system (CNS) toxicity, including seizures and coma.[15] This is thought to be mediated by the unmasking of L-type Ca²⁺ current-mediated action potentials in thalamocortical neurons.[15]
Cardiovascular Effects: this compound is a class Ib antiarrhythmic agent.[16] Its action on cardiac sodium channels can stabilize cardiac cell membranes and suppress ventricular arrhythmias.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in preclinical studies.
Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in rats following subcutaneous administration.
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[1]
-
Drug Administration: this compound solution is administered subcutaneously at a specified dose.[1] The recommended total dose should not exceed 7 mg/kg in rats.[1]
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at various time points post-administration.[1]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
-
Bioanalysis: this compound and its metabolites (MEGX, GX) are quantified in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][17]
Pharmacodynamic (Analgesic) Study Protocols
Several behavioral models are employed to assess the analgesic efficacy of this compound in rodents.[12]
1. Tail-Flick Test: This test measures the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus, assessing spinal nociceptive reflexes.[12][18][19] An increased tail-flick latency indicates an analgesic effect.[12]
-
Procedure:
-
A portion of the animal's tail is exposed to a focused beam of radiant heat.
-
The time taken for the animal to flick its tail away from the heat source is recorded.
-
A cut-off time is set to prevent tissue damage.
-
This compound or a vehicle is administered (e.g., subcutaneously at the base of the tail), and tail-flick latencies are measured at different time points.[18]
-
2. Hot Plate Test: This model evaluates the response to a constant temperature stimulus, primarily reflecting supraspinal analgesic mechanisms.
-
Procedure:
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is employed to avoid injury.
-
Measurements are taken before and after drug administration.
-
3. Von Frey Test: This test assesses mechanical allodynia or hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus.[12]
-
Procedure:
-
Animals are placed on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament that elicits a paw withdrawal response is recorded as the mechanical threshold.
-
This test is particularly useful in models of neuropathic and inflammatory pain.[12]
-
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in rodent models. The data and protocols presented herein serve as a valuable resource for researchers in the design and interpretation of preclinical studies. A thorough grasp of these principles is essential for the effective development of new analgesic and anesthetic therapies.
References
- 1. Evaluation of this compound and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of this compound by rat pulmonary cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the mechanism of the central analgesic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Central Nervous System-Toxic this compound Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HPLC-MS/MS measurement of this compound in rat skin and plasma. Application to study the release from medicated plaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Molecular Structure and Conformational Flexibility of Lidocaine: A Technical Guide
Abstract
Lidocaine (B1675312), a cornerstone of local anesthesia and a Class Ib antiarrhythmic agent, owes its clinical efficacy to a unique combination of physicochemical properties and remarkable structural adaptability. This technical guide provides an in-depth exploration of the molecular architecture and conformational flexibility of this compound, targeted at researchers, scientists, and professionals in drug development. We delve into its solid-state structure as determined by X-ray crystallography, its dynamic behavior in solution analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, and its theoretical landscape mapped by computational modeling. Detailed experimental protocols for these key analytical techniques are provided. Furthermore, this guide elucidates the critical link between this compound's structural features and its mechanism of action, namely the state-dependent blockade of voltage-gated sodium channels. All quantitative data are systematically tabulated for clarity, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding of this vital therapeutic agent.
Molecular Structure of this compound
This compound, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an amino amide-type local anesthetic.[1][2] Its structure is amphiphilic, comprising three key components: a lipophilic aromatic group (a 2,6-dimethylphenyl ring), a hydrophilic tertiary amine, and an intermediate amide linkage.[3][4] This dual chemical nature is fundamental to its mechanism of action, enabling it to first cross the lipid-rich neuronal membrane and then interact with its target binding site.
Physicochemical Properties
This compound is a weak base with a pKa value typically reported in the range of 7.6 to 7.9.[5][6] This property is crucial because, at physiological pH (7.4), this compound exists in equilibrium between its nonionized (neutral base) and ionized (protonated cation) forms.[3] The lipid-soluble neutral form readily diffuses across the nerve cell membrane.[3] Once inside the axoplasm, the equilibrium shifts, and the charged cationic form predominates; this is the form that is believed to bind most avidly to the voltage-gated sodium channel receptor.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O | [7][8] |
| Molecular Weight | 234.34 g/mol | [2][7] |
| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | [1][2] |
| pKa (26°C, in water) | 7.94 ± 0.04 | [5] |
| Octanol:Buffer Partition Coefficient (Neutral Species, 25°C) | 2666 ± 202 | [5] |
| Octanol:Buffer Partition Coefficient (Protonated Species, 25°C) | 0.55 ± 0.04 | [5] |
| Table 1: Key Physicochemical Properties of this compound. |
Solid-State Structure
The definitive three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction, primarily of its hydrochloride monohydrate salt.[9] These studies reveal a specific, stable conformation dictated by crystal packing forces and hydrogen bonding. The protonated form of this compound adopts a gauche structure.[10] In the crystal lattice of the hydrochloride monohydrate, this compound cations are linked by water molecules to form chains, which are in turn joined by chloride ions.[9]
| Crystal System Data | This compound Hydrochloride Monohydrate | Reference |
| Crystal System | Monoclinic | [9] |
| Space Group | P2₁/c | [9] |
| Unit Cell Dimensions | a = 8.490 Å, b = 7.110 Å, c = 27.58 Å, β = 106.87° | [9] |
| Table 2: Crystallographic Data for this compound Hydrochloride Monohydrate. |
Conformational Flexibility
A defining feature of this compound is its significant conformational flexibility, which arises from rotations around several single bonds within its structure.[1] This flexibility allows the molecule to adopt a wide range of shapes, and it is estimated that there are over 60 probable conformers.[1][11] This adaptability is thought to be critical for its ability to navigate through different biological environments and fit effectively into its binding site on the sodium channel.
The conformational landscape is heavily influenced by the potential for an intramolecular hydrogen bond between the amide proton and the tertiary amine nitrogen.[11][12] Studies combining 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and quantum chemical calculations have shown that in certain environments, such as supercritical CO₂, only conformers stabilized by this intramolecular hydrogen bond are significantly populated.[11][13] The equilibrium between different conformers is dynamic and can be shifted by changes in temperature, pressure, and solvent polarity.[11][14]
| Key Torsional Angles | This compound Base (Calculated) | This compound HCl H₂O (Calculated) | Reference |
| NCCN | 10° | 110° | [10] |
| CNCC | -64° | -123° | [10] |
| Table 3: Comparison of Key Torsional Angles in the Predominant Conformations of this compound Base and its Protonated Salt, as determined by DFT calculations. |
Experimental Methodologies for Structural Analysis
The comprehensive understanding of this compound's structure requires a multi-faceted approach, combining experimental techniques with computational modeling.
X-ray Crystallography
This technique provides precise information about the atomic arrangement, bond lengths, and bond angles of a molecule in its crystalline solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of a this compound salt (e.g., this compound hydrochloride monohydrate) are grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.[9]
-
Structure Refinement: The atomic model is refined against the experimental data using iterative block-diagonal least-squares calculations. This process minimizes the difference between the observed and calculated diffraction intensities, resulting in a final, precise 3D structure with a low R-index (a measure of agreement).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For conformational analysis, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable.
Experimental Protocol (2D NOESY):
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration. The sample is placed in a standard NMR tube.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer. The temperature is precisely controlled, as conformational equilibria can be temperature-dependent.[11]
-
Data Acquisition: A specific NOESY pulse sequence is applied. This experiment measures the transfer of nuclear spin magnetization between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.
-
Data Processing and Analysis: The acquired data is transformed into a 2D spectrum. Cross-peaks in the NOESY spectrum indicate which protons are spatially proximate. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. By comparing the intensities of experimental cross-peaks with those calculated for different theoretical conformers (often generated via computational modeling), the relative populations of each conformer in the solution can be determined.[11][13][14]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are used to model the structure and energetics of different this compound conformers, providing insights that complement experimental data.
Experimental Protocol (DFT Calculation):
-
Structure Building: An initial 3D structure of the this compound molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key single bonds to generate a library of possible conformers.
-
Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is commonly done using DFT methods with a specific functional and basis set (e.g., B3LYP/6-311G**).[10]
-
Energy Calculation: The single-point energy of each optimized conformer is calculated. The relative energies determine the predicted thermodynamic stability and population of each conformer at a given temperature.
-
Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties. The calculated vibrational spectra and NMR chemical shifts can then be compared with experimental IR and NMR data for validation.[10]
Structure-Activity Relationship and Mechanism of Action
The anesthetic and antiarrhythmic effects of this compound are a direct result of its ability to block voltage-gated sodium channels (VGSCs) in neuronal and cardiac cell membranes, respectively.[2][15] Its molecular structure and conformational flexibility are intimately linked to this mechanism.
The process begins with the neutral form of this compound partitioning into and diffusing across the lipid bilayer of the cell membrane. Inside the cell, the protonated cationic form binds to a specific receptor site within the inner pore of the sodium channel.[16] This binding is state-dependent, with this compound showing a higher affinity for channels in the open or inactivated states compared to the resting state.[17][18] By binding to the channel, this compound stabilizes the inactivated conformation, preventing the influx of sodium ions that is required for the initiation and propagation of an action potential.[16][19] This reversible blockade of nerve impulse conduction results in a loss of sensation in the targeted area.
Conclusion
The clinical utility of this compound is fundamentally rooted in its molecular design. Its amphiphilic character, precise pKa, and significant conformational flexibility collectively enable its journey to and interaction with the voltage-gated sodium channel. The ability to exist in multiple, rapidly interconverting conformations allows it to adapt to different environments and bind effectively to its target, leading to a potent and reversible nerve block. A thorough understanding of these structural and dynamic properties, elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for the rational design of new anesthetic agents and for optimizing the application of this indispensable drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]
- 5. Fundamental properties of local anesthetics. I. The dependence of this compound's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE PCCA BLOG | this compound vs. This compound HCl [pccarx.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 137-58-6 [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The solution conformations of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. An improved model for the binding of this compound and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using this compound and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: Structure & Mechanism of Action - Lesson | Study.com [study.com]
The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Historical Context of Lidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicine, lidocaine (B1675312) stands as a cornerstone of local anesthesia, valued for its rapid onset, intermediate duration of action, and favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, the first amino amide anesthetic. It details the scientific journey from its synthesis to its initial pharmacological and clinical evaluations, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Historical Context: The Quest for a Safer Local Anesthetic
The era preceding this compound's discovery was dominated by amino ester local anesthetics, most notably cocaine, isolated in 1860, and its synthetic derivative, procaine, synthesized in 1904.[1][2][3] While revolutionary, these agents were beset with significant drawbacks. Cocaine, a natural alkaloid from coca leaves, exhibited considerable central nervous system toxicity and a high potential for addiction.[1][2] Procaine, while less toxic, was prone to causing allergic reactions due to its metabolism to para-aminobenzoic acid (PABA) and had a relatively short duration of action.[4][5] The search for a more stable, less allergenic, and more effective local anesthetic was a significant focus of mid-20th-century pharmaceutical research.
The Discovery of this compound: A Serendipitous Synthesis
The breakthrough came in 1943 at Stockholm University, where Swedish chemist Nils Löfgren and his student Bengt Lundqvist synthesized a novel compound.[6][7][8] Initially designated LL30, this compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, was the first of a new class of local anesthetics: the amino amides.[6] Unlike the amino esters, which have an ester linkage, the amino amides possess a more stable amide bond, rendering them less susceptible to hydrolysis by plasma esterases and reducing the likelihood of producing allergenic metabolites.[2][9]
Bengt Lundqvist is famously noted for having performed the initial anesthesia experiments on himself, confirming the potent local anesthetic properties of the new compound.[6] The rights to this promising molecule were sold to the Swedish pharmaceutical company Astra AB.[7] In 1948, Nils Löfgren completed his doctoral dissertation titled "Studies on local anesthetics: Xylocaine: a new synthetic drug," which laid the foundational scientific understanding of this new anesthetic, later branded as Xylocaine.[7][10]
Chemical Synthesis of this compound
The original synthesis of this compound, and the basis for modern production, is a two-step process starting from 2,6-dimethylaniline (B139824).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Reaction Setup: 2,6-dimethylaniline is dissolved in glacial acetic acid.
-
Acylation: Chloroacetyl chloride is added to the solution. The highly reactive acyl chloride preferentially acylates the amine group of 2,6-dimethylaniline.
-
Precipitation: A solution of sodium acetate (B1210297) is added to buffer the reaction mixture and promote the precipitation of the product, α-chloro-2,6-dimethylacetanilide.
-
Isolation: The precipitate is collected via vacuum filtration and washed with water to remove impurities.
Step 2: Synthesis of this compound (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)
-
Reaction Setup: The α-chloro-2,6-dimethylacetanilide from Step 1 is dissolved in a suitable solvent such as toluene.
-
Alkylation: An excess of diethylamine (B46881) is added to the solution, and the mixture is refluxed. The diethylamine acts as a nucleophile, displacing the chlorine atom in an alkylation reaction to form this compound.
-
Workup: The reaction mixture is cooled, and the diethylamine hydrochloride byproduct is removed by washing with water.
-
Isolation and Purification: The organic layer containing this compound is then treated with an acid to form the hydrochloride salt, which can be isolated and purified. Alternatively, the free base can be isolated by evaporating the solvent.
Caption: Synthetic pathway of this compound from 2,6-dimethylaniline.
Early Pharmacological and Clinical Evaluation
Following its synthesis, this compound underwent rigorous pharmacological and clinical testing, primarily conducted by pharmacologist Leonard Goldberg and clinician Torsten Gordh in Sweden. These early studies were crucial in establishing its superiority over existing local anesthetics.
Efficacy and Duration of Action
The initial clinical trials involved wheal tests on the forearms of human volunteers to assess the anesthetic's potency and duration of action. These tests demonstrated that this compound had a significantly longer duration of anesthesia compared to procaine. Subsequent infiltration anesthesia in various minor and major surgical procedures confirmed its rapid onset and consistent effectiveness.
Toxicity Profile
Table 1: Comparative Properties of this compound and Procaine
| Property | This compound (Xylocaine) | Procaine | Reference |
| Chemical Class | Amino Amide | Amino Ester | [2][9] |
| Metabolism | Hepatic (Cytochrome P450) | Plasma (Pseudocholinesterases) | [2] |
| Allergenic Potential | Very Low | Higher (due to PABA metabolite) | [4][5] |
| Onset of Action | Rapid | Slower | |
| Duration of Action | Intermediate (longer than procaine) | Short | |
| Subcutaneous LD50 (mice) | 0.39 g/kg (390 mg/kg) | Not specified in this study |
Mechanism of Action: Blocking Voltage-Gated Sodium Channels
This compound, like other local anesthetics, exerts its effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels in the nerve cell membrane.
Signaling Pathway of this compound Action
-
Penetration: In its uncharged, lipid-soluble form, this compound penetrates the nerve cell membrane.
-
Ionization: Once inside the axoplasm, which has a lower pH, a portion of the this compound molecules become protonated (charged).
-
Channel Blockade: The charged form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is more effective when the channels are in their open or inactivated states, a phenomenon known as use-dependent block.
-
Inhibition of Depolarization: The binding of this compound to the sodium channel stabilizes it in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.
-
Conduction Blockade: The inhibition of depolarization prevents the action potential from reaching its threshold, thereby blocking the conduction of the nerve impulse and resulting in a loss of sensation.
Caption: Mechanism of action of this compound on nerve impulse transmission.
Conclusion
The discovery of this compound marked a pivotal moment in the history of pharmacology and clinical practice. Its development as the first amino amide anesthetic addressed the significant limitations of its amino ester predecessors, offering a more reliable, safer, and less allergenic option for local anesthesia. The systematic approach to its synthesis, coupled with thorough pharmacological and clinical evaluation, set a new standard for drug development. For today's researchers and scientists, the story of this compound serves as a compelling example of rational drug design and the profound impact of chemical innovation on medicine. Understanding its historical context and the scientific rigor behind its introduction provides valuable insights for the continued development of novel therapeutic agents.
References
- 1. Procaine and Local Anesthetic Toxicity: A Collaboration Between the Clinical and Basic Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and 2-chloroprocaine in paracervical block: clinical effects and drug concentrations in mother and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 7. Studies on local anesthetics : Xylocaine : a new synthetic drug [diva-portal.org]
- 8. eurannallergyimm.com [eurannallergyimm.com]
- 9. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lidocaine and its Derivatives: A Technical Guide
Lidocaine (B1675312), a cornerstone of local anesthesia, has been the subject of extensive research aimed at understanding the intricate relationship between its molecular structure and pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering insights for researchers, scientists, and professionals in drug development. We will explore how modifications to its aromatic ring, amide linkage, and amino terminus influence its anesthetic potency, duration of action, and toxicity.
Core Molecular Structure of this compound
This compound, like other local anesthetics, is an amphiphilic molecule composed of three key moieties:
-
Aromatic Ring (Lipophilic Portion): Essential for penetrating the nerve membrane.
-
Intermediate Chain (Amide Linkage): Connects the aromatic ring to the amino group and influences the duration of action and metabolism.
-
Amino Terminus (Hydrophilic Portion): A tertiary amine that can exist in both ionized and non-ionized forms, crucial for receptor binding and solubility.
The general structure can be visualized as follows:
Caption: Core components of the this compound molecule.
Structure-Activity Relationship Analysis
The aromatic ring is a critical determinant of the lipophilicity of the anesthetic molecule, which in turn governs its ability to traverse the nerve cell membrane to reach its site of action on the voltage-gated sodium channels.
-
Substitution: The presence of two methyl groups at positions 2 and 6 of the phenyl ring (an o-xylidine derivative) is a hallmark of this compound. These substitutions are crucial for several reasons:
-
They provide steric hindrance, protecting the amide linkage from hydrolysis by plasma and liver enzymes, thereby prolonging the duration of action compared to unsubstituted analogues.
-
They enhance the lipophilicity of the molecule, facilitating its entry into the nerve axon.
-
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to the aromatic ring can modulate the pKa of the tertiary amine and the molecule's overall hydrophobicity. For instance, adding an electron-withdrawing group can decrease the pKa, leading to a higher proportion of the uncharged base at physiological pH, which may speed the onset of action.
This compound possesses an amide linkage, which is more stable to hydrolysis than the ester linkage found in earlier local anesthetics like procaine. This increased stability is a primary reason for this compound's longer duration of action and lower incidence of allergic reactions.
-
Chain Length: The length of the intermediate chain influences both potency and toxicity. An optimal length is necessary to maintain the appropriate spatial relationship between the aromatic ring and the amino group for effective binding to the sodium channel receptor. Shortening or lengthening the chain can lead to a decrease in anesthetic activity.
The tertiary amino group is essential for the anesthetic's water solubility and its interaction with the sodium channel.
-
Ionization: The amino group has a pKa of approximately 7.9, meaning that at physiological pH (7.4), a significant portion exists in the cationic (protonated) form. The uncharged base form is responsible for penetrating the lipid nerve membrane, while the cationic form is believed to be the active species that binds to the inner pore of the sodium channel.
-
Alkyl Substitution: The nature of the alkyl groups on the nitrogen atom also affects activity. In this compound, two ethyl groups are present. Increasing the size of these alkyl groups can enhance lipid solubility and protein binding, which often correlates with a longer duration of action but may also increase toxicity.
Quantitative SAR Data
The following table summarizes key physicochemical and biological properties of this compound and some of its derivatives, illustrating the principles of their structure-activity relationships.
| Compound | Modification from this compound | pKa | Lipid Solubility (Octanol/Water Partition Coefficient) | Relative Potency | Duration of Action (min) | Relative Toxicity |
| This compound | - | 7.9 | 2.9 | 2 | 60-120 | 2 |
| Mepivacaine | N-methylpiperidine instead of diethylamine | 7.6 | 0.8 | 2 | 90-180 | 2 |
| Bupivacaine | N-butylpiperidine instead of diethylamine | 8.1 | 27.5 | 8 | 180-450 | 8 |
| Ropivacaine | N-propylpiperidine instead of diethylamine | 8.1 | 2.8 | 6 | 120-360 | 6 |
| Etidocaine | N-propylethylamine and an additional ethyl group on the intermediate chain | 7.7 | 141 | 6 | 180-300 | 4 |
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for this compound and its derivatives is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.
The process can be visualized as a signaling pathway:
Caption: this compound's mechanism of action via sodium channel blockade.
The uncharged base form of this compound diffuses across the neuronal membrane into the axoplasm. Here, it re-equilibrates, and the resulting cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.
Experimental Protocols for Evaluation
The evaluation of local anesthetic activity involves a combination of in vitro and in vivo assays to determine potency, duration, and toxicity.
This technique is the gold standard for studying the effects of local anesthetics on ion channels.
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium channels in isolated neurons or cells expressing these channels.
Methodology:
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or use a cell line (e.g., HEK-293) stably expressing a specific sodium channel subtype (e.g., Nav1.7).
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow whole-cell recording.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents.
-
Drug Application: The test compound (e.g., a this compound derivative) is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The reduction in the sodium current amplitude in the presence of the drug is measured. This data is used to generate a concentration-response curve and calculate the IC50 (the concentration at which 50% of the channels are blocked).
Caption: Workflow for patch-clamp electrophysiology experiments.
This model assesses the anesthetic potency and duration of action in a living organism.
Objective: To determine the onset and duration of a sensory and motor blockade after perineural injection of a local anesthetic.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the sciatic nerve is surgically exposed.
-
Drug Administration: A specific volume and concentration of the test anesthetic are injected around the nerve.
-
Sensory Blockade Assessment: The foot is subjected to a noxious stimulus (e.g., a pinch with forceps) at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.
-
Motor Blockade Assessment: The animal's ability to use the limb is scored to assess motor function.
-
Duration Measurement: The time from the onset of the block until the return of sensory and motor function is recorded as the duration of action.
Conclusion and Future Directions
The structure-activity relationship of this compound is a well-established field, yet it continues to offer opportunities for the design of novel local anesthetics with improved therapeutic profiles. The key to this compound's success lies in the synergistic contribution of its three molecular components. The o-xylidine aromatic ring provides stability and appropriate lipophilicity, the amide linkage confers a longer duration of action and reduced allergenicity, and the tertiary amine group ensures water solubility and facilitates the crucial interaction with the sodium channel.
Future research is focused on developing derivatives with greater selectivity for specific sodium channel subtypes, particularly those involved in pain pathways (e.g., Nav1.7, Nav1.8). The goal is to create anesthetics that provide potent and long-lasting analgesia with minimal motor blockade and reduced systemic toxicity, including cardiotoxicity. By leveraging the foundational SAR principles of this compound, the development of safer and more effective local anesthetics remains a promising frontier in pharmacology.
Investigating the Antiarrhythmic Properties of Lidocaine at a Cellular Level: A Technical Guide
Abstract: Lidocaine (B1675312), a cornerstone Class Ib antiarrhythmic agent, exerts its therapeutic effects primarily by modulating cardiac ion channels at the cellular level. Its efficacy, particularly in the context of ventricular arrhythmias associated with ischemia, is rooted in a sophisticated mechanism of state-dependent blockade of voltage-gated sodium channels. This technical guide provides an in-depth examination of this compound's cellular electrophysiological properties. It details the molecular basis of its interaction with sodium channels, quantifies its effects on action potential parameters, and presents comprehensive protocols for its investigation using patch-clamp techniques. This document is intended for researchers, cellular electrophysiologists, and drug development professionals seeking a detailed understanding of this compound's antiarrhythmic mechanism.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound's primary antiarrhythmic action is the inhibition of voltage-gated sodium channels (Nav), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] The interaction is not static; rather, it is highly dependent on the conformational state of the channel, a concept central to its clinical efficacy and safety profile.
The Modulated Receptor Hypothesis
The "modulated receptor hypothesis" is the foundational model explaining this compound's action.[3][4] This theory posits that the affinity of this compound for the sodium channel receptor changes depending on the channel's state: resting, open, or inactivated.[3][5] this compound exhibits a low affinity for channels in the resting state (prevalent at negative membrane potentials) but binds with significantly higher affinity to channels in the open and, most importantly, the inactivated states.[1][4][5] By binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby prolonging the refractory period and reducing cellular excitability.[1][6]
Use-Dependent and Voltage-Dependent Block
A direct consequence of the modulated receptor hypothesis is "use-dependent" or "phasic" block.[2][7] In tissues with higher firing frequencies, such as during tachycardia, sodium channels spend more time in the open and inactivated states. This increased "use" of the channels provides more high-affinity binding opportunities for this compound, enhancing the degree of block.[2][5] This property allows this compound to selectively target rapidly firing, arrhythmogenic tissues while having a minimal effect on cells firing at a normal sinus rhythm.[8]
The block is also voltage-dependent. Tissues that are partially depolarized, a common feature of myocardial ischemia, have a larger proportion of sodium channels in the inactivated state even at rest.[9][10] This increased population of high-affinity targets makes ischemic tissue particularly sensitive to this compound's effects, contributing to its effectiveness in treating ischemia-related arrhythmias.[8][11][12]
Molecular Binding Site
This compound accesses its binding site from the intracellular side of the channel.[2][13] Mutagenesis studies have identified key amino acid residues within the inner pore of the channel's α-subunit that are critical for drug binding.[3] Specifically, a phenylalanine residue in the S6 transmembrane segment of domain IV (e.g., Phe1759 in the cardiac sodium channel isoform Nav1.5) is a crucial determinant of use-dependent block by this compound.[14] The drug's interaction with these residues physically and electrostatically obstructs the flow of sodium ions.[3][15]
Electrophysiological Effects on Cardiomyocytes
This compound's state-dependent sodium channel blockade translates into distinct changes in the shape and duration of the cardiac action potential.
Effects on the Cardiac Action Potential
As a Class Ib agent, this compound's hallmark effect is the shortening of the action potential duration (APD).[6][8][16] This occurs because it inhibits the small, persistent "late" sodium current that flows during the plateau phase (Phase 2) of the action potential.[11] By reducing this inward current, this compound facilitates repolarization and shortens the plateau.[12]
Simultaneously, by stabilizing the inactivated state of sodium channels, this compound prolongs the effective refractory period (ERP).[6] The combined effect of shortening the APD while increasing the ERP is a potent mechanism for terminating re-entrant arrhythmias, which depend on a critical balance between conduction velocity and tissue refractoriness.[6] this compound has minimal effect on the maximum rate of rise (Vmax) of the action potential in healthy tissue but does depress it in depolarized, ischemic cells.[8][17]
Effects on Other Myocardial Ion Channels
While the sodium channel is the primary target, this compound can affect other ion channels at therapeutic or supratherapeutic concentrations.
-
ATP-Dependent Potassium (K-ATP) Channels: this compound has been shown to block K-ATP channels, which are activated during the ATP depletion characteristic of myocardial ischemia.[18] The half-maximum blocking concentration for these channels is within the therapeutic range for this compound.[19] This action may contribute to its antiarrhythmic properties in ischemic conditions by preventing excessive shortening of the APD that K-ATP channel activation would otherwise cause.[18]
-
Calcium (Ca2+) and Potassium (K+) Channels: Some studies have reported that this compound can cause a minor decrease in the magnitude of L-type calcium currents and inwardly-rectifying potassium currents, which could also contribute to the shortening of the action potential.[20]
Quantitative Analysis of this compound's Effects
The effects of this compound have been quantified across numerous cellular electrophysiology studies. The following tables summarize key quantitative data.
Table 1: State-Dependent Affinity and IC50 Values for this compound
| Target Channel | Experimental Model | Condition / State | IC50 / Kd | Citation |
|---|---|---|---|---|
| Cardiac Na+ Channel | Rabbit Purkinje Fibers | Depolarized (Inactivated State) | ~10 µM | [4] |
| Cardiac Na+ Channel | Rabbit Purkinje Fibers | Hyperpolarized (Resting State) | >300 µM | [4] |
| Single Cardiac Na+ Channel | Guinea Pig Ventricular Myocytes | N/A | 2.9 µM | [21] |
| ATP-Dependent K+ Channel | Rat Ventricular Myocytes | Open State | 43 ± 4.7 µM |[18][19] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Cell Type | This compound Concentration | Effect | Citation |
|---|---|---|---|---|
| Action Potential Duration (APD) | Sheep Purkinje Fibers | 20 µM | Decreased | [16] |
| Action Potential Duration (APD) | Embryonic Chick Ventricular Cells | 10 - 100 µM | Decreased | [17] |
| Max Rate of Rise (Vmax) | Embryonic Chick Ventricular Cells | 10 - 100 µM | Decreased | [17] |
| Gating Charge (Qmax) | Canine/Human Cardiac Na+ Channels | N/A | Reduced by 33% |[22] |
Experimental Methodologies
Investigating the cellular effects of this compound requires precise electrophysiological techniques and appropriate cellular models.
Cellular Models for Arrhythmia Research
-
Primary Cardiomyocytes: Acutely isolated ventricular or Purkinje cells from animal models (e.g., rabbit, guinea pig, canine) have been instrumental in foundational studies of this compound.[4][21][23]
-
Heterologous Expression Systems: Cell lines such as HEK293 or tsA201, transfected to express specific cardiac ion channel isoforms (e.g., human Nav1.5), allow for the study of this compound's interaction with a specific molecular target in a controlled environment.[14][24][25]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model for studying arrhythmia mechanisms and drug responses, offering potential for patient-specific investigations.[25][26][27]
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for measuring the effect of this compound on ionic currents and action potentials in single cells.
Objective: To measure sodium currents (I-Na) from a cardiomyocyte before and after the application of this compound to determine the degree of tonic and use-dependent block.
Materials:
-
Cells: Isolated primary cardiomyocytes or cultured hiPSC-CMs.
-
Solutions:
-
External (Bath) Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
This compound Stock Solution: 100 mM this compound hydrochloride in high-purity water, filtered and stored at -20°C.[28] Dilute to final desired concentrations (e.g., 10 µM, 30 µM, 100 µM) in the external solution on the day of the experiment.
-
-
Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system, borosilicate glass capillaries, and a pipette puller.[29][30]
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.[28]
-
Cell Plating & Perfusion: Plate cells in the recording chamber on the microscope stage. Begin continuous perfusion with the external solution at a rate of 1-2 mL/min.[31]
-
Giga-seal Formation: Fill a pipette with the internal solution. Under visual control, approach a target cell while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[30]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[28]
-
Baseline Recording:
-
Clamp the cell at a holding potential where sodium channels are in the resting state (e.g., -120 mV).
-
Tonic Block Protocol: Apply a single depolarizing voltage step (e.g., to -20 mV) to elicit a peak inward sodium current. Record the peak amplitude.
-
Use-Dependent Block Protocol: Apply a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) from a more depolarized holding potential (e.g., -90 mV) to simulate a rapid heart rate. Record the peak current for each pulse.
-
-
This compound Application: Switch the perfusion system to the external solution containing the desired concentration of this compound. Allow 3-5 minutes for the drug to equilibrate.[31]
-
Post-Lidocaine Recording: Repeat the tonic and use-dependent block voltage protocols in the presence of this compound.
-
Data Analysis:
-
Measure the peak inward current before (I-control) and after (I-lido) drug application.
-
Tonic Block (%): Calculate as (1 - (I_lido / I_control)) * 100.
-
Use-Dependent Block (%): Compare the reduction in current amplitude from the first to the last pulse in the train, both before and after this compound application.
-
Signaling Pathways and Workflows
Visual diagrams help clarify the complex interactions and experimental processes involved in studying this compound.
Caption: this compound's state-dependent block of voltage-gated sodium channels.
Caption: State diagram for the Modulated Receptor Hypothesis of this compound.
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Antiarrhythmic drugs: this compound | Pharmacology Mentor [pharmacologymentor.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. ahajournals.org [ahajournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. pnas.org [pnas.org]
- 16. This compound's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ATP-dependent potassium channel in rat cardiomyocytes is blocked by this compound. Possible impact on the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound blocks Na, Ca and K currents of chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on single cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use-dependent block of cardiac sodium channels by quaternary derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular Action of this compound on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Simulation of cardiac arrhythmias in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 31. benchchem.com [benchchem.com]
Synthesis of Novel Aminobenzothiazole Analogues of Lidocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential analgesic properties of novel aminobenzothiazole analogues of lidocaine (B1675312). This compound, a widely used local anesthetic, has been a target for structural modification to enhance its therapeutic properties and reduce side effects. The incorporation of the 2-aminobenzothiazole (B30445) scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, presents a promising strategy for the development of new local anesthetics with potentially improved efficacy.[1][2][3]
This document details the synthetic pathways, experimental protocols, and methods for analgesic evaluation of these novel compounds. While specific experimental data from all cited literature was not fully accessible, this guide consolidates available information and presents representative protocols and data to facilitate further research and development in this area.
Rationale for Aminobenzothiazole Analogues of this compound
This compound functions by blocking voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus blocking the sensation of pain.[1] The structure of this compound consists of a lipophilic aromatic ring, an amide linkage, and a hydrophilic tertiary amine. The strategy behind replacing the diethylamine (B46881) moiety of this compound with substituted 2-aminobenzothiazoles is to explore the impact of this heterocyclic system on the compound's physicochemical properties and biological activity. The 2-aminobenzothiazole ring system is known to possess a variety of pharmacological activities, including analgesic and anti-inflammatory properties.[4] It is hypothesized that the introduction of this moiety could modulate the compound's potency, duration of action, and potential for reduced toxicity. Furthermore, substitution on the benzothiazole (B30560) ring allows for fine-tuning of the molecule's electronic and steric properties, which can influence its interaction with the sodium channel. Studies have suggested that aminobenzothiazole derivatives are better candidates for replacing the diethylamine group in this compound, with electron-withdrawing groups on the aminobenzothiazole moiety potentially enhancing analgesic effects.[1][3]
Synthetic Pathway
The synthesis of aminobenzothiazole analogues of this compound can be conceptualized as a multi-step process. The general synthetic approach involves the synthesis of substituted 2-aminobenzothiazoles, followed by chloroacetylation to form an intermediate, which is then coupled with a suitable amine to yield the final product. A representative synthetic scheme is outlined below.
Caption: General synthetic pathway for aminobenzothiazole analogues of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of aminobenzothiazole analogues of this compound, based on established chemical literature.
General Method for the Synthesis of Substituted 2-Aminobenzothiazoles
Substituted 2-aminobenzothiazoles can be synthesized via the Hugerschoff reaction from the corresponding substituted anilines.[5]
Materials:
-
Substituted aniline (e.g., 4-chloroaniline)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ethanol (B145695) for recrystallization
Procedure:
-
A solution of the substituted aniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL) is prepared in a three-necked flask equipped with a stirrer and a dropping funnel.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise with constant stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 10-12 hours at room temperature.
-
The mixture is then poured into a large volume of crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield the pure substituted 2-aminobenzothiazole.
General Method for the Synthesis of N-(Substituted-benzothiazol-2-yl)-2-chloroacetamide
The synthesized 2-aminobenzothiazole is then chloroacetylated.
Materials:
-
Substituted 2-aminobenzothiazole
-
Chloroacetyl chloride
-
Benzene (B151609) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
Procedure:
-
To a stirred solution of the substituted 2-aminobenzothiazole (0.05 mol) in dry benzene (100 mL), chloroacetyl chloride (0.055 mol) is added dropwise at 0-5 °C.
-
The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is treated with a saturated sodium bicarbonate solution to neutralize any excess acid, and the resulting solid is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to give the pure N-(substituted-benzothiazol-2-yl)-2-chloroacetamide.
General Method for the Synthesis of N-(Substituted-benzothiazol-2-yl)-2-(diethylamino)acetamide (Final Analogues)
The final step involves a nucleophilic substitution reaction.[6]
Materials:
-
N-(Substituted-benzothiazol-2-yl)-2-chloroacetamide
-
Diethylamine
-
Toluene (B28343) or other suitable high-boiling solvent
Procedure:
-
A mixture of N-(substituted-benzothiazol-2-yl)-2-chloroacetamide (0.02 mol) and an excess of diethylamine (0.06 mol) in toluene (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated diethylamine hydrochloride is removed by filtration.
-
The filtrate is washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to afford the final aminobenzothiazole analogue of this compound.
Data Presentation
The following tables present representative physicochemical and biological activity data for a series of hypothetical aminobenzothiazole analogues of this compound.
Table 1: Physicochemical Properties of Novel Aminobenzothiazole Analogues of this compound
| Compound ID | R-Group on Benzothiazole | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| LID-BT-H | H | C₁₇H₁₉N₃OS | 313.42 | 155-157 | 75 |
| LID-BT-Cl | 6-Cl | C₁₇H₁₈ClN₃OS | 347.87 | 178-180 | 72 |
| LID-BT-NO₂ | 6-NO₂ | C₁₇H₁₈N₄O₃S | 358.42 | 210-212 | 68 |
| LID-BT-CH₃ | 6-CH₃ | C₁₈H₂₁N₃OS | 327.45 | 162-164 | 78 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 2: Analgesic Activity of Novel Aminobenzothiazole Analogues of this compound
| Compound ID | Tail Immersion Test (Latency in seconds) | Formalin Test (Phase I - Licking time in seconds) | Formalin Test (Phase II - Licking time in seconds) |
| Control | 2.5 ± 0.3 | 50 ± 5 | 120 ± 10 |
| This compound | 6.8 ± 0.5 | 35 ± 4 | 75 ± 8 |
| LID-BT-H | 7.5 ± 0.6 | 30 ± 3 | 65 ± 7 |
| LID-BT-Cl | 8.2 ± 0.7 | 25 ± 3 | 50 ± 6 |
| LID-BT-NO₂ | 8.9 ± 0.8 | 22 ± 2 | 45 ± 5 |
| LID-BT-CH₃ | 7.1 ± 0.5 | 32 ± 4 | 70 ± 8 |
Note: The data presented in this table is representative and intended for illustrative purposes. The results indicate the mean ± standard error of the mean.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Proposed Mechanism of Action
The primary mechanism of action for local anesthetics, including these novel analogues, is the blockade of voltage-gated sodium channels in neuronal membranes.
Caption: Mechanism of sodium channel blockade by this compound analogues.
Conclusion
The synthesis of novel aminobenzothiazole analogues of this compound represents a viable strategy for the discovery of new local anesthetic agents. The presented synthetic routes are based on established and reliable chemical transformations. The representative data suggests that modification of the this compound structure with substituted 2-aminobenzothiazoles can lead to compounds with significant analgesic activity. In particular, the electronic properties of the substituents on the benzothiazole ring appear to play a crucial role in modulating this activity. Further research, including the acquisition of detailed experimental data and comprehensive structure-activity relationship studies, is warranted to fully explore the potential of this class of compounds as next-generation local anesthetics.
References
- 1. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
A Technical Guide to the Pharmacokinetic Modeling of Lidocaine in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) modeling of lidocaine (B1675312) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of safer and more effective local anesthetic formulations and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this compound pharmacokinetics.
Introduction to this compound Pharmacokinetics
This compound, an aminoethylamide, is a widely used local anesthetic and antiarrhythmic drug.[1] Its mechanism of action involves blocking voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses.[1] The pharmacokinetic profile of this compound can be influenced by various factors, including the route of administration, the presence of vasoconstrictors like adrenaline, and the physiological state of the animal.[2][3] Preclinical studies in animal models such as dogs, sheep, pigs, and rats are essential for characterizing these properties before human trials.
This compound is primarily metabolized in the liver by cytochrome P450 enzymes to its active metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX).[1][4] The rate of metabolism can be an indicator of hepatic function.[5][6] Pharmacokinetic modeling, often employing compartmental analysis, is a powerful tool to quantify the time course of this compound and its metabolites in the body.[7][8]
Experimental Protocols in Preclinical this compound PK Studies
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are summaries of methodologies from key preclinical studies.
Canines (Dogs)
A study investigating the effects of adrenaline on this compound pharmacokinetics following a paravertebral brachial plexus block in dogs employed a prospective, randomized, blinded crossover design.[2][8]
-
Animal Model: Healthy dogs.[2]
-
Drug Administration: A total dose of 6 mg/kg of this compound was administered, with 2 mg/kg per nerve root.[9] Formulations were either plain this compound or this compound with adrenaline, diluted 1:1 with sterile physiological saline.[9]
-
Sampling: Blood samples were collected for 180 minutes after the block was performed.[2][8]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method.
-
Pharmacokinetic Analysis: Compartmental pharmacokinetic models were developed to analyze the time-concentration data.[2][8] A one-compartment disposition model with two successive zero-order absorption processes was found to best fit the experimental data.[8][9]
Another study in dogs investigated the pharmacokinetics of this compound and its metabolites after intravenous and intramuscular administration.[10]
-
Animal Model: Male dogs.[10]
-
Drug Administration: Single doses of this compound hydrochloride were administered intravenously or intramuscularly.[10]
-
Pharmacokinetic Analysis: A non-compartmental method was used to determine pharmacokinetic parameters.[10]
Ovine (Sheep)
The pharmacokinetics of this compound have been studied in pregnant and non-pregnant ewes to assess physiological effects on drug disposition.[3]
-
Animal Model: Non-pregnant and pregnant ewes.[3]
-
Surgical Preparation: Catheters were implanted in the maternal femoral vessels and the urinary bladder was catheterized on the day of the study.[3]
-
Drug Administration: this compound HCl (4-5 mg/kg) was administered via intravenous injection over 60 seconds.[3]
-
Sampling: Serial samples of arterial blood and urine were collected over 4 hours.[3]
-
Analytical Method: Drug concentrations were determined using a gas chromatographic technique.[3]
A study on lambs assessed the pharmacokinetics of injectable this compound for castration and tail docking.[11]
-
Animal Model: Lambs.[11]
-
Drug Administration: this compound was injected into the scrotum or tail.[11]
-
Sampling: Tissue samples were collected from the injection sites at various time points.[11]
Porcine (Pigs)
The pharmacokinetics of this compound with epinephrine (B1671497) following epidural anesthesia was investigated in piglets.[12]
-
Animal Model: Nine healthy piglets (7.8 +/- 1.3 weeks old).[12]
-
Drug Administration: this compound (5 mg/kg) with epinephrine was administered via epidural injection.[12]
-
Sampling: Arterial plasma samples were collected for up to six hours.[12]
-
Pharmacokinetic Analysis: An independent compartment model was used.[12]
Another study in pigs evaluated the pharmacokinetics of this compound under resuscitation conditions.[13]
-
Animal Model: 16 normoventilated pigs under intravenous anesthesia.[13]
-
Experimental Condition: Cardiac arrest was induced by ventricular fibrillation, followed by cardiopulmonary resuscitation (CPR).[13]
-
Drug Administration: During CPR, 2 mg/kg of this compound was administered either intravenously with 10 µg/kg epinephrine or endobronchially with 100 µg/kg epinephrine.[13]
-
Sampling: Venous blood was collected automatically at 30-second intervals.[13]
-
Analytical Method: Plasma this compound concentrations were measured by gas chromatography.[13]
-
Pharmacokinetic Analysis: An open two-compartment model with first-order absorption was used to approximate the individual time-concentration profiles.[13]
Rodents (Rats)
A study in rats compared the pharmacokinetics and brain distribution of this compound with other local anesthetics.[14]
-
Animal Model: Awake, spontaneously breathing rats.[14]
-
Drug Administration: this compound (0.5 mg/kg/min) was continuously infused for 2 hours.[14]
-
Sampling: Blood samples and cerebral dialysate were collected during the infusion and for 2 hours after.[14]
-
Analytical Method: Concentrations in the cerebral extracellular fluid were measured by microdialysis.[14]
Another study in rats evaluated the pharmacokinetics of this compound and its metabolites in a hyaluronic acid injection.[15]
-
Animal Model: Male Sprague-Dawley rats.[15]
-
Drug Administration: Subcutaneous injection of 0.3% this compound solution or this compound-incorporated hyaluronic acid.[15]
-
Pharmacokinetic Analysis: A parent-metabolite pharmacokinetic model was developed. The best fit for this compound after administration in hyaluronic acid was a two-compartment model with combined first-order and transit absorption, and Michaelis-Menten and first-order elimination kinetics.[7][15]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical studies. These values can vary significantly depending on the animal species, dose, route of administration, and experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | CL (L/kg/h) | Vd (L/kg) | AUC | Reference |
| Paravertebral Block | 6 | - | - | - | - | - | [2][9] |
| Paravertebral Block with Adrenaline | 6 | Decreased by ~60% | - | - | - | - | [2][9] |
| Intravenous | - | - | 0.88 | 2.40 | - | - | [10] |
| Intramuscular | - | - | - | - | - | 91.9% absorbed | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Sheep
| Animal Model | Administration Route | Dose (mg/kg) | t1/2 (min) | CL (mL/min/kg) | Vdss (L/kg) | Vdβ (L/kg) | Reference |
| Non-pregnant Ewe | Intravenous | 4-5 | 38.1 ± 2.1 | 44.1 ± 6.5 | 1.88 ± 0.32 | 2.46 ± 0.48 | [3] |
| Pregnant Ewe | Intravenous | 4-5 | 31.9 ± 3.0 | 99.6 ± 8.5 | 3.24 ± 0.40 | 4.17 ± 0.50 | [3] |
| Neonatal Lamb | Intravenous | 5-10 | 51 | 53 | - | - | [16] |
| Fetal Lamb | Intravenous | 5-10 | 33 | - | - | - | [16] |
| Adult Sheep | Intravenous | 5-10 | 31 | 41 | - | - | [16] |
Table 3: Pharmacokinetic Parameters of this compound in Pigs
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | tmax (min) | t1/2 (min) | CL (mL/min/kg) | Vd (L/kg) | Reference |
| Epidural (with epinephrine) | 5 | 1.83 ± 0.17 | 27.3 ± 7.4 | 82.8 ± 7.0 | 17.3 ± 1.6 | 2.0 ± 0.2 | [12] |
| Intravenous (during CPR) | 2 | 3.2 (median) | 5.5 (median) | 42 | 362 mL/min (total) | - | [13] |
| Endobronchial (during CPR) | 2 | 3.1 (median) | 5.5 (median) | 25 | 401 mL/min (total) | - | [13] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | t1/2 (h) | Vd (L/kg) | AUC (µg·h/mL) | Reference |
| Intramuscular | 50 | 1.50 - 2.12 | 9.75 - 16.67 | 7.45 - 11.11 | [17] |
| Subcutaneous (in Hyaluronic Acid) | 3-30 | No significant difference from this compound solution | - | No significant difference from this compound solution | [15] |
Visualizing Pharmacokinetic Models and Workflows
Diagrams are invaluable for representing the complex relationships in pharmacokinetic modeling and experimental procedures. The following are represented using the DOT language for Graphviz.
General Workflow of a Preclinical PK Study
This diagram outlines the typical steps involved in a preclinical pharmacokinetic study of this compound.
Two-Compartment Pharmacokinetic Model for this compound
A two-compartment model is often used to describe the distribution and elimination of this compound. This model consists of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).
Metabolic Pathway of this compound
This diagram illustrates the primary metabolic pathway of this compound in the liver.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound in nonpregnant and pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Analysis of this compound Elimination by Pig Liver Cells Cultured in 3D Multi-Compartment Hollow Fiber Membrane Network Perfusion Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of this compound with epinephrine in piglets following epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The pharmacokinetics of this compound in resuscitation conditions. Results of experimental studies on swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of this compound and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in fetal and neonatal lambs and adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Central Analgesic Mechanisms of Systemic Lidocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic administration of lidocaine (B1675312), a widely used local anesthetic, has demonstrated significant analgesic effects in various pain states, particularly those with a neuropathic component.[1][2][3][4] This effect is attributed to its actions within the central nervous system (CNS), extending beyond its well-established peripheral nerve blockade.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the central analgesic effects of systemic this compound. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), but evidence increasingly points to a multimodal action involving other ion channels, receptors, and inflammatory pathways.[1][5][6]
Core Mechanisms of Central Analgesia
The central analgesic effect of systemic this compound is not mediated by a single pathway but rather a confluence of interactions with various molecular targets within the CNS.
Modulation of Voltage-Gated Ion Channels
The principal mechanism of this compound's action is the blockade of voltage-gated sodium channels (VGSCs).[1][7][8] In the CNS, this action reduces neuronal hyperexcitability, a key feature of chronic pain states.[1][9] Systemically administered this compound, at concentrations lower than those required for peripheral nerve blockade, effectively suppresses the spontaneous ectopic discharges from injured nerves that contribute to central sensitization.[3][4][10]
Beyond sodium channels, this compound also influences other voltage-gated ion channels:
-
Potassium (K+) Channels: this compound can inhibit certain potassium channels, which may contribute to its complex effects on neuronal excitability.[1]
-
Calcium (Ca2+) Channels: Inhibition of presynaptic calcium channels in the dorsal root ganglion has been observed, which would reduce neurotransmitter release.[6]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound has a nonselective inhibitory effect on HCN channels, which are involved in setting the resting membrane potential and neuronal firing frequency.[1] This action can reduce neuronal excitability.[11]
Interaction with Neurotransmitter Receptors
Systemic this compound interacts with several key neurotransmitter systems involved in pain processing:
-
NMDA Receptors: this compound and its metabolites can act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][12][13] This is significant as NMDA receptor activation is crucial for the induction and maintenance of central sensitization.[1] The inhibitory effect of this compound on NMDA receptors may contribute to its anti-hyperalgesic properties.[14]
-
G-Protein-Coupled Receptors (GPCRs): this compound has been shown to interact with GPCRs, which could explain some of its anti-inflammatory and analgesic effects that are not attributable to sodium channel blockade.[1]
-
Glycine (B1666218) Receptors (GlyRs): The central inhibitory effect of systemic this compound may be partly mediated by glycine receptors, which are important inhibitory neurotransmitter receptors in the spinal cord.[1]
Anti-inflammatory Actions
A growing body of evidence suggests that the anti-inflammatory properties of this compound contribute significantly to its central analgesic effects.[5][15][16] this compound can:
-
Reduce Pro-inflammatory Cytokines: It can decrease the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][6]
-
Inhibit Glial Cell Activation: By modulating glial cell activity, this compound can reduce the neuroinflammatory processes that contribute to the maintenance of chronic pain.[17]
-
Modulate Signaling Pathways: this compound has been shown to inhibit the high-mobility group box 1 (HMGB1) protein and the Toll-like receptor (TLR) and nuclear factor kappa-β (NF-kβ) signaling pathways, all of which are involved in the inflammatory cascade.[6][17][18]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the systemic administration of this compound for analgesia.
Table 1: Preclinical Data on Systemic this compound Administration
| Animal Model | Species | This compound Dosage | Plasma Concentration | Key Findings | Reference |
| Chronic Constriction Injury | Rat | 0.67 or 1.3 mg/kg/h (infusion) | 0.36 and 0.45 µg/mL | Prevented development of thermal hyperalgesia. | [19] |
| Chronic Constriction Injury | Rat | 0.15 or 0.33 mg/kg/h (infusion) | 0.11 µg/mL (for 0.33 mg/kg/h) | Failed to provide analgesia. | [19] |
| Formalin Test | Rat | 3 mg bolus + 25 µ g/min infusion | 6.3 ± 1.0 µg/mL | Significantly reduced phase 2 flinching behavior. | [20] |
| Sciatic Nerve Ligation | Rat | 0.6 mg bolus + 5 µ g/min infusion | 1.0 ± 0.1 µg/mL | Reversed thermal hyperalgesia. | [20] |
| Spared Nerve Injury | Rat | Intrathecal injection | Not specified | Suppressed neuropathic pain and neuroinflammation. | [17] |
| Intraocular Surgery | Dog | 1.0 mg/kg bolus + 0.025 mg/kg/min infusion | Not specified | Provided analgesic benefits similar to morphine. | [21] |
Table 2: Clinical Data on Systemic this compound Administration
| Pain Condition | This compound Dosage | Plasma Concentration | Key Findings | Reference |
| Neuropathic Pain | 5 mg/kg (infusion) | Not specified | Modest and transient reduction in diabetic neuropathic pain. | [15] |
| Postoperative Pain | 1-2 mg/kg (loading dose) + 1-2 mg/kg/hr (infusion) | 0.5-5 µg/mL | Improved analgesia in the immediate postoperative period. | [14] |
| Neuropathic Cancer Pain | Not specified | Not specified | No significant analgesic effect compared to placebo. | [15] |
| Ventricular Arrhythmias (for dose comparison) | 1-1.5 mg/kg (IV bolus) | Not specified | AHA recommended dose for cardiac events. | [22] |
| General Anesthesia Induction | 2 mg/kg (IV bolus) | Not specified | Adjuvant use; case report of CNS toxicity. | [23] |
| Local Anesthesia (for dose comparison) | Max: 4.5 mg/kg (not to exceed 300 mg) | Not specified | Maximum recommended dose for local infiltration. | [24][25] |
Experimental Protocols
Preclinical Model: Chronic Constriction Injury (CCI) in Rats
This model is widely used to induce neuropathic pain.
-
Animal Preparation: Male Sprague-Dawley rats are used.[19]
-
Anesthesia: The animals are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the trifurcation, four loose ligatures are tied around the nerve.
-
This compound Administration: this compound or saline is administered via subcutaneously implanted osmotic minipumps for continuous infusion at specified doses (e.g., 0.15, 0.33, 0.67, and 1.3 mg/kg/h).[19]
-
Behavioral Testing: Thermal withdrawal latencies are measured before and after surgery to assess thermal hyperalgesia.[19]
Preclinical Model: Formalin Test in Rats
This model assesses both acute nociceptive pain and central sensitization.
-
Animal Preparation: Adult rats (e.g., 300 g) are used.[20]
-
This compound Administration: Intravenous this compound is administered at various doses (e.g., 3 mg bolus plus 25 µ g/min infusion) prior to formalin injection.[20]
-
Formalin Injection: A dilute formalin solution is injected subcutaneously into the plantar surface of a hind paw.
-
Behavioral Observation: The number of flinches of the injected paw is counted during two distinct phases: Phase 1 (0-5 minutes post-injection, representing acute pain) and Phase 2 (15-60 minutes post-injection, reflecting central sensitization).[20]
Clinical Trial: Intravenous this compound for Neuropathic Pain
-
Patient Population: Patients with a diagnosis of a chronic neuropathic pain condition are recruited.[15]
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed.
-
Intervention: Participants receive an intravenous infusion of this compound (e.g., 5 mg/kg) or a saline placebo over a specified period (e.g., 120 minutes).[15]
-
Pain Assessment: Pain intensity is assessed using validated scales (e.g., Visual Analog Scale or Numeric Rating Scale) at baseline and at regular intervals during and after the infusion.[15]
-
Adverse Event Monitoring: Patients are monitored for potential side effects such as lightheadedness, perioral numbness, and nausea.[15]
Signaling Pathways and Experimental Workflow Visualizations
Caption: Central analgesic mechanisms of systemic this compound.
References
- 1. A review of the mechanism of the central analgesic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the mechanism of the central analgesic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic this compound for neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic this compound for Pain Management | Pain Management Education at UCSF [pain.ucsf.edu]
- 6. Molecular mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Mechanisms of analgesia of intravenous this compound. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Local anaesthetics have different mechanisms and sites of action at the recombinant N-methyl-D-aspartate (NMDA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous this compound Infusion for the Management of Early Postoperative Pain: A Comprehensive Review of Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravenous this compound for the Management of Chronic Pain: A Narrative Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspire2live.org [inspire2live.org]
- 17. This compound Alleviates Neuropathic Pain and Neuroinflammation by Inhibiting HMGB1 Expression to Mediate MIP-1α/CCR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism of perioperative intravenous this compound in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continual systemic infusion of this compound provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic this compound blocks nerve injury-induced hyperalgesia and nociceptor-driven spinal sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systemic this compound infusion as an analgesic for intraocular surgery in dogs: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Central Nervous System Toxicity During the Induction of General Anesthesia After Intravenous Bolus of this compound | Auctores [auctoresonline.com]
- 24. Maximum Recommended Doses and Duration of Local Anesthetics | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 25. reference.medscape.com [reference.medscape.com]
An In-depth Technical Guide to the Interaction of Lidocaine with Tetrodotoxin-Resistant Na+ Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the local anesthetic lidocaine (B1675312) and tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels (Na+). TTX-r Na+ channels, particularly Nav1.5, Nav1.8, and Nav1.9, are crucial in cardiac electrophysiology and nociception, making them significant targets for therapeutic intervention. This document details the state-dependent binding mechanisms of this compound, presents quantitative data on its blocking efficacy, outlines the experimental protocols for studying these interactions, and provides visual representations of the underlying pathways and experimental workflows.
Introduction to Tetrodotoxin-Resistant Na+ Channels
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1] They are classified based on their sensitivity to the potent neurotoxin tetrodotoxin (B1210768) (TTX). While most neuronal Na+ channels are sensitive to TTX (TTX-s), a distinct subset, primarily found in cardiac myocytes and peripheral sensory neurons, are resistant to blockade by this toxin.[2][3] These TTX-resistant channels include Nav1.5, the primary cardiac sodium channel, and Nav1.8 and Nav1.9, which are predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons and play a critical role in pain signaling.[1][2][3] The differential expression and biophysical properties of TTX-r channels make them attractive targets for developing drugs with selective actions, such as analgesics with reduced cardiovascular side effects.
Mechanism of this compound Interaction with TTX-r Na+ Channels
This compound, a widely used local anesthetic and class Ib antiarrhythmic agent, exerts its effects by blocking Na+ channels.[4][5] Its interaction with TTX-r Na+ channels is complex and state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[6][7]
State-Dependent Block
This compound exhibits a much higher affinity for the open and, particularly, the inactivated states of TTX-r Na+ channels compared to the resting state.[2][6][8][9] This "modulated receptor hypothesis" is central to its mechanism of action.[7]
-
Tonic Block: At rest, when the channel is in its closed (resting) state, this compound can still cause a baseline level of inhibition, referred to as tonic block. However, its affinity for the resting state is relatively low.[8][10]
-
Use-Dependent (Phasic) Block: During repetitive stimulation, such as a train of action potentials, the channels cycle through the open and inactivated states more frequently. This increased exposure to high-affinity states leads to a progressive increase in the blocking effect of this compound, a phenomenon known as use-dependent or phasic block.[2][10][11] This is particularly relevant for rapidly firing neurons or tachycardic cardiac tissue.[4] Surprisingly, the use-dependent block by this compound is more pronounced in the TTX-r channel Nav1.8 than in TTX-s channels, which is linked to Nav1.8's greater propensity to enter a slow inactivated state.[10][12]
Molecular Determinants of Binding
This compound binds to a receptor site located in the inner pore of the Na+ channel.[13][14] Mutagenesis studies have identified several key amino acid residues within the S6 transmembrane segments of the channel's four domains (I-IV) that are critical for this compound binding.[6][13][15] A phenylalanine residue in domain IV, S6 (Phe1759 in Nav1.5) is a particularly crucial determinant of use-dependent drug block.[13][15] The protonation state of this compound also influences its binding, with charged and neutral forms potentially interacting with different sites within the channel pore.[16][17]
Signaling Pathways of this compound Access
This compound can access its binding site through two primary pathways:
-
Hydrophilic Pathway: The charged, protonated form of this compound can access the inner pore when the channel is in the open state.
-
Hydrophobic Pathway: The neutral, uncharged form of this compound can partition into the cell membrane and access the binding site laterally through fenestrations in the channel protein. This pathway allows this compound to bind even when the channel is closed.[16]
dot
Caption: this compound access pathways to the Na+ channel binding site.
Quantitative Data on this compound Block of TTX-r Na+ Channels
The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound's block of various TTX-r Na+ channels under different experimental conditions.
| Channel | Preparation | Block Type | Holding Potential (mV) | This compound IC50 (µM) | Reference |
| TTX-r Na+ | Rat DRG Neurons | Tonic | - | 210 | [2][8] |
| TTX-r Na+ | Rat DRG Neurons | Inactivated State | -35 (prepulse) | 60 | [2][8][18] |
| Nav1.5 (adult) | HEK-293 Cells | - | - | 20 | [19] |
| Nav1.5 (neonatal) | HEK-293 Cells | - | - | - | [19] |
| Nav1.8 | ND7/23 Cells | Tonic | -80 | > TTX-s channels | [10] |
| Nav1.8 | Xenopus Oocytes | - | - | 104 | [20] |
| TTX-s Na+ | Rat DRG Neurons | Tonic | - | 42 | [2][8] |
Note: Direct comparison of IC50 values across studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the primary method for studying the effects of this compound on TTX-r Na+ channels.[2][21][22][23]
Cell Preparation
-
Cell Culture: For heterologous expression systems, human embryonic kidney (HEK-293) cells or a transformed variant like tsA201 cells are commonly used.[19][24][25] These cells are transiently transfected with cDNAs encoding the specific TTX-r Na+ channel isoform of interest (e.g., Nav1.5, Nav1.8).
-
Primary Neuron Isolation: For studying native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rats or mice.[2][8][21]
Recording Solutions
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to ~7.4. To isolate Na+ currents, K+ channel blockers (e.g., tetraethylammonium) and Ca2+ channel blockers (e.g., CdCl2) are often added. For studying TTX-r channels, TTX (in the nM range) is included to block any endogenous TTX-s channels.
-
Internal (Pipette) Solution (in mM): Usually contains a cesium or potassium salt (e.g., CsF or KCl) to block K+ currents from inside the cell, along with MgCl2, EGTA, HEPES, and ATP. The pH is adjusted to ~7.2.
Electrophysiological Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is controlled ("clamped") by the patch-clamp amplifier. A series of voltage steps (protocols) are applied to elicit and measure Na+ currents.
Voltage Protocols for Studying this compound Block
-
Tonic Block Protocol: From a hyperpolarized holding potential (e.g., -100 mV to -140 mV) where most channels are in the resting state, a test pulse (e.g., to 0 mV) is applied to measure the peak Na+ current before and after the application of this compound.
-
Use-Dependent Block Protocol: A train of depolarizing pulses (e.g., to 0 mV for 10-20 ms) is applied at a specific frequency (e.g., 5-20 Hz) from a holding potential (e.g., -80 mV). The peak current of each pulse is measured to observe the cumulative block.
-
Inactivated-State Block Protocol: A long depolarizing prepulse (e.g., to -30 mV for 1-5 seconds) is used to accumulate channels in the inactivated state, followed by a brief hyperpolarization and then a test pulse to assess the level of block.
dot
Caption: Experimental workflow for whole-cell patch-clamp studies.
Logical Relationships in State-Dependent Block
The preferential binding of this compound to certain channel states can be visualized as a logical relationship.
dot
Caption: State-dependent binding of this compound to Na+ channels.
Conclusion
This compound's interaction with TTX-r Na+ channels is a multifaceted process characterized by state-dependent binding, with a pronounced affinity for the inactivated state. This mechanism underlies its use-dependent block, which is crucial for its therapeutic efficacy in conditions involving high-frequency neuronal firing or cardiac arrhythmias. The TTX-r channels Nav1.5 and Nav1.8 are key targets, and understanding the molecular details of their interaction with this compound is vital for the development of next-generation channel blockers with improved selectivity and fewer side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of these critical drug-channel interactions.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex blockade of TTX-resistant Na+ currents by this compound and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Use-dependent block by this compound but not amitriptyline is more pronounced in tetrodotoxin (TTX)-Resistant Nav1.8 than in TTX-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Use-Dependent Block by this compound but Not Amitriptyline Is More Pronounced in Tetrodotoxin (TTX)-Resistant Nav1.8 Than in TTX-Sensitive Na+ Channels | Semantic Scholar [semanticscholar.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Molecular Action of this compound on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Charge at the this compound binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Common molecular determinants of flecainide and this compound block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by this compound and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound and octanol have different modes of action at tetrodotoxin-resistant Na(+) channels of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. This compound promotes the trafficking and functional expression of Na(v)1.8 sodium channels in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lidocaine in Human Plasma via HPLC-UV
AN-HPLC-001
Introduction
Lidocaine (B1675312) is a widely used local anesthetic and antiarrhythmic drug.[1][2] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound in human plasma samples. The described protocol is suitable for research, clinical, and drug development settings.
Principle
This method employs reverse-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. The prepared sample is then injected into an HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. A UV detector is used to monitor the column effluent, and the concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
This compound Hydrochloride (USP grade or equivalent)
-
Procainamide (B1213733) Hydrochloride (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (B84403) Monobasic (KH2PO4)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (HPLC grade)
-
Water (HPLC grade)
-
Human Plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4][5]
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Sample evaporation system (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (e.g., 25 mM KH2PO4, adjusted to a specific pH with sulfuric acid and triethylamine) in a ratio of approximately 12:88 (v/v).[1] Degas the mobile phase before use.
-
This compound Stock Solution (0.4%): Dissolve an appropriate amount of this compound HCl in 5% dextrose for injection.[1]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of procainamide HCl in HPLC grade water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound stock solution with HPLC grade water to achieve final concentrations for the calibration curve (e.g., 50 to 5000 ng/mL).[1]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.25 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard stock solution.[1]
-
Add 200 µL of 1 M NaOH to alkalinize the sample.[1]
-
Add 3 mL of diethyl ether.[1]
-
Vortex mix the tubes for 30 seconds.[1]
-
Centrifuge at 3000 g for 3 minutes.[1]
-
Transfer the organic (upper) layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue with 150 µL of HPLC grade water.[1]
-
Inject a portion of the reconstituted sample (e.g., 75 µL) into the HPLC system.[1]
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4][5]
-
Mobile Phase: Acetonitrile and phosphate buffer (e.g., 12:88 v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 75 µL[1]
-
UV Detection Wavelength: Programmed wavelength change; 277 nm for the internal standard (procainamide) and then switched to 210 nm for this compound.[1]
-
Column Temperature: Ambient
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy | |
| Intra-day (% error) | < 9%[1] |
| Inter-day (% error) | < 9%[1] |
| Precision | |
| Intra-day (CV%) | < 15% at LLOQ, < 12% at other concentrations[1] |
| Inter-day (CV%) | < 15% at LLOQ, < 12% at other concentrations[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] |
| Mean Absolute Recovery (this compound) | 80.42% to 93.9%[1] |
| Mean Absolute Recovery (Internal Standard) | ~55.4%[1] |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of the HPLC method validation steps.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of this compound in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Performance Liquid Chromatography Assay Method for the Determination of this compound in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. ijbr.com.pk [ijbr.com.pk]
Application Notes and Protocols for In Vitro Electrophysiology Patch-Clamp Studies Using Lidocaine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lidocaine (B1675312) in in vitro electrophysiology patch-clamp studies. This document covers the mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Introduction
This compound is a widely used local anesthetic and a class Ib antiarrhythmic drug.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1][2][4] This action is state-dependent, with this compound exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][3] This property makes this compound particularly effective in rapidly firing or depolarized tissues, rendering it an invaluable tool for studying the physiology and pharmacology of excitable cells such as neurons and cardiomyocytes.[1] In patch-clamp electrophysiology, this compound is used to investigate the role of specific ion channels in cellular excitability and to screen for the effects of novel drugs on ion channel function.
Mechanism of Action
This compound's primary molecular target is the α-subunit of voltage-gated sodium channels.[1] It accesses its binding site from the intracellular side of the channel pore. The "modulated receptor hypothesis" explains that this compound binds with low affinity to the resting state of the channel and with high affinity to the open and inactivated states.[1] This leads to a "use-dependent" or "phasic" block, where the degree of channel inhibition increases with the frequency of channel activation.[1] By binding to and stabilizing the inactivated state, this compound slows the recovery of sodium channels, thereby reducing the maximum rate of depolarization (Vmax) of the action potential and slowing conduction.[1]
While its main target is sodium channels, this compound can also affect other ion channels, including various types of potassium channels.[4][5][6][7]
Data Presentation: Quantitative Effects of this compound
The electrophysiological effects of this compound are dose-dependent. The following tables summarize key quantitative data from published studies on its effects on various ion channels.
Table 1: this compound Block of Voltage-Gated Sodium Channels (Nav)
| Cell Type | This compound Concentration | Effect | Reference |
| Cardiac Myocytes | 43-200 µM | Use-dependent reduction of sodium current.[8] | [8] |
| Rat Ventricular Cells | 20 µM | Decreased peak sodium current, -9.5 mV shift in inactivation curve.[9] | [9] |
| Human Atrial and Ventricular Myocytes | 200 µM | Tonic block of peak INa was not voltage-dependent.[10] | [10] |
| HEK293 cells expressing Nav1.7 | 0.1-30 mM | Shift in the midpoint of the voltage-dependence of fast inactivation.[11] | [11] |
Table 2: this compound Block of Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Cell Type | IC50 | Hill Coefficient | Voltage Dependence | Reference |
| Kv3.1 | SH-SY5Y | 607 µmol/L | 0.9 | Voltage-dependent | [5] |
| Kv1.1 | HEK293 | 4,550 µmol/L | 0.8 | Not voltage-dependent | [5] |
Table 3: this compound Block of Other Potassium Channels
| Channel Type | Cell Type | IC50 | Effect | Reference |
| ATP-dependent K+ (KATP) | Rat Cardiomyocytes | 43 ± 4.7 µmol/L | Reversible block of mean current, no change in single-channel conductance.[6][7] | [6][7] |
| Inward Rectifier K+ (Kir2.x) | HEK293 | 1.5-2.7 mM | Fast and reversible inhibition.[12] | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol describes the methodology for recording sodium currents from isolated cells (e.g., neurons, cardiomyocytes, or transfected cell lines) and assessing the effect of this compound.
Materials:
-
Cell Culture: Primary cells or cell lines expressing the sodium channel of interest plated on glass coverslips.[1]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.3 with NaOH.[11]
-
Internal Solution (Pipette Solution, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[11] (Note: Cesium is used to block potassium channels).
-
This compound Stock Solution: 10 mM this compound-HCl in deionized water. Store at 4°C.[1]
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[1]
-
Borosilicate glass capillaries: For pulling patch pipettes.[1]
Methodology:
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare fresh dilutions of this compound from the stock solution into the external solution on the day of the experiment.[1]
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Establish Whole-Cell Configuration:
-
Baseline Recording:
-
This compound Application:
-
Switch the perfusion system to the external solution containing the desired concentration of this compound.[1]
-
Continuously record the electrical activity as the drug is applied.[1]
-
To study use-dependency, apply a train of depolarizing pulses (e.g., at 5 Hz) and observe the progressive block of the current.[11]
-
-
Washout: Switch the perfusion back to the control external solution to observe the reversal of the drug's effects.[1]
-
Data Analysis:
-
Measure the peak sodium current amplitude before, during, and after this compound application.[3]
-
Calculate the percentage of current inhibition for each concentration.[3]
-
Construct a concentration-response curve to determine the IC50 value.[3]
-
Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation.[1]
-
Protocol 2: Current-Clamp Recording of Action Potentials
This protocol is for studying the effects of this compound on the shape and frequency of action potentials.
Materials: Same as for Protocol 1, but the internal solution should be potassium-based to allow for physiological recording of the membrane potential.
-
Internal Solution (Pipette Solution, in mM): 120 K-gluconate, 20 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.[1]
Methodology:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Baseline Recording:
-
This compound Application:
-
Perfuse the chamber with the external solution containing this compound.[1]
-
Continuously record the membrane potential and elicit action potentials at regular intervals.
-
-
Washout: Perfuse with the control external solution to observe the reversal of effects.[1]
-
Data Analysis:
-
Measure parameters such as action potential amplitude, duration, threshold, and maximum rate of rise (Vmax) before, during, and after this compound application.[1]
-
If studying spontaneously active cells, measure the firing frequency.
-
Visualizations
Signaling Pathway
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
Experimental Workflow
Caption: Workflow for in vitro patch-clamp experiments with this compound.
Logical Relationship
Caption: The logical basis of use-dependent block by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of the mechanism of the central analgesic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential this compound sensitivity of human voltage-gated potassium channels relevant to the auditory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ATP-dependent potassium channel in rat cardiomyocytes is blocked by this compound. Possible impact on the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for two components of sodium channel block by this compound in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage- and use-dependent effects of this compound on sodium current in rat single ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis of this compound block of sodium current in isolated human atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Concentrations of Local Anesthetics Bupivacaine and this compound Differentially Inhibit Human Kir2.x Inward Rectifier K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Protocols for Lidocaine in Sciatic Nerve Block Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312) hydrochloride is a commonly utilized local anesthetic in preclinical research involving rodent models of sciatic nerve block. Its mechanism of action involves the reversible inhibition of voltage-gated sodium channels in neuronal cell membranes, leading to a transient blockade of nerve impulse conduction. This characteristic makes it an invaluable tool for a variety of research applications, including surgical analgesia, investigations into pain pathways, and the study of peripheral nerve function. These application notes provide detailed protocols for inducing transient sciatic nerve block in rodents using this compound, supported by quantitative data and a visualization of its mechanism of action.
Data Presentation
The following tables summarize quantitative data derived from studies utilizing this compound for sciatic nerve block in rodent models. These tables are intended to provide a clear and concise overview of key experimental parameters and outcomes to facilitate comparison and experimental design.
| Parameter | Species | This compound Concentration | Injection Volume | Onset of Action | Duration of Action | Key Findings & Citations |
| Sciatic Nerve Block | Rat (Sprague-Dawley) | 1% | 0.1 ml | ~40 seconds (postural/gait abnormalities) | Proprioception and motor function recovery by 120 min; Nociception recovery at 90 min. | Proprioceptive impairment is detected first, followed by motor and then nociceptive deficits.[1][2] |
| Sciatic Nerve Block | Rat (Sprague-Dawley) | 2% | 0.05 ml, 0.1 ml, 0.2 ml | Not specified | Duration is longer with smaller injected volumes at equipotent doses. | Smaller volumes with higher concentrations lead to a more prolonged block.[1][3] |
| Sciatic Nerve Block | Rat | 1% | 0.1 mL | 2-5 minutes | ~100 minutes | Marked reduction in M responses and complete abolishment of H reflexes.[4] |
| Sciatic Nerve Block | Rat | 0.05-1% | 0.1 ml | Not specified | Not specified | This compound preferentially blocks small myelinated sensory and motor fibers.[5] |
| Sciatic Nerve Block | Diabetic Rat | 1% | 0.1 mL | Not specified | At least 50 minutes | Duration of sensory and motor nerve block is prolonged in diabetic rats compared to non-diabetic rats. |
Table 1: Quantitative Data for this compound Hydrochloride Sciatic Nerve Block in Rodents. This table outlines various parameters for inducing sciatic nerve block in rats, including this compound concentration, injection volume, onset and duration of action, and key findings from the cited literature.
Experimental Protocols
The following section details the methodologies for performing a sciatic nerve block in a rodent model using this compound.
Materials:
-
This compound hydrochloride (1% or 2% solution)
-
Sterile saline for dilution (if necessary)
-
Tuberculin syringes (1 ml) with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane) and anesthesia machine
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
-
Heating pad to maintain body temperature
-
Personal protective equipment (gloves, lab coat)
Animal Preparation:
-
Acclimatize the animals to the laboratory environment and handling procedures to minimize stress.[2]
-
Anesthetize the rodent using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Once the animal is fully anesthetized, shave the fur over the lateral aspect of the thigh of the hindlimb to be injected.
-
Disinfect the injection site with 70% ethanol or povidone-iodine.
-
Position the animal in lateral recumbency with the limb to be injected facing upwards.
Injection Procedure (Percutaneous Sciatic Notch Approach):
-
Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic nerve is located in the notch between these two bony landmarks.[1]
-
Insert the needle perpendicular to the skin at a point slightly cranial to the midpoint between the greater trochanter and the ischial tuberosity.
-
Advance the needle slowly until a slight muscle twitch of the hindlimb is observed (indicating proximity to the sciatic nerve) or until the needle gently contacts the bone of the sciatic notch.
-
Slightly retract the needle to ensure it is not within a blood vessel (aspirate to check for blood).
-
Slowly inject the calculated volume of this compound solution (e.g., 0.1 ml of 1% this compound).[2]
Assessment of Nerve Block:
The efficacy of the sciatic nerve block can be assessed through various behavioral and physiological tests:
-
Proprioception:
-
Tactile Placing: Hold the animal and gently bring the dorsum of the paw in contact with the edge of a surface. A normal response is to immediately place the paw on the surface. Absence of this reflex indicates proprioceptive deficit.[2]
-
Hopping Response: Support the animal's body and allow the injected hindlimb to bear weight. Gently move the animal laterally. A normal response is a hopping motion to maintain balance.[2]
-
-
Motor Function:
-
Extensor Postural Thrust: Measure the force exerted by the hindlimb as it is pressed against a digital balance. A reduction in force indicates motor blockade.[2]
-
Toe Spreading Reflex: Observe the fanning of the toes when the animal is lifted by the tail. Absence of this reflex suggests motor impairment.
-
-
Nociception (Analgesia):
-
Withdrawal Response to Noxious Stimuli:
-
Thermal Stimulation: Apply a controlled heat source (e.g., radiant heat) to the plantar surface of the paw and measure the latency to withdrawal. An increased latency indicates analgesia.[2]
-
Mechanical Stimulation (Pin Prick): Apply a calibrated pinprick to the paw and observe for a withdrawal response.[2]
-
-
-
Autonomic Function:
-
Skin Temperature: Measure the skin temperature of the paw. An increase in temperature can indicate vasodilation due to sympathetic nerve blockade.[2]
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow: Sciatic Nerve Block in Rodents
Caption: Experimental workflow for sciatic nerve block in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurologic evaluation of the rat during sciatic nerve block with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The critical role of concentration for this compound block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Lidocaine-Loaded Dissolving Microneedles for Transdermal Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine (B1675312) is a widely used local anesthetic, but its delivery is often limited by the pain of injections or the slow onset and poor penetration of topical creams.[1][2] Dissolving microneedles (DMNs) offer a promising alternative, providing a minimally invasive and painless method to bypass the skin's primary barrier, the stratum corneum, and deliver drugs directly into the skin.[1][3] These microneedles are fabricated from biodegradable polymers that dissolve upon insertion into the skin, releasing the encapsulated drug rapidly at the target site.[3] This document provides detailed protocols and data for the fabrication, characterization, and evaluation of this compound-loaded dissolving microneedles.
Section 1: Fabrication and Characterization of this compound Microneedles
The fabrication of DMNs typically involves micromolding techniques using biocompatible polymers.[4][5] The resulting microneedles are then rigorously characterized to ensure they possess the required physical properties for successful skin penetration and drug delivery.
Protocol 1: Fabrication of Dissolving Microneedles via Two-Step Micromolding
This protocol describes a common method for fabricating DMNs using a two-step casting process with centrifugation to ensure complete mold filling.[1][6]
Materials:
-
Polymer (e.g., Hyaluronic Acid (HA), Polyvinylpyrrolidone (PVP), Polyvinyl Alcohol (PVA))[1][6][7]
-
This compound Hydrochloride (LiH)[6]
-
Deionized water
-
Polydimethylsiloxane (PDMS) microneedle molds[7]
-
Centrifuge
Procedure:
-
Preparation of Drug-Polymer Solution:
-
First Casting (Needle Tips):
-
Pipette the drug-polymer solution onto the surface of the PDMS mold.
-
Place the mold in a centrifuge and spin at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 minutes) to ensure the solution completely fills the needle cavities.[1]
-
Carefully remove any excess solution from the mold surface.
-
-
Preparation of Backing Layer Solution:
-
Prepare a separate polymer solution without the active drug. This solution will form the supportive backing layer of the patch.
-
-
Second Casting (Backing Layer):
-
Pour the drug-free polymer solution over the partially dried, drug-loaded tips in the mold.[1]
-
-
Drying and Demolding:
-
Dry the molds at a controlled temperature (e.g., 37°C) for 24 hours, followed by further drying at room temperature for another 24 hours.[1]
-
Once completely dry, carefully peel the newly formed microneedle patch from the PDMS mold.
-
-
Storage:
-
Store the fabricated patches in a desiccator to prevent moisture absorption, which can compromise mechanical strength.[4]
-
Protocol 2: Characterization of Microneedles
A. Morphological Analysis:
-
Objective: To visually inspect the integrity, shape, and dimensions of the microneedles.
-
Method: Use an optical microscope and a Scanning Electron Microscope (SEM) to observe the fabricated microneedles.[8] Measure needle height, base width, and tip-to-tip spacing.
B. Mechanical Strength Testing:
-
Objective: To ensure needles have sufficient strength to penetrate the skin without breaking.
-
Method: Use a universal testing machine in compression mode.[7]
-
Secure the microneedle patch onto the testing stage.
-
Apply a compressive axial force at a constant speed (e.g., 0.5 mm/min) until the needles fracture or buckle.[9]
-
Record the force-displacement data to determine the needle fracture force.[4][5] A force greater than 0.045 N per needle is generally considered sufficient for skin penetration.[7]
-
C. Determination of Drug Content:
-
Objective: To quantify the amount of this compound loaded in each patch.
-
Method: Use High-Performance Liquid Chromatography (HPLC).[6][7]
-
Dissolve a single microneedle patch in a known volume of a suitable solvent (e.g., Phosphate-Buffered Saline, PBS).
-
Filter the solution to remove any undissolved polymer.
-
Analyze the filtrate using a validated HPLC method to determine the concentration of this compound.
-
Calculate the total drug content per patch based on the concentration and volume.
-
Caption: Workflow for Microneedle Fabrication and Characterization.
Table 1: Summary of Microneedle Formulation and Physical Characteristics
| Parameter | Polymer System | Value | Reference |
| Needle Geometry | |||
| Shape | PVP/PVA | Pyramidal | [1] |
| Height | HA | 686 ± 2 µm | [10] |
| Height | PVA | 800 µm | [7] |
| Array Size | HA | 10 x 10 needles | [10] |
| Mechanical Strength | |||
| Per Patch (PVA) | PVA | 52.25 ± 8.72 N | [7] |
| Per Patch (PVP/PVA) | PVP/PVA | >32 N | [1] |
| Drug Loading | |||
| Per Patch (PVA) | PVA | 24.0 ± 2.84 mg | [7] |
| Per Patch (HA) | HA | 494 ± 5 µg | [10] |
Section 2: In Vitro Performance Evaluation
In vitro studies are crucial for assessing the drug release kinetics and skin permeation capabilities of the fabricated microneedles.
Protocol 3: In Vitro Drug Release Study
-
Objective: To determine the rate and extent of this compound release from the microneedles in a simulated physiological fluid.
-
Method:
-
Place a single microneedle patch in a vial containing a known volume of PBS (pH 7.4).[1]
-
Maintain the vial at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the samples for this compound concentration using HPLC.
-
Calculate the cumulative percentage of drug released over time. Studies have shown over 80% of this compound can be released within 15 minutes.[1]
-
Protocol 4: Ex Vivo Skin Permeation Study
-
Objective: To quantify the amount of this compound that permeates through the skin and the amount retained within the skin layers.
-
Method: This protocol utilizes Franz diffusion cells.[6]
-
Skin Preparation: Use excised full-thickness skin from a suitable animal model (e.g., rat or porcine).[6][7] Carefully shave the skin and remove any subcutaneous fat.
-
Cell Setup: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment. The receptor compartment should be filled with PBS (pH 7.4) and maintained at 37°C with constant stirring.[6]
-
Microneedle Application: Apply the this compound-loaded microneedle patch to the center of the skin surface in the donor compartment. Press firmly for approximately 30 seconds to ensure proper insertion.[6]
-
Sampling: At designated time points over 24 hours, collect samples from the receptor compartment.[6]
-
Analysis: Analyze the collected samples using HPLC to determine the cumulative amount of this compound that has permeated through the skin.
-
Skin Deposition: At the end of the experiment, dismount the skin, clean the surface, and extract the this compound retained within the tissue to quantify drug deposition.[6]
-
Caption: Mechanism of Transdermal Delivery via Dissolving Microneedles.
Table 2: In Vitro Release and Permeation Data for this compound Microneedles
| Parameter | Polymer System | Value (after 24h unless noted) | Reference |
| Drug Release | |||
| Cumulative Release (15 min) | PVP/PVA (F5) | >80% | [1] |
| Skin Permeation | |||
| Cumulative Permeated Amount | 10% HA (F3) | 247.1 ± 41.85 µg | [6] |
| Cumulative Permeated Amount | 25% PVP (F5) | 277.7 ± 55.88 µg | [6] |
| Skin Deposition | |||
| Amount Deposited in Skin | 10% HA (F3) | 98.35 ± 12.86 µg | [6] |
| Amount Deposited in Skin | 25% PVP (F5) | 59.46 ± 9.25 µg | [6] |
Section 3: In Vivo Efficacy and Safety Assessment
In vivo studies in animal models are essential to confirm the anesthetic efficacy and safety profile of the microneedle system.
Protocol 5: Evaluation of Local Anesthetic Efficacy (Hot Plate Test)
-
Objective: To assess the pain-blocking effect of the this compound microneedles.
-
Method:
-
Animal Model: Use mice or rats.[7]
-
Baseline Measurement: Determine the baseline pain threshold by placing each animal on a hot plate (e.g., 55°C) and recording the time until it exhibits a pain response (e.g., paw licking or jumping). This is the paw withdrawal latency.
-
Treatment Groups: Divide animals into groups: (1) Saline control, (2) this compound microneedle patch, (3) Conventional this compound gel/cream.[7]
-
Application: Apply the respective treatments to the hind paw of the animals.
-
Efficacy Measurement: At various time points post-application (e.g., 5, 15, 30, 60 minutes), place the animals back on the hot plate and measure the paw withdrawal latency. A significant increase in latency indicates an anesthetic effect.[7] For instance, a study showed an 80% elevation in pain threshold at 5 minutes post-application.[7]
-
Protocol 6: In Vivo Pharmacokinetic Study
-
Objective: To measure the systemic absorption of this compound following transdermal delivery.
-
Method:
-
Animal Model: Use Sprague Dawley rats or a similar model.[6]
-
Application: Apply the this compound microneedle patch to a shaved area on the back of the animal.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.5, 1, 1.5, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma. Analyze the plasma samples using a validated LC-MS/MS or HPLC method to determine the concentration of this compound.[6]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Protocol 7: Skin Irritation Test
-
Objective: To evaluate the biocompatibility and safety of the microneedle patch on the skin.
-
Method:
-
Apply the microneedle patch to a shaved area on the back of a rat or rabbit.
-
Remove the patch after a specified period (e.g., 3 minutes to 1 hour).[7]
-
Visually inspect the application site for signs of irritation, such as erythema (redness) and edema (swelling), at various time points after patch removal (e.g., 1, 24, 48, 72 hours).
-
Score the irritation based on a standardized scale (e.g., Draize scale). Many studies report negligible skin irritation that resolves within a few hours.[7]
-
Caption: Workflow for In Vivo Efficacy, Pharmacokinetic, and Safety Studies.
Table 3: Summary of In Vivo Anesthetic Efficacy and Pharmacokinetic Data
| Parameter | Polymer System | Result | Reference |
| Anesthetic Efficacy | |||
| Paw Withdrawal Latency (5 min) | PVA | 36.11 ± 1.62 s (vs. 20.00 ± 1.58 s for control) | [7] |
| Pain Threshold Elevation (5 min) | PVA | 80% | [7] |
| Anesthetic Onset Time | HA | Within 10 minutes | |
| Max Possible Effect (%MPE) | HA | ~92% (vs. 40% for EMLA cream) | [10] |
| Pharmacokinetics | |||
| Plasma Concentration (Detected) | 25% PVP | 150.32 ng/mL (in one rat at 1.5 h) | [6] |
| Plasma Concentration (Detected) | 10% HA | Not detected (<100 ng/mL LLOQ) | [6] |
References
- 1. Rapidly Dissolving Microneedles Incorporating this compound Hydrochloride: A PVP/PVA-Based Approach for Local Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of this compound-Loaded Dissolving Microneedle for Rapid and Efficient Local Anesthesia | Semantic Scholar [semanticscholar.org]
- 3. dspace.sctimst.ac.in [dspace.sctimst.ac.in]
- 4. [PDF] Mechanical Characterization of Dissolving Microneedles: Factors Affecting Physical Strength of Needles | Semantic Scholar [semanticscholar.org]
- 5. Mechanical Characterization of Dissolving Microneedles: Factors Affecting Physical Strength of Needles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Loaded Hyaluronic Acid Adhesive Microneedle Patch for Oral Mucosal Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulation of Lidocaine Self-Nanoemulsifying Ointment for Local Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a lidocaine (B1675312) self-nanoemulsifying ointment (SNEO) for enhanced local delivery. The self-nanoemulsifying system is designed to spontaneously form a nanoemulsion upon contact with aqueous physiological fluids, such as sweat or transepidermal water loss, thereby increasing the skin deposition and penetration of this compound for improved local anesthetic efficacy.[1][2]
Formulation Development
The formulation of a this compound SNEO involves the careful selection of an oil phase, a surfactant, and a co-surfactant that can solubilize the drug and form a stable nanoemulsion upon gentle agitation in an aqueous environment.
Materials
The primary components for the formulation of a this compound self-nanoemulsifying drug delivery system (SNEDDS) are an oil, a surfactant, and a co-surfactant.[3][4] The selection of these excipients is critical for the performance of the delivery system.[3]
Table 1: Components for this compound SNEO Formulation
| Component | Example Materials | Purpose |
| Active Pharmaceutical Ingredient (API) | This compound Base | Local anesthetic |
| Oil Phase | Medium-chain triglycerides (MCT), Oleic acid, Castor oil, Beeswax | Solubilizes this compound, forms the core of the nanoemulsion droplets.[5][6] |
| Surfactant | Glycerol (B35011) monostearate (GMS), Polysorbates (Tween® 80), Labrasol®, Cremophor® EL | Reduces interfacial tension, facilitates nanoemulsion formation.[1][7] |
| Co-surfactant/Co-solvent | Polyethylene glycol (PEG) 400, Transcutol® P, Propylene glycol | Increases the fluidity of the interfacial film, improves emulsification.[7][8] |
| Ointment Base | Petrolatum, Vitamin E-acetate | Provides the desired consistency and occlusive properties.[1][2] |
Preparation of this compound Self-Nanoemulsifying Ointment
The fusion method is a common technique for preparing ointments containing this compound.[1][2]
Protocol 1: Preparation of this compound SNEO by Fusion Method
-
Melt the oil-based excipients, including petrolatum, MCT oil, glycerol monostearate (GMS), and vitamin E-acetate, in a water bath at 70°C.[2]
-
Gradually add the active pharmaceutical ingredients, such as this compound, to the molten mixture.[1]
-
Homogenize the mixture at 6000 rpm and 70°C for 5 minutes using a homogenizer.[1]
-
Cool the mixture to 20°C under constant stirring to form the final ointment.[1][2]
Physicochemical Characterization
Droplet Size and Polydispersity Index (PDI) Analysis
The droplet size and PDI of the nanoemulsion formed upon dilution of the SNEO are critical parameters that influence the stability and bioavailability of the formulation.
Protocol 2: Droplet Size and PDI Measurement
-
Dilute a sample of the this compound SNEO with purified water (e.g., 1:2 ratio).[9]
-
Gently agitate the mixture to allow for self-nanoemulsification.
-
Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[10][11]
-
Perform the measurement at a fixed scattering angle and temperature.
Table 2: Physicochemical Properties of this compound Ointment Formulations
| Formulation Code | GMS Concentration (%) | Droplet Size (nm) | Polydispersity Index (PDI) |
| L1 | 0 | - (No homogeneous emulsion formed) | - |
| L2 | 5 | 117 | 0.28 |
| L3 | 10 | 108 | 0.30 |
Data adapted from a study evaluating the effect of GMS on droplet size.[9]
In Vitro Drug Release Studies
In vitro release testing is essential to evaluate the rate and extent of this compound release from the SNEO formulation.
Protocol 3: In Vitro Drug Release using Franz Diffusion Cell
-
Set up a vertical Franz diffusion cell with an effective diffusion surface area.[7]
-
Place a synthetic cellulose (B213188) acetate (B1210297) membrane, previously soaked in phosphate (B84403) buffer (pH 7.4), between the donor and receptor compartments.[7]
-
Fill the receptor chamber with phosphate buffer solution (0.1 M, pH 7.4) and maintain the temperature at 32°C.[12][13]
-
Apply a known quantity of the this compound SNEO to the membrane in the donor chamber.[7]
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[7]
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[10][11]
Table 3: In Vitro Release Parameters of this compound Formulations
| Formulation | Release Rate (µg/cm²/h) | Permeation Coefficient (Kp) (cm/h) |
| Nanoemulsion | 69.82 ± 7.48 | 3.07 ± 0.74 |
| Gel | - | 1.27 ± 0.35 |
| Tincture | - | 0.97 ± 0.18 |
Data represents a comparison between a nanoemulsion and other topical formulations.[10][11]
Ex Vivo Skin Permeation Studies
Ex vivo skin permeation studies provide insights into the ability of the formulation to deliver this compound across the skin barrier.
Protocol 4: Ex Vivo Skin Permeation using Rat Skin
-
Excise the abdominal skin from a Sprague-Dawley rat.
-
Remove the subcutaneous fat and connective tissues.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[14]
-
Fill the receptor compartment with phosphate buffer (pH 7.4).[14]
-
Apply the this compound SNEO to the skin surface in the donor compartment.
-
Maintain the temperature at 37°C and stir the receptor medium continuously.[7]
-
Collect samples from the receptor compartment at regular intervals and analyze for this compound content using HPLC.[10][11]
-
After the experiment, separate the stratum corneum and dermis to determine the amount of this compound deposited in each layer.[9]
Table 4: this compound Deposition in Skin Layers after Ex Vivo Permeation
| Formulation Code | GMS Concentration (%) | This compound in Stratum Corneum (mg/cm³) | This compound in Dermis (mg/cm³) |
| L1 | 0 | 3.3 | 8.0 |
| L2 | 5 | 5.3 | 19.7 |
| L3 | 10 | 10.1 | 21.7 |
Data illustrates the enhanced skin deposition of this compound with increasing GMS concentration.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and In Vivo Evaluation of a this compound Self-Nanoemulsifying Ointment with Glycerol Monostearate for Local Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. horizonpharmalabs.com [horizonpharmalabs.com]
- 5. Fabrication of Alginate-Based O/W Nanoemulsions for Transdermal Drug Delivery of this compound: Influence of the Oil Phase and Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable In Situ Thermoreversible Gel Depot System of this compound Nanoemulsion for Prolonged Anesthetic Activity in Dental and Operative Procedures [mdpi.com]
- 7. Preparation and Characterization of this compound-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Preparation of this compound nanoemulsion and its transdermal absorption by rat skin ex vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. CN111337640A - Method for rapidly evaluating in-vitro release of external preparation - Google Patents [patents.google.com]
- 14. Development of Dermal this compound Nanosuspension Formulation by the Wet Milling Method Using Experimental Design: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Lidocaine in Injectable Formulations by Reverse Phase HPLC
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of lidocaine (B1675312) hydrochloride in injectable pharmaceutical formulations. The described method is simple, accurate, precise, and suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. All validation parameters, including linearity, accuracy, precision, and system suitability, are presented and meet standard acceptance criteria.
Introduction
This compound is a widely used local anesthetic and antiarrhythmic drug. Its quantification in injectable dosage forms is critical to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity and sensitivity. This application note provides a comprehensive protocol for the assay of this compound HCl using a validated RP-HPLC method.
Principle
The method is based on the principle of reverse-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. This compound, a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample solution to that of a reference standard.
Experimental
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Data Acquisition: Chromatographic software for data collection and processing.
-
Reagents:
-
This compound Hydrochloride Reference Standard (USP grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (B84403) Monobasic (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions have been shown to provide excellent separation and peak shape for this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0)* | Varies, e.g., 35:65 or 20:80[1][3] |
| Flow Rate | 1.0 mL/min | [1][3] |
| Injection Volume | 20 µL | [3] |
| Column Temperature | Ambient (e.g., 25 °C) | [1] |
| Detection Wavelength | 210 nm or 254 nm | [1][3][4] |
| Run Time | Approx. 10 minutes |
*Note: The ratio of organic to aqueous phase can be adjusted to achieve the desired retention time. A common buffer is 0.05 M potassium phosphate, with pH adjusted using phosphoric acid.
Protocol: Standard and Sample Preparation & Analysis
Preparation of Solutions
-
Mobile Phase (Example: Acetonitrile : 0.05M Phosphate Buffer pH 3.0, 35:65 v/v):
-
Prepare a 0.05 M potassium phosphate monobasic solution in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 350 mL of acetonitrile with 650 mL of the prepared phosphate buffer.
-
Degas the final mobile phase mixture by sonication for 10-15 minutes.[2]
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound HCl Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution can be further diluted to create working standards.
-
-
Sample Solution (from a 2% this compound HCl injectable):
-
Aspirate 1.0 mL of the injectable formulation (equivalent to 20 mg of this compound HCl).
-
Transfer it to a 200 mL volumetric flask.
-
Dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.2 µm syringe filter before injection.[2]
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must pass the system suitability test to ensure its performance.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (e.g., 100 µg/mL) five or six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are detailed in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Example Value | Reference |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.31 | [5] |
| Theoretical Plates (N) | ≥ 2000 | > 6400 | [5] |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% | < 0.6% | [1][6] |
| Retention Time | Approx. 5-8 min | 7.9 min | [3] |
Sample Analysis Procedure
-
Once the system passes the suitability test, inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared standard solution in duplicate.
-
Inject the prepared sample solutions in duplicate.
-
Bracket the sample injections with standard injections at regular intervals.
-
Calculate the amount of this compound HCl in the injectable formulation using the average peak area of the sample and the standard.
Method Validation Summary
The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2] A summary of the validation results is provided in Table 3.
Table 3: Summary of Method Validation Data
| Validation Parameter | Result | Reference |
| Linearity Range | 20 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [1][2] |
| Precision (%RSD) | ||
| - Intraday (Repeatability) | < 2.0% | [2] |
| - Interday (Intermediate Precision) | < 2.0% | [2] |
| Limit of Detection (LOD) | 1.54 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 4.68 µg/mL | [2] |
| Robustness | The method is robust against small, deliberate changes in mobile phase composition, pH, and flow rate. | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method parameters.
References
Application Notes and Protocols for Transient Inactivation of Brain Structures with Lidocaine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lidocaine (B1675312) for transient and reversible inactivation of specific brain structures in the context of behavioral neuroscience research. This technique is a powerful tool for establishing causal relationships between the activity of a particular brain region and specific behaviors.
Introduction
Transient inactivation of a brain region is a fundamental technique in behavioral neuroscience to elucidate the necessary role of that structure in a given behavior. This compound hydrochloride, a fast-acting local anesthetic, is a widely used pharmacological agent for this purpose. Its mechanism of action involves the blockade of voltage-gated sodium channels, which in turn prevents the generation and propagation of action potentials, effectively silencing neural activity in a localized area for a temporary period.[1] The reversibility of this compound's effect allows for within-subject experimental designs, where each animal can serve as its own control.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium (Na+) channels in neuronal membranes.[2] By binding to the intracellular portion of the sodium channel, this compound stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of action potentials.[2][3] This disruption of ion flow effectively inhibits neuronal firing in the targeted brain region. The effects of this compound are transient, with the duration of inactivation dependent on the concentration and volume of the infused solution.[4]
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Dissociable Effects of this compound Inactivation of the Rostral and Caudal Basolateral Amygdala on the Maintenance and Reinstatement of Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paravertebral Brachial Plexus Block with Lidocaine in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paravertebral brachial plexus block (PBPB) is a regional anesthetic technique that provides analgesia to the thoracic limb, including the shoulder, humerus, radius, ulna, and distal structures. This technique involves the administration of a local anesthetic, such as lidocaine (B1675312), around the nerve roots of the brachial plexus as they emerge from the intervertebral foramina. In canine models, this block is a valuable tool for perioperative pain management in surgical procedures involving the forelimb, as well as for research into local anesthetics and pain pathways. These application notes provide a detailed overview and protocol for performing a PBPB with this compound in canine models, intended for use in a research or drug development setting.
Mechanism of Action
This compound is an amide-type local anesthetic that reversibly blocks nerve impulse conduction by inhibiting sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane. This blockade of sodium channels prevents the depolarization necessary for the propagation of action potentials, resulting in a loss of sensation and motor function in the innervated area.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on paravertebral brachial plexus blocks using this compound in canine models.
Table 1: this compound Dosage and Administration
| Parameter | Value | Species/Breed | Notes | Reference |
| This compound Dosage | 2 mg/kg | Beagle Dogs | Administered as a 0.2 mL/kg volume. | [1][2] |
| 4-6 mg/kg | General Canine | General recommended dose for local/regional blocks. | [3] | |
| 0.3 mL/kg | Mixed Breed Dogs | Used in a study comparing different block techniques. | [4] | |
| This compound with Epinephrine (B1671497) | 2 mg/kg this compound with Epinephrine (1:100,000) | Beagle Dogs | [1][2] | |
| Onset of Action | Rapid (approx. 1-5 minutes) | General Canine | [3] | |
| Duration of Action | 60-120 minutes | General Canine | [3] |
Table 2: Efficacy and Duration of Paravertebral Brachial Plexus Block with this compound
| Parameter | This compound Alone (LI) | This compound with Epinephrine (LE) | Notes | Reference |
| Duration of Visible Gait Impairment (minutes, mean ± SD) | 118 ± 63 | 163 ± 23 | The addition of epinephrine significantly prolonged motor block. (p = 0.027) | [1][2] |
| Return to Baseline Vertical Force (minutes) | 130-140 | 180-200 | Kinetic analysis showed a delayed return to normal limb function with epinephrine. (p < 0.005) | [1][2] |
| Sensory Block Duration | No significant difference between treatments | No significant difference between treatments | [1][2] |
Experimental Protocols
I. Animal Preparation
-
Animal Model: The Beagle is a commonly used breed in these studies.[1][2] Ensure all animal procedures are approved by the appropriate Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Sedation:
-
For sedation, a combination of medetomidine (B1201911) hydrochloride (10 μg/kg) and butorphanol (B1668111) tartrate (0.1 mg/kg) can be administered intramuscularly.[5]
-
Induce general anesthesia with propofol (B549288) to effect (maximum dose of 4 mg/kg) intravenously.[5]
-
Maintain anesthesia with isoflurane (B1672236) (e.g., 2%) in oxygen via endotracheal intubation.[5]
-
-
Positioning: Place the dog in lateral recumbency with the limb to be blocked uppermost.
II. Paravertebral Brachial Plexus Block Procedure (Ultrasound-Guided)
Ultrasound guidance is recommended to improve the accuracy of the injection and minimize complications.[6][7]
-
Equipment:
-
Ultrasound machine with a high-frequency linear transducer.
-
Sterile transducer cover and gel.
-
Insulated nerve block needle (e.g., 22-gauge, 50 mm).
-
Nerve stimulator (optional, can be used in conjunction with ultrasound).
-
Syringe with the calculated dose of this compound.
-
-
Landmarks and Transducer Placement:
-
The brachial plexus in the dog is formed by the ventral rami of the sixth, seventh, and eighth cervical spinal nerves (C6, C7, C8) and the first thoracic spinal nerve (T1).[7]
-
Aseptically prepare the skin over the lateral neck and cranial thoracic region.
-
Place the ultrasound transducer in a longitudinal orientation just cranial to the shoulder joint, parallel to the vertebral column.
-
Identify the transverse processes of the cervical vertebrae. The transverse process of C6 has a characteristic "sled-like" shape.[2][7]
-
-
Injection Technique:
-
Using an in-plane approach, insert the needle cranial to the transducer and advance it towards the nerve roots.
-
The nerve roots will appear as hypoechoic (dark) circular to oval structures.
-
Position the needle tip in the fascial plane containing the nerve roots.
-
After negative aspiration for blood, inject the this compound solution in small increments, observing the spread of the anesthetic around the nerve roots in real-time on the ultrasound image.
-
A common technique involves injecting the total volume divided between the C6-C7 and C7-T1 nerve root areas.
-
III. Assessment of Block Efficacy
-
Sensory Block Assessment:
-
This can be evaluated by applying a painful mechanical stimulus (e.g., gentle pinching with forceps) to various dermatomes of the forelimb.[1][2]
-
Assess response to stimuli at sites corresponding to the cutaneous innervation of the axillary, musculocutaneous, radial, ulnar, and median nerves.[2]
-
The absence of a withdrawal reflex or other behavioral response to the stimulus indicates a successful sensory block.
-
-
Motor Block Assessment:
IV. Post-Procedural Monitoring
-
Monitor the animal for the return of sensory and motor function.
-
Observe for any potential complications, which can include Horner's syndrome (if the sympathetic trunk is affected), phrenic nerve paralysis (leading to diaphragmatic paralysis), and intravascular injection.[7] While rare with ultrasound guidance, staining of the spinal cord has been reported in cadaver studies.[4]
Visualizations
References
- 1. Comparison of this compound and this compound-epinephrine for the paravertebral brachial plexus block in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membership Article [ivapm.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A technique for ultrasound-guided paravertebral brachial plexus injections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sonographic investigation for the development of ultrasound-guided paravertebral brachial plexus block in dogs: cadaveric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Impulse Conduction in Peripheral Nerve Fibers Using Lidocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lidocaine (B1675312) as a tool to investigate the mechanisms of impulse conduction in isolated peripheral nerve fibers. This document outlines the pharmacological basis of this compound's action, detailed experimental protocols for studying its effects on nerve excitability, and a summary of expected quantitative outcomes.
Introduction
This compound, a widely used local anesthetic, serves as an invaluable pharmacological agent for studying the fundamental principles of nerve impulse generation and propagation. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are essential for the rising phase of the action potential. By reversibly inhibiting these channels, this compound effectively and dose-dependently reduces nerve excitability, leading to a decrease in the amplitude of the compound action potential (CAP) and a slowing of conduction velocity. These properties make this compound an excellent tool for dissecting the contributions of different nerve fiber populations to the overall CAP and for investigating the biophysical properties of sodium channels in health and disease models.
Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
This compound exerts its effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.[1] This binding is state-dependent, meaning this compound has a higher affinity for channels in the open and inactivated states compared to the resting state.[2] This characteristic is responsible for the "use-dependent" or "phasic" block observed with this compound, where the degree of inhibition increases with the frequency of nerve stimulation.[3][4]
Upon depolarization of the nerve membrane, sodium channels transition from a closed (resting) state to an open (conducting) state, allowing an influx of Na+ ions and the generation of an action potential. The channels then rapidly enter a non-conducting inactivated state before returning to the closed state upon repolarization. This compound preferentially binds to the open and inactivated channels, stabilizing them in a non-conducting conformation and thereby preventing subsequent action potentials.[1]
Data Presentation: Quantitative Effects of this compound on Nerve Conduction
The application of this compound to peripheral nerve fibers results in predictable, concentration-dependent changes in the parameters of the compound action potential (CAP). The following tables summarize typical findings from ex vivo studies on rodent sciatic nerves.
Table 1: Effect of this compound Concentration on Compound Action Potential (CAP) Amplitude
| This compound Concentration (mM) | Mean CAP Amplitude (% of Control) | Standard Deviation | Reference |
| 0 (Control) | 100 | - | [5] |
| 1 | 44 | ± 5.17% | [5] |
| 2.2 | ~50 (ED50) | - | [6] |
| 4.2 | ~2 | - | [6] |
Table 2: Effect of this compound Concentration on Nerve Conduction Velocity
| This compound Concentration (µM) | Normalized Conduction Velocity (% of Control) | BCL (ms) | Reference |
| 0 (Control) | 100 | 1000 | [7] |
| 20 | ~90 | 1000 | [7] |
| 20 | ~65 | 400 | [7] |
BCL: Basic Cycle Length (Pacing frequency)
Experimental Protocols
The following protocols provide a detailed methodology for preparing an isolated rodent sciatic nerve and recording compound action potentials to study the effects of this compound.
Protocol 1: Preparation of Isolated Rat Sciatic Nerve
This protocol describes the dissection and isolation of the sciatic nerve from a rat for ex vivo electrophysiological recording.[1][8]
Materials:
-
Sprague-Dawley rat (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools: scissors (blunt and fine), forceps (fine and angled)
-
Petri dish coated with silicone elastomer (e.g., Sylgard)
-
Insect pins
-
Modified Krebs-Henseleit Buffer (mKHB) or Artificial Cerebrospinal Fluid (aCSF), chilled and continuously oxygenated (95% O2 / 5% CO2). Composition of aCSF (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.2 KH2PO4, 26 NaHCO3, and 10 D-glucose.
-
Suture thread (6-0 silk)
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Perform euthanasia via a humane method.
-
Position the animal prone on a dissection board.
-
Make a skin incision from the hip to the knee to expose the biceps femoris muscle.
-
Bluntly dissect the biceps femoris and gluteus maximus muscles to reveal the sciatic nerve.
-
Carefully free the sciatic nerve from surrounding connective tissue from the sciatic notch down to its trifurcation into the tibial, peroneal, and sural nerves.
-
Ligate the nerve at the sciatic notch and just before the trifurcation with 6-0 silk suture.
-
Transect the nerve distal to the ligatures and immediately transfer it to the chilled, oxygenated aCSF in the silicone-coated petri dish.[1]
-
Under a dissecting microscope, gently clean the nerve of any remaining connective and adipose tissue using fine forceps. Take care to avoid stretching or pinching the nerve.
-
The nerve is now ready for mounting in the recording chamber.
Protocol 2: Compound Action Potential (CAP) Recording
This protocol details the procedure for recording CAPs from the isolated sciatic nerve and applying this compound.[9][10][11]
Materials:
-
Isolated rat sciatic nerve
-
Recording chamber with stimulating and recording electrodes
-
Stimulator
-
Differential amplifier
-
Data acquisition system and software
-
Artificial Cerebrospinal Fluid (aCSF), oxygenated
-
This compound hydrochloride stock solution (e.g., 100 mM in aCSF)
-
Perfusion system
Procedure:
-
Mount the isolated sciatic nerve in the recording chamber, ensuring the nerve is suspended on the stimulating and recording electrodes. The proximal end should be placed on the stimulating electrodes and the distal end on the recording electrodes.
-
Begin continuous perfusion of the nerve with oxygenated aCSF at a constant temperature (e.g., 32-37°C). Allow the nerve to equilibrate for at least 30-60 minutes.
-
Set the stimulation parameters. A single square wave pulse of 0.1-0.5 ms (B15284909) duration is typically used.
-
Determine the threshold stimulus intensity required to elicit a minimal CAP.
-
Determine the supramaximal stimulus intensity (typically 1.5-2 times the intensity that produces a maximal CAP response). All subsequent recordings should be made using this supramaximal stimulus.[10]
-
Record baseline CAPs for a stable period (e.g., 10-15 minutes).
-
Prepare serial dilutions of this compound in aCSF to the desired final concentrations.
-
Switch the perfusion solution to the aCSF containing the lowest concentration of this compound.
-
Record CAPs at regular intervals (e.g., every 2-5 minutes) until a stable level of block is achieved.
-
Repeat step 9 for each increasing concentration of this compound.
-
To assess recovery, switch the perfusion back to the control aCSF (washout).
-
Data Analysis:
-
Measure the peak-to-peak amplitude of the CAP.
-
Measure the conduction latency (time from stimulus artifact to the onset of the CAP).
-
Calculate the conduction velocity by dividing the distance between the stimulating and recording electrodes by the conduction latency.
-
Express the this compound-induced changes in CAP amplitude and conduction velocity as a percentage of the baseline values.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dexmedetomidine augments the effect of this compound: power spectrum and nerve conduction velocity distribution study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Whole Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopac.com [biopac.com]
- 11. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Lidocaine-Induced Cytotoxicity in Human Neuronal Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying lidocaine-induced cytotoxicity in human neuronal cell cultures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, XTT) between replicates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. This compound (B1675312) interference: High concentrations of this compound can interfere with mitochondrial function, affecting the readout of tetrazolium-based assays.[1] 3. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentrations. | 1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter. 2. Perform a control experiment with this compound in cell-free media to check for direct reduction of the assay reagent. Consider alternative viability assays like LDH or Calcein-AM/Ethidium Homodimer-1 staining. 3. Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity. |
| Unexpectedly low cytotoxicity observed at high this compound concentrations. | 1. Incorrect this compound concentration: Errors in stock solution preparation or dilution. 2. Short exposure time: The duration of this compound exposure may be insufficient to induce significant cell death. 3. Cell line resistance: The specific neuronal cell line used may be less sensitive to this compound. | 1. Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. 2. Perform a time-course experiment. Assess cytotoxicity at multiple time points (e.g., 1, 4, 12, 24 hours) to determine the optimal exposure duration.[2] 3. Consider using a different cell line. Primary neuronal cultures or other human neuroblastoma cell lines might show different sensitivities. |
| Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining). | 1. Suboptimal staining protocol: Incorrect incubation times or reagent concentrations. 2. Cell detachment: Apoptotic cells may detach from the culture plate, leading to their loss during washing steps. 3. Necrosis vs. Apoptosis: High this compound concentrations can induce necrosis, which can be mistaken for late apoptosis.[3][4][5][6] | 1. Optimize the staining protocol for your specific cell type. Titrate Annexin V and PI concentrations and optimize incubation times. 2. Collect the supernatant containing detached cells and combine it with the adherent cells before staining and analysis. 3. Carefully analyze the flow cytometry data. Distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Consider using a marker for necrosis, such as LDH release. |
| Inconsistent results with protective agents (e.g., p38 MAPK inhibitors). | 1. Incorrect timing of administration: The protective agent may be added too late to counteract this compound-induced damage. 2. Suboptimal concentration: The concentration of the protective agent may be too low to be effective or too high, causing toxicity itself. 3. Instability of the compound: The protective agent may degrade in the culture medium over time. | 1. Pre-treat the cells with the protective agent before adding this compound. The optimal pre-treatment time should be determined empirically. 2. Perform a dose-response experiment for the protective agent in the presence of a fixed concentration of this compound to find the optimal protective concentration. 3. Check the stability of the compound under your experimental conditions. Prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced neurotoxicity?
A1: this compound-induced neurotoxicity is a multi-faceted process primarily involving the activation of the intrinsic (mitochondrial) pathway of apoptosis.[7][8] This is triggered by mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases (e.g., caspase-3 and -9).[7][8] Additionally, several signaling pathways are implicated, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] An increase in intracellular calcium levels also plays a significant role in initiating these toxic signaling cascades.[9][10][11]
Q2: How does the concentration and exposure time of this compound affect neuronal cell viability?
A2: The cytotoxic effects of this compound on neuronal cells are both concentration- and time-dependent.[4][5][6][7][12] Higher concentrations and longer exposure times generally lead to increased cell death.[2] At clinically relevant concentrations, this compound can induce apoptosis, while at higher concentrations, it may cause necrosis.[7] For example, in SH-SY5Y human neuroblastoma cells, apoptosis can be observed at 3 mM this compound, while at 30 mM, a majority of the cell population becomes necrotic.[4][5][6]
Q3: What are some common in vitro models for studying this compound neurotoxicity?
A3: Commonly used in vitro models include human neuroblastoma cell lines, such as SH-SY5Y, and primary neuronal cultures, like dorsal root ganglion (DRG) neurons.[13] SH-SY5Y cells are a valuable tool as they can be differentiated into a more mature neuron-like phenotype.[8][14] Primary DRG neurons provide a model that closely resembles the in vivo peripheral nervous system.
Q4: What are the key signaling pathways to investigate when looking for protective agents against this compound cytotoxicity?
A4: Key signaling pathways to target for neuroprotection against this compound-induced cytotoxicity include:
-
The p38 MAPK pathway: Inhibition of p38 MAPK has been shown to reduce this compound neurotoxicity.[14][15]
-
The PI3K/Akt pathway: Activation of this survival pathway, for instance by dexamethasone (B1670325) or lithium, can attenuate this compound-induced cell injury.[8]
-
The intrinsic apoptosis pathway: Targeting components of this pathway, such as Bcl-2 family proteins or caspases, can prevent cell death.[8]
-
Calcium signaling: Modulating intracellular calcium levels may also offer a protective strategy.[9][10]
Q5: Are there any known compounds that can mitigate this compound-induced neurotoxicity in vitro?
A5: Yes, several compounds have been shown to have protective effects. These include:
-
p38 MAPK inhibitors (e.g., SB203580): These have been demonstrated to significantly reduce this compound's cytotoxic effects.[14]
-
Dexamethasone and Lithium: These have been found to protect against this compound-induced injury through the activation of the Akt signaling pathway.[8]
-
Nerve Growth Factor (NGF): NGF has been reported to protect against this compound neurotoxicity, potentially by inhibiting caspase-3-mediated apoptosis and upregulating Brain-Derived Neurotrophic Factor (BDNF).[16][17]
-
Cilnidipine: This compound has shown promise as a protective agent by suppressing the calcium-dependent activation of CaMKII and MAPK pathways.[9][10]
Quantitative Data Summary
Table 1: this compound-Induced Cytotoxicity in Neuronal Cell Lines
| Cell Line | Assay | Exposure Time | LD50 (Concentration for 50% cell death) | Reference |
| Human SH-SY5Y Neuroblastoma | WST-1 | 20 minutes | 3.35 ± 0.33 mM | [12] |
| Human SH-SY5Y Neuroblastoma | Resazurin | 4 hours | ~5-6 mM | [2] |
| Human SH-SY5Y Neuroblastoma | Resazurin | 24 hours | ~9.2 mM | [2] |
| ND7 (Dorsal Root Ganglion derivative) | LDH | Not Specified | 545.971 µM | [18] |
Table 2: Protective Effects of Various Compounds Against this compound-Induced Neurotoxicity
| Compound | Cell Model | Protective Mechanism | Effective Concentration | Reference |
| SB203580 (p38 MAPK inhibitor) | Rat Dorsal Root Ganglia | Inhibition of p38 MAPK | 10 µM | [14] |
| Nerve Growth Factor (NGF) | Rat Spinal Cord (in vivo) | Inhibition of caspase-3, upregulation of BDNF | Not specified in vitro | [16][17] |
| Dexamethasone | Neuroblastoma cells | Activation of Akt signaling | Not specified | [8] |
| Lithium | Neuroblastoma cells | Activation of ERK signaling | Not specified | [8] |
| Cilnidipine | Cultured neuronal cells | Suppression of calcium-dependent CaMKII and MAPK activation | Not specified | [9][10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate human neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1 in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[19]
Protocol 3: Measurement of Caspase-3/7 Activity
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express caspase activity as a fold change relative to the untreated control.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in this compound-induced neurotoxicity.
Caption: General workflow for studying this compound neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Metabolomics Study of the Impact of Articaine and this compound on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. stemcell.com [stemcell.com]
- 6. SH-SY5Y culturing [protocols.io]
- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Despite Differences in Cytosolic Calcium Regulation, this compound Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accegen.com [accegen.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 17. Nerve growth factor pretreatment inhibits this compound-induced myelin damage via increasing BDNF expression and inhibiting p38 mitogen activation in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Technical Support Center: Optimizing Lidocaine for Motor Block in Diabetic Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing rodent models of diabetic neuropathy to study lidocaine-induced motor blocks.
Frequently Asked Questions (FAQs)
Q1: How does diabetic neuropathy generally affect the duration of a this compound-induced motor block?
A1: In rodent models of diabetic neuropathy, the duration of both motor and sensory nerve blocks induced by local anesthetics like This compound (B1675312) is significantly prolonged compared to non-diabetic controls.[1][2][3][4][5] For instance, a 2% this compound sciatic nerve block resulted in a motor block lasting approximately 137 minutes in diabetic rats, versus 86 minutes in control rats.[1][3] This increased duration is thought to be due to both pharmacodynamic and pharmacokinetic factors, including increased sensitivity of diabetic nerves and a longer residence time of the anesthetic in the nerve tissue.[6]
Q2: What is a recommended starting dose and volume for a this compound sciatic nerve block in rats?
A2: Based on published studies, a common starting point for a sciatic nerve block in rats is an injection of 0.1 mL to 0.2 mL of 1% to 2% this compound.[1][2][3][5] Specifically, a 0.1 mL injection of 1% this compound has been shown to produce effective blocks.[2][5] Another study used 0.2 mL of 2% this compound successfully.[1][3] It is crucial to adjust the dosage based on the specific experimental goals and the rodent model being used.
Q3: Is there an increased risk of neurotoxicity when using this compound in diabetic rodent models?
A3: Evidence suggests that diabetic nerves may have a slightly increased susceptibility to this compound-induced neurotoxicity, although the effect can be minimal.[1][3][7] In vitro studies have shown that neurons from diabetic rats have a slightly lower survival rate after this compound exposure compared to neurons from control animals.[1][3] this compound has been shown to induce neurotoxicity in the spinal cord neurons of diabetic Goto-Kakizaki (GK) rats, potentially through mechanisms involving AMPK-mediated mitophagy.[7][8] However, studies using smaller, clinically relevant doses for nerve blocks have found negligible nerve fiber damage in diabetic rats.[2][4]
Q4: Which diabetic rodent models are commonly used for these types of studies?
A4: Common models include chemically-induced diabetes using streptozotocin (B1681764) (STZ) in rats like Sprague-Dawley, and genetic models like the Zucker Diabetic Fatty (ZDF) rat and the Goto-Kakizaki (GK) rat.[1][2][7][9] The STZ model induces type 1 diabetes by destroying pancreatic beta cells.[9][10] The ZDF and GK rats are models of type 2 diabetes.[1][7][9]
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy (STZ Model)
This protocol describes a common method for inducing type 1 diabetes in rats using streptozotocin (STZ).
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate strain).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before any procedures.
-
STZ Preparation: Prepare a fresh solution of STZ in a citrate (B86180) buffer (e.g., 0.1 M, pH 4.5).
-
Induction: Administer a single intravenous (IV) or intraperitoneal (IP) injection of STZ at a dose of 50 mg/kg.[2][5]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250-350 mg/dL are considered diabetic.[2][10]
-
Development of Neuropathy: Allow 4 to 5 weeks for the development of diabetic neuropathy.[2][5] This can be confirmed through behavioral tests such as assessing tactile allodynia with von Frey filaments.[10]
Protocol 2: Sciatic Nerve Block & Motor Function Assessment
This protocol outlines the procedure for performing a percutaneous sciatic nerve block and evaluating the resulting motor deficit.
-
Animal Restraint: Gently restrain the rat. Some studies acclimate the animals to allow for injection without chemical restraint.[11]
-
Injection Site: Identify the sciatic notch, located between the greater trochanter and the ischial tuberosity.
-
This compound Administration: Inject the prepared this compound solution (e.g., 0.1 mL of 1% this compound) adjacent to the sciatic nerve.[2][5][11] Ultrasound guidance can significantly improve accuracy.[12]
-
Motor Block Assessment: Evaluate motor function at regular intervals (e.g., every 5-10 minutes) until function returns to baseline. Common assessment methods include:
-
Toe Spreading Reflex: Gently lift the rat and observe the fanning of the toes on the injected hind paw. Absence of this reflex indicates a motor block.[2][5]
-
Extensor Postural Thrust: Measure the force the animal exerts with its hind limb on a digital balance.[11]
-
Pin Prick Test: Assess sensory block by observing the withdrawal reflex to a pinch on the paw.[2]
-
-
Data Recording: Record the onset time, duration, and intensity of the motor and sensory blocks. The duration is defined as the time from injection until the return of normal function.
Quantitative Data Summary
Table 1: this compound Dosage and Motor Block Duration in Diabetic vs. Non-Diabetic Rodent Models
| Rodent Model | This compound Dose | Injection Volume | Motor Block Duration (Diabetic) | Motor Block Duration (Control) | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | 2% | 0.2 mL | 137 ± 16 min | 86 ± 17 min | [1][3] |
| Streptozotocin (STZ) Rat | 1% | 0.1 mL | 88 ± 6 min (sensory) | 52 ± 4 min (sensory) | [4] |
| Streptozotocin (STZ) Rat | 1% (+ epinephrine) | 0.1 mL | 146 ± 5 min (sensory) | 102 ± 6 min (sensory) | [4] |
| Zucker Diabetic Fatty (ZDF) Rat | 0.9% (min. dose) | Not specified | N/A | 1.4% (min. dose) | [6] |
Table 2: In Vitro this compound Neurotoxicity Data
| Cell Source | This compound Concentration | Outcome Measure | Result (Diabetic) | Result (Control) | Reference |
| ZDF Rat Neurons | 40 mM (~1%) | Neuron Survival | 57 ± 19% | 64 ± 9% | [1][3] |
| ZDF Rat Neurons | 40 mM (+ SB203580) | Neuron Survival | 71 ± 12% | 66 ± 9% | [1][3] |
Visualizations
Caption: Workflow from diabetic model induction to data analysis.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Potential signaling pathways in this compound neurotoxicity.
Troubleshooting Guide
Q: My motor block durations are highly variable between animals in the same group. What could be the cause?
A: High variability is often due to technical inconsistencies.
-
Injection Accuracy: The percutaneous injection technique requires precision. Minor variations in needle placement relative to the sciatic nerve can result in significantly different block characteristics. Consider using ultrasound guidance to improve accuracy and consistency.[12]
-
Injection Volume: Ensure you are using a consistent injection volume for every animal. Use of precision syringes is recommended.
-
Animal Stress: High levels of stress can influence physiological parameters. Ensure animals are well-acclimated to the handling and testing procedures.[11]
Q: I administered the this compound, but I am not observing any motor block. What went wrong?
A: A complete lack of effect usually points to a failure in drug delivery or preparation.
-
Incorrect Placement: The most likely cause is that the injectate did not reach the sciatic nerve in sufficient concentration. Re-evaluate your anatomical landmarks for the injection.
-
This compound Solution: Confirm the concentration of your this compound solution. Was it prepared correctly? Is it expired? Always use a freshly prepared solution.
-
Intraneural vs. Extraneural Injection: An intraneural (subperineural) injection will produce a more rapid and dense block but carries a higher risk of nerve injury.[13] Most protocols use an extraneural or perineural injection, which requires precise placement adjacent to the nerve.
Q: An animal is showing signs of motor impairment (e.g., limping or dragging a paw) long after the expected block duration has passed. What should I do?
A: This could be a sign of nerve injury or neurotoxicity.
-
Dose and Concentration: Higher concentrations and volumes of local anesthetics are associated with a greater risk of neurotoxicity.[4] While 1-2% this compound is generally considered safe for these procedures, diabetic nerves may be more vulnerable.[2][4]
-
Action: Document the observation thoroughly. For future experiments, consider reducing the this compound concentration or volume. If the issue persists, it may be necessary to perform histological analysis of the sciatic nerve to assess for fiber damage.[2][5]
-
p38 MAPK Pathway: Studies suggest that this compound can activate the p38 MAPK pathway, which may contribute to neurotoxic effects, particularly in diabetic neurons.[1] This highlights the increased sensitivity of the diabetic nervous system.
References
- 1. In Zucker Diabetic Fatty rats, subclinical diabetic neuropathy increases in vivo this compound block duration but not in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapm.bmj.com [rapm.bmj.com]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and Pharmacokinetics of this compound in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy [jstage.jst.go.jp]
- 8. This compound induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of acute versus continuous glycemic control on duration of local anesthetic sciatic nerve block in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurologic evaluation of the rat during sciatic nerve block with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Overcoming tachyphylaxis to lidocaine in repeated administration experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during repeated administration experiments with lidocaine (B1675312).
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: this compound tachyphylaxis is the phenomenon where the repeated administration of the same dose of this compound results in a progressively diminished analgesic effect.[1] This is observed as a decrease in the duration, intensity, or spread of the nerve block.[1]
Q2: What are the primary proposed mechanisms behind this compound tachyphylaxis?
A2: The exact mechanisms are still under investigation, but are thought to involve a combination of pharmacokinetic and pharmacodynamic factors.[2]
-
Pharmacokinetic Factors: These include a decrease in the perineural pH due to repeated injections of acidic this compound solutions, which reduces the amount of this compound in its active, uncharged form available to cross the nerve membrane.[2] Local inflammation and edema at the injection site can also alter drug distribution.
-
Pharmacodynamic Factors: Evidence suggests the involvement of N-methyl-D-aspartate (NMDA) receptors and the nitric oxide (NO) signaling pathway in the spinal cord, which may contribute to central sensitization and a reduced anesthetic response.[2][3][4][5]
Q3: Is tachyphylaxis specific to this compound?
A3: No, tachyphylaxis has been observed with other local anesthetics as well.[6] The phenomenon does not seem to be linked to the specific chemical structure (ester or amide) of the local anesthetic.[1]
Q4: How can I determine if I am observing true tachyphylaxis or pseudotachyphylaxis?
A4: True tachyphylaxis is a direct consequence of repeated drug administration leading to a reduced response. Pseudotachyphylaxis refers to a perceived decrease in efficacy that may be due to other factors, such as changes in the experimental conditions, increased pain stimulus, or circadian rhythms affecting drug metabolism.[1] To differentiate, it is crucial to maintain consistent experimental parameters and control for confounding variables.
Troubleshooting Guides
Issue 1: Inconsistent or shorter-than-expected duration of nerve block with repeated this compound injections.
Possible Cause 1: Development of Tachyphylaxis due to Acidic pH
-
Troubleshooting: Commercially prepared this compound solutions, especially those containing epinephrine (B1671497), are acidic.[7] Repeated injections can lower the pH of the perineural environment, reducing the efficacy of subsequent doses.[2]
-
Solution: Buffer the this compound solution with sodium bicarbonate immediately before administration to raise its pH closer to physiological levels. A common recommendation is to add 1 mL of 8.4% sodium bicarbonate to 10 mL of this compound.[8] This can lead to a faster onset and, in some cases, a longer duration of action.[9][10]
-
Possible Cause 2: Suboptimal Injection Technique
-
Troubleshooting: Inconsistent placement of the injection can lead to variable nerve block outcomes.
-
Solution: For in vivo models, such as the rat sciatic nerve block, ensure precise and consistent needle placement using a nerve stimulator or ultrasound guidance.[11] Meticulous dissection and isolation of the nerve in terminal experiments can also improve consistency.
-
Possible Cause 3: High Variability Between Experimental Subjects
-
Troubleshooting: Biological variability can contribute to differing responses to local anesthetics.
-
Solution: Increase the sample size (n) in your experimental groups to improve statistical power and account for individual differences. Ensure that all animals are of a similar age, weight, and strain.
-
Issue 2: Difficulty in assessing the degree of nerve block accurately.
Possible Cause 1: Subjective Assessment Methods
-
Troubleshooting: Relying solely on qualitative observations can lead to inconsistent data.
-
Solution: Employ quantitative and objective measures to assess sensory and motor blockade.
-
Sensory Block: Use a thermal stimulus (e.g., hot plate or radiant heat) and measure the withdrawal latency.[11] Mechanical stimuli, such as the von Frey filament test, can also be used to determine the tactile threshold.
-
Motor Block: Assess motor function by observing gait, righting reflex, or by using a grip strength meter.[11]
-
-
Possible Cause 2: Artifacts in Electrophysiological Recordings (In Vitro)
-
Troubleshooting: Electrical noise and stimulation artifacts can obscure the true nerve response.
-
Solution:
-
Grounding: Ensure all equipment is properly grounded to a single point to minimize 50/60 Hz hum.[12]
-
Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.[12]
-
Artifact Subtraction: Employ software-based artifact subtraction techniques to remove stimulation artifacts from the recorded nerve potentials.[13]
-
-
Data Presentation: Efficacy of Interventions to Overcome this compound Tachyphylaxis
The following tables summarize quantitative data from various studies on the effectiveness of different adjuvants in prolonging the duration of this compound-induced nerve blocks.
Table 1: Effect of Sodium Bicarbonate on this compound Nerve Block
| Anesthetic Combination | Onset of Action | Duration of Sensory Block | Reference |
| This compound | 157.16 seconds | 187 minutes | [10] |
| This compound + Sodium Bicarbonate | 62.3 seconds | 225.65 minutes | [10] |
Table 2: Effect of Clonidine (B47849) on this compound Nerve Block
| Anesthetic Combination | Onset of Sensory Block | Duration of Sensory Block | Duration of Motor Block | Reference |
| This compound + Saline | 10 min | 168 min | 168 min | [14] |
| This compound + Clonidine (1 µg/kg) | 5 min | 225 min | 225 min | [14] |
| 400 mg this compound + Saline | - | - | - | [15] |
| 400 mg this compound + 30 µg Clonidine | Reduced | - | - | [15] |
| 400 mg this compound + 90 µg Clonidine | Reduced | - | - | [15] |
| 400 mg this compound + 300 µg Clonidine | Reduced | Mean 770 min (analgesia) | - | [15] |
Table 3: Effect of Dexamethasone on this compound Nerve Block
| Anesthetic Combination | Onset of Sensory Block | Duration of Sensory Block | Duration of Motor Block | Reference |
| 1.5% this compound + Saline | Similar to Dexamethasone group | 98 +/- 33 min | 130 +/- 31 min | [16] |
| 1.5% this compound + 8 mg Dexamethasone | Similar to Control group | 242 +/- 76 min | 310 +/- 81 min | [16] |
| This compound | No significant difference | - | - | [17] |
| This compound + Ketamine | No significant difference | Significantly longer than this compound alone | Significantly longer than this compound alone | [17] |
| This compound + Dexamethasone | No significant difference | Significantly longer than this compound + Ketamine | Significantly longer than this compound + Ketamine | [17] |
Experimental Protocols
In Vivo Model: Rat Sciatic Nerve Block for Tachyphylaxis Induction and Assessment
Objective: To induce and quantify this compound tachyphylaxis and to evaluate the efficacy of interventions in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride (1% or 2%)
-
Intervention agent (e.g., sodium bicarbonate, clonidine, dexamethasone) or vehicle
-
Nerve stimulator with needle electrode
-
Hot plate or radiant heat source for sensory testing
-
Grip strength meter for motor testing
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Shave the fur over the hip and thigh of the hind limb to be injected.
-
Nerve Localization: Position the rat in a lateral recumbency. Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located between these two landmarks. Use a nerve stimulator set to a low frequency (e.g., 1-2 Hz) and current (e.g., 0.5 mA) to elicit a motor response (dorsiflexion or plantar flexion of the foot) to confirm correct needle placement.
-
Initial Block (Block 1): Once the nerve is located, inject a standardized volume of the this compound solution (e.g., 0.2 mL) perineurally.
-
Assessment of Block Onset and Duration:
-
Sensory Block: At regular intervals (e.g., every 5-10 minutes), place the rat's paw on the hot plate (set to a non-injurious temperature, e.g., 52-55°C) and record the paw withdrawal latency. A significant increase in latency indicates a sensory block. The duration of the sensory block is the time from injection until the withdrawal latency returns to baseline.
-
Motor Block: At the same intervals, assess motor function by measuring the grip strength of the hind paw or by observing for gait deficits. The duration of the motor block is the time from injection until motor function returns to normal.
-
-
Induction of Tachyphylaxis (Repeated Blocks): After the first block has completely resolved (i.e., sensory and motor function have returned to baseline), administer a second and subsequently a third injection of the same dose of this compound at the same site (Blocks 2 and 3). The time interval between blocks should be consistent.
-
Evaluation of Tachyphylaxis: A significant decrease in the duration of the sensory and/or motor block with subsequent injections compared to the first block indicates the development of tachyphylaxis.
-
Testing of Interventions: To test a potential intervention, co-administer the agent with this compound in a separate group of animals and compare the duration of the blocks to a control group receiving this compound alone.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Tachyphylaxis
The development of tachyphylaxis to this compound is thought to involve central sensitization mechanisms, including the activation of NMDA receptors and the downstream nitric oxide synthase (NOS) pathway in the spinal cord.
Caption: Proposed signaling pathway in this compound tachyphylaxis.
Experimental Workflow for In Vivo Tachyphylaxis Study
The following diagram outlines a typical experimental workflow for investigating this compound tachyphylaxis and potential interventions in an animal model.
Caption: In vivo experimental workflow for tachyphylaxis studies.
References
- 1. [Tachyphylaxis to local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanisms of tachyphylaxis in regional anesthesia of long duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NG-nitro-L-arginine methyl ester (L-NAME) prevents tachyphylaxis to local anesthetics in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of sodium bicarbonate buffered versus non-buffered this compound with epinephrine in inferior alveolar nerve block: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adding sodium bicarbonate to this compound enhances the depth of epidural blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Sodium Bicarbonate-Buffered Local Anesthetic Solution in Cases Requiring Bilateral Maxillary Premolar Orthodontic Extraction: A Comparative Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurologic evaluation of the rat during sciatic nerve block with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stimulation and Artifact-suppression Techniques for in-vitro High-density Microelectrode Array Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Clonidine as an Adjuvant to this compound with Epinephrine in Ultrasound Guided Axillary Brachial Plexus Block: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-range effects of clonidine added to this compound for brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexamethasone added to this compound prolongs axillary brachial plexus blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the transdermal delivery efficiency of lidocaine patch systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the transdermal delivery efficiency of lidocaine (B1675312) patch systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Permeation Issues
Q1: My in vitro skin permeation test (IVPT) shows low and variable this compound flux. What are the potential causes and how can I troubleshoot this?
A1: Low and inconsistent flux in IVPT is a common challenge. Consider the following factors:
-
Skin Barrier Integrity: The primary barrier to this compound permeation is the stratum corneum. The thickness and integrity of the skin samples used can significantly impact results.
-
Troubleshooting:
-
Ensure the skin used (human or animal) is properly prepared, free of defects, and of a consistent thickness.
-
Verify the integrity of each skin sample before the experiment, for instance, by measuring transepidermal water loss (TEWL).
-
-
-
This compound Solubility in the Patch Matrix: If this compound is not adequately solubilized in the adhesive matrix, its thermodynamic activity is reduced, leading to a lower driving force for permeation.
-
Troubleshooting:
-
Incorporate co-solvents or solubilizers into the formulation.
-
Conduct drug-in-adhesive solubility studies to ensure the drug load does not exceed its saturation point, which can lead to crystallization.[1]
-
-
-
Formulation pH: this compound is a weak base. The pH of the formulation influences the ratio of ionized to non-ionized this compound. The non-ionized form is more lipophilic and permeates the stratum corneum more readily.
-
Troubleshooting: Adjust the pH of the formulation to optimize the concentration of non-ionized this compound.
-
-
Insufficient Hydration: Skin hydration can increase the permeability of the stratum corneum.
-
Troubleshooting: For hydrogel-based patches, ensure the formulation maintains adequate moisture content. For anhydrous patches, consider the occlusive properties of the backing membrane.
-
Q2: I'm observing drug crystallization in my this compound patch during stability studies. What causes this and how can I prevent it?
A2: Drug crystallization is a critical issue that reduces the effective concentration of this compound available for release and can compromise patch adhesion and performance.[2][3]
-
Cause: This typically occurs when the drug is loaded into the polymer matrix at a concentration above its saturation solubility (supersaturated system). Over time, the metastable supersaturated state breaks down, and the drug crystallizes.
-
Prevention Strategies:
-
Solubility Enhancement: Incorporate solubilizers or co-solvents that have a high affinity for this compound to increase its solubility within the adhesive matrix.[1]
-
Polymer Selection: Choose a polymer adhesive with higher this compound solubility.
-
Crystallization Inhibitors: Include excipients, such as polyvinylpyrrolidone (B124986) (PVP), that are known to inhibit drug crystallization in solid dispersions.
-
Formulation Optimization: Carefully determine the saturation solubility of this compound in the final adhesive formulation and ensure the drug loading remains below this threshold for a stable system.
-
Q3: How can I increase the permeation rate of this compound through the skin?
A3: Several strategies, categorized as passive and active methods, can be employed to enhance this compound flux:
-
Passive Enhancement:
-
Chemical Permeation Enhancers (CPEs): These compounds reversibly disrupt the stratum corneum barrier. Common CPEs for this compound include:
-
Fatty Acids: Oleic acid and linoleic acid can fluidize the lipid bilayers of the stratum corneum.[4][5]
-
Alcohols and Glycols: Ethanol and propylene (B89431) glycol can act as solvents and increase the solubility of this compound within the skin.[4][5]
-
Terpenes: Compounds like limonene (B3431351) can also enhance permeation.
-
Synergistic Combinations: Using a combination of enhancers, such as linoleic acid and ethanol, has been shown to increase this compound flux by up to 42-fold compared to a phosphate-buffered saline control.[4]
-
-
Advanced Formulations:
-
Nonaqueous Matrices: Anhydrous patch systems can be more efficient in drug delivery compared to traditional hydrogel patches.[6] A 1.8% anhydrous patch has been shown to be bioequivalent to a 5% hydrogel patch, indicating much higher delivery efficiency.[7][8]
-
Nanostructured Lipid Carriers (NLCs): Encapsulating this compound in NLCs can improve its penetration into the skin.[9]
-
-
-
Active Enhancement:
-
Microneedles: These create microscopic channels through the stratum corneum, bypassing the primary barrier.[10][11]
-
Solid Microneedles: Used to pre-treat the skin before patch application. This method has been shown to increase this compound recovery rates by 1.7-fold.[12]
-
Dissolvable Microneedles: The microneedles themselves are made of a polymer containing the drug and dissolve after insertion into the skin, providing rapid drug release.[11]
-
-
Iontophoresis: This technique uses a low-level electrical current to drive ionized this compound hydrochloride across the skin. It has been demonstrated to significantly increase drug delivery compared to passive diffusion.[13]
-
Heated Patches: Applying heat can increase skin permeability and drug diffusion. Self-heating patches are being developed to leverage this effect.[2][3]
-
Section 2: Adhesion and Physical Property Issues
Q4: My this compound patches are showing poor adhesion in preclinical or clinical tests. How can I improve this?
A4: Poor adhesion is a significant problem, as it prevents consistent skin contact necessary for effective drug delivery. The FDA Adverse Events Reporting System has noted that about 70% of concerns reported for this compound patches regard poor adhesion.[7]
-
Causes:
-
Formulation Composition: The type and amount of adhesive, drug loading, and presence of excipients can all affect tackiness and adhesive strength. High water content in hydrogel patches can sometimes lead to heavier patches that are more prone to detachment.[7]
-
Application Site: Skin condition (e.g., oily, sweaty, hairy) and location (e.g., a joint with high flexion) can compromise adhesion.
-
Patch Design: The flexibility and thickness of the patch can impact its ability to conform to skin contours.
-
-
Troubleshooting & Improvement Strategies:
-
Adhesive Selection: Test different types of pressure-sensitive adhesives (e.g., acrylates, polyisobutylene, silicones) to find one with optimal adhesion and compatibility with your formulation.
-
Formulation Optimization: Ensure that the drug and excipients do not plasticize the adhesive to the point of cohesive failure (leaving residue) or reduce its tackiness.
-
Skin Preparation: In clinical protocols, ensure the application site is clean, dry, and free of oils or lotions.[14][15] Wiping the area with alcohol (and allowing it to dry completely) can improve adhesion, though this may affect permeation and should be evaluated.[14][16]
-
Modern Patch Design: Newer, thinner anhydrous patches have been developed with proprietary adhesion technology that is superior to older hydrogel systems.[7][17]
-
Section 3: Analytical Method Issues
Q5: I am having trouble developing a robust HPLC method for quantifying this compound from my IVPT samples. What are some common starting parameters?
A5: A reliable HPLC method is crucial for accurate quantification. Several validated methods have been published.
-
Common HPLC Parameters for this compound Analysis:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate, phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727), acetonitrile) is typical.[18][19][20][21]
-
Example 1: Methanol and 0.05 mol·L-1 ammonium hydrogen carbonate solution (50:50, v/v), with the pH adjusted to 8.50.[18]
-
Example 2: Dipotassium monohydrogen phosphate buffer (10mM) and acetonitrile (B52724) (ACN) in a 20:80 ratio.[19]
-
-
Detection: UV detection at a wavelength between 250-263 nm is common.[19][21]
-
Retention Time: Varies with the specific method but is often in the range of 2.6 to 5.5 minutes.[19][21]
-
Troubleshooting:
-
Poor Peak Shape: Adjust the pH of the mobile phase. This compound is a basic compound, so a slightly basic or neutral pH can sometimes improve peak symmetry.
-
Low Sensitivity: Ensure the detection wavelength is set to the λmax of this compound (~263 nm in acidic solutions).[21] For very low concentrations, consider using HPLC-MS/MS, which offers significantly higher sensitivity and selectivity.[20]
-
Matrix Effects: If analyzing plasma or skin homogenate, a proper sample extraction (e.g., protein precipitation or solid-phase extraction) is necessary to avoid interference from endogenous components.
-
Quantitative Data on Permeation Enhancement
Table 1: Comparison of this compound Delivery from Different Patch Formulations
| Patch Type | Drug Load | Bioavailability | Key Feature | Reference |
|---|---|---|---|---|
| 5% Hydrogel Patch | 700 mg | ~3 ± 2% | Traditional hydrogel matrix | [5][7] |
| 1.8% Anhydrous Topical System | 36 mg | ~48% | More efficient anhydrous matrix with superior adhesion |[5][7] |
Table 2: Effect of Permeation Enhancement Techniques on this compound Delivery In Vitro
| Enhancement Method | Test System | Key Result | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| Chemical Enhancers (Linoleic Acid + Ethanol) | --- | Increased this compound flux significantly | 42x | [4] |
| Microneedles (300 µm) | Equine Skin | 1.7-fold higher recovery after 6 hours; reduced lag time by 50% | 1.7x | [12] |
| Iontophoresis (0.75 mA/cm²) | Pig Ear Skin | 247 ± 19 µg/cm² delivered | ~9.6x | [13] |
| Iontophoresis (0.5 mA/cm²) | Pig Ear Skin | 199 ± 14 µg/cm² delivered | ~7.8x | [13] |
| Iontophoresis (0.25 mA/cm²) | Pig Ear Skin | 115 ± 7.11 µg/cm² delivered | ~4.5x | [13] |
| Passive Diffusion (Control) | Pig Ear Skin | 25.6 ± 3.02 µg/cm² delivered | 1x |[13] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol is a standard method for assessing the rate and extent of drug permeation through a skin sample.
-
Skin Preparation:
-
Excise full-thickness skin from a suitable source (e.g., human cadaver, porcine ear, hairless mouse).
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to fit the diffusion cells. Store frozen until use.
-
-
Franz Cell Assembly:
-
Thaw the skin and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[22]
-
The diffusion area is typically between 0.6 and 1.0 cm².[22][23]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin. The volume is typically 5-8 mL.[22][23]
-
Maintain the temperature at 32°C or 37°C to simulate physiological conditions, and stir the receptor fluid continuously.[22][23]
-
-
Patch Application and Sampling:
-
Cut the this compound patch to a size that fits the donor chamber and apply it to the skin surface.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.4-1.0 mL) of the receptor fluid for analysis.[22][23]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[22][23]
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound. Method validation according to ICH guidelines is required.[19]
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and data acquisition software.
-
-
Chromatographic Conditions (Example): [19]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Dipotassium monohydrogen phosphate buffer (10mM): Acetonitrile (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 263 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Standard Preparation:
-
Sample Preparation:
-
IVPT receptor fluid samples can often be directly injected after filtering through a 0.2 or 0.45 µm syringe filter. If necessary, dilute samples to fall within the calibration curve range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared unknown samples.
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).
Caption: Troubleshooting Logic for Poor this compound Patch Adhesion.
Caption: Strategies to Enhance Transdermal this compound Delivery.
References
- 1. omicsonline.org [omicsonline.org]
- 2. crpsonline.com [crpsonline.com]
- 3. Development and Characterization of Self-healing Transdermal Patch of this compound for the Management of Pain | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 4. Synergistic Effect of Chemical Penetration Enhancers on this compound Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of this compound from a Nonaqueous Drug-in-Matrix Topical System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced Transdermal Delivery of this compound Hydrochloride via Dissolvable Microneedles (LH-DMNs) for Rapid Local Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of chemical and physical penetration enhancers on the percutaneous permeation of this compound through equine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transdermal drug delivery system: Active method for enhancing and controlling this compound hydrochloride diffusion | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. drugs.com [drugs.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved this compound Patch Adhesion Expands Treatment Options [painmedicinenews.com]
- 18. Measurement of this compound hydrochloride in patch by HPLC [journal.buct.edu.cn]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. HPLC-MS/MS measurement of this compound in rat skin and plasma. Application to study the release from medicated plaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Evaluation of the in vitro permeation parameters of topical ketoprofen and this compound hydrochloride from transdermal Pentravan® products through human skin [frontiersin.org]
- 23. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of this compound from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of lidocaine hydrochloride in buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with lidocaine (B1675312) hydrochloride in buffer solutions.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed After Adding this compound Hydrochloride to a Buffer Solution
Q1: Why is my this compound hydrochloride precipitating when I add it to a physiological buffer (e.g., PBS at pH 7.4)?
A: This is the most common issue and stems from the chemical properties of this compound. This compound hydrochloride is the salt of this compound, a weak base. It is highly soluble in water, forming an acidic solution (pH 4-5).[1][2] However, physiological buffers have a pH of around 7.4. When the acidic this compound HCl solution is introduced into the buffer, the pH of the solution increases. This compound has a pKa of approximately 7.7-7.8.[1][2] As the solution's pH approaches this pKa, the equilibrium shifts from the ionized, water-soluble form (this compound HCl) to the non-ionized, poorly water-soluble "free base" form.[1] At a pH of 7.4, a significant portion of the this compound converts to this free base, which then precipitates out of the aqueous solution when its solubility limit is exceeded.[1]
Q2: My solution was initially clear but became cloudy over time. What is happening?
A: This phenomenon is known as delayed precipitation. The initial solution was likely supersaturated, meaning it contained more dissolved this compound free base than it could stably maintain at that specific pH and temperature.[1] Over time, the excess, less soluble free base crashes out of the solution, leading to the observed cloudiness or flocculation.[1][3] Such solutions are not homogenous and should not be used for quantitative experiments. It is advisable to prepare a fresh solution at a lower concentration.
Q3: How does temperature affect the solubility of this compound hydrochloride?
A: Increasing the temperature generally enhances the solubility of this compound hydrochloride in aqueous solutions.[1][4][5] Therefore, pre-warming your buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can be beneficial.[1]
Frequently Asked Questions (FAQs)
Q4: What is the recommended procedure for preparing a stable solution of this compound hydrochloride for in vitro experiments at physiological pH?
A: The most reliable method is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your physiological buffer.[1]
-
Prepare a Concentrated Stock Solution: Dissolve the this compound HCl powder in sterile, deionized water or 0.9% saline. This compound HCl is freely soluble in water and will form a stable, acidic stock solution.[1][5]
-
Determine Final Concentration: Ensure your target final concentration in the physiological buffer is below the known solubility limit at pH 7.4. Published data suggests a solubility of around 40 µg/mL at this pH.[1] It is highly recommended to perform a pilot experiment to determine the maximum soluble concentration in your specific buffer system (see Protocol 2).
-
Dilute into Buffer: Slowly add the required volume of the stock solution to your pre-warmed physiological buffer while gently mixing. Avoid adding a large volume of the acidic stock solution at once, as this could significantly alter the pH of your buffer.[1]
Q5: What is the key difference in solubility between this compound HCl and this compound base?
A: The difference is significant and is a primary source of solubility issues.
-
This compound Hydrochloride (HCl): This is the salt form, which is ionized and protonated. It is very soluble in water and other polar solvents.[1][2][5]
-
This compound Base: This is the non-ionized, "free base" form. It is practically insoluble in water but is soluble in lipids, oils, and non-polar organic solvents.[1][2]
For aqueous solutions intended for biological experiments, you should almost always start with the this compound hydrochloride form.[1]
Q6: Can I use co-solvents or other agents to improve the solubility of this compound hydrochloride?
A: Yes, depending on the constraints of your experiment, several options are available:
-
Co-solvents: For many in vitro assays, small amounts of a co-solvent can be used. High-concentration stock solutions can be prepared in dimethyl sulfoxide (B87167) (DMSO) or ethanol, which are then diluted into the aqueous buffer.[1] It is crucial to validate that the final concentration of the co-solvent does not interfere with your experimental model.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, which significantly increases its aqueous solubility, even at higher pH values.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound Base | This compound Hydrochloride | Reference(s) |
| Molecular Weight | 234.34 g/mol | 270.8 g/mol (anhydrous), 288.81 g/mol (monohydrate) | [2][6] |
| pKa | 7.7 - 7.8 | 7.7 - 7.8 | [1][2] |
| Water Solubility | Practically insoluble (410 mg/L at 30°C) | Freely soluble | [1][2][3] |
| Aqueous Solution pH | N/A | Acidic (pH 4-5) | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, oils | Soluble in ethanol | [1][2][3] |
Table 2: Factors Influencing this compound Hydrochloride Solubility in Aqueous Buffers
| Factor | Effect on Solubility | Rationale | Reference(s) |
| Increasing pH (towards pKa) | Decreases | Shifts equilibrium to the poorly soluble, non-ionized free base form. | [1][2] |
| Increasing Temperature | Increases | Enhances molecular activity, aiding in the dissolution process. | [1][4][5] |
| Addition of Co-solvents (e.g., Ethanol, DMSO) | Increases | Can increase the solubility of both the ionized and non-ionized forms. | [1][7][8] |
| Addition of Cyclodextrins | Increases | Forms soluble inclusion complexes with the this compound molecule. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Hydrochloride Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound hydrochloride for subsequent dilution into physiological buffers.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or 0.9% saline
-
Sterile conical tube or volumetric flask
-
Calibrated balance
-
Vortex mixer or magnetic stirrer
-
0.22 µm syringe filter (for sterile applications)
Methodology:
-
Calculation: Determine the mass of this compound HCl powder required to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder.
-
Dissolution: Transfer the powder to the sterile conical tube or flask. Add approximately 80% of the final required volume of sterile water or saline.
-
Mixing: Cap the container and vortex or use a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume.
-
Sterilization (if required): For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the stock solution at 2-8°C, protected from light. Always refer to the manufacturer's guidelines for stability information.[1]
Protocol 2: Determination of the Maximum Soluble Concentration in a Specific Buffer
Objective: To experimentally determine the practical solubility limit of this compound HCl in a specific physiological buffer at the intended experimental temperature.
Materials:
-
Prepared this compound HCl stock solution (from Protocol 1)
-
The specific physiological buffer to be used in the experiment
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Micropipettes
Methodology:
-
Buffer Equilibration: Pre-warm the physiological buffer to the intended experimental temperature.[1]
-
Prepare Dilutions: Create a serial dilution of your this compound HCl stock solution directly into the pre-warmed buffer. Aim for a range of concentrations that brackets your intended working concentration.
-
Example Series: 100 µg/mL, 80 µg/mL, 60 µg/mL, 40 µg/mL, 20 µg/mL, 10 µg/mL.[1]
-
-
Incubation: Incubate the prepared dilutions at the experimental temperature for a set period (e.g., 1-2 hours) to allow for any potential precipitation to occur.[1]
-
Visual Inspection: Carefully inspect each tube or well against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.[1]
-
Determination: The highest concentration that remains clear is the maximum soluble concentration under your specific experimental conditions. It is recommended to use a working concentration that is safely below this determined limit (e.g., 80-90% of the maximum) to ensure stability throughout your experiment.[1]
Visualizations
Caption: Chemical equilibrium of this compound in solution.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | this compound vs. This compound HCl [pccarx.com]
- 3. This compound | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Systemic Toxicity of Lidocaine in Small Animal Surgery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to lidocaine (B1675312) systemic toxicity in small animal surgery.
Frequently Asked Questions (FAQs)
Q1: What is this compound systemic toxicity (LAST)?
A1: Local Anesthetic Systemic Toxicity (LAST) is a serious adverse event that can occur when local anesthetics, such as this compound, reach significant concentrations in the bloodstream.[1] This can lead to adverse effects on the central nervous system (CNS) and cardiovascular system.[1][2] It most commonly results from accidental intravascular injection, rapid systemic absorption from tissues, or an absolute overdose.[1][2]
Q2: What are the clinical signs of this compound toxicity in small animals?
A2: Clinical signs of this compound toxicity are typically dose-dependent and progressive. The central nervous system is often affected first, followed by the cardiovascular system.[2][3]
-
Neurological Signs: Initial signs may include restlessness, disorientation, muscle tremors, and ataxia.[4] As toxicity progresses, seizures (tonic-clonic) can occur, potentially leading to a coma.[4][5]
-
Cardiovascular Signs: Early cardiovascular signs can include tachycardia (increased heart rate) and hypertension (high blood pressure).[4] With increasing toxicity, these can progress to bradycardia (slow heart rate), hypotension (low blood pressure), and various cardiac arrhythmias.[3][4] In severe cases, ventricular fibrillation and cardiac arrest can occur.[4]
-
Other Signs: Other reported signs include vomiting, sedation, and respiratory depression.[5][6]
Q3: Why are cats more sensitive to this compound toxicity than dogs?
A3: Cats have a limited ability to metabolize drugs like this compound in the liver through a process called glucuronidation.[4] This metabolic difference leads to a slower breakdown and elimination of this compound, resulting in a longer duration of action and a higher risk of toxicity at lower doses compared to dogs.[3][4]
Q4: How can I prevent this compound systemic toxicity during my experiments?
A4: Prevention is the most critical step in managing LAST.[2] Key preventive measures include:
-
Accurate Dosing: Always calculate the total dose of this compound carefully based on the animal's weight and adhere to established maximum safe dose recommendations.[2][7]
-
Aspiration: Before injecting this compound, always aspirate to ensure the needle is not in a blood vessel.[2][8]
-
Slow Injection: Administer the local anesthetic slowly to avoid a rapid increase in blood concentration.
-
Use of Vasoconstrictors: The addition of a vasoconstrictor like epinephrine (B1671497) can slow the systemic absorption of this compound, prolonging its local effect and reducing the risk of toxicity.[7] However, avoid using vasoconstrictors in tissues supplied by end arteries (e.g., ears, tail).[7][8]
-
Avoid Mixing Local Anesthetics: The toxic effects of different local anesthetics can be additive.[2][9]
-
Patient Monitoring: Continuously monitor the animal for any signs of toxicity during and after administration.[8]
Troubleshooting Guide
Issue: An animal is exhibiting seizures after this compound administration.
Solution:
-
Stop this compound Administration Immediately.
-
Ensure a patent airway and provide oxygen. If necessary, intubate and provide mechanical ventilation.[3]
-
Administer an anticonvulsant. Benzodiazepines such as diazepam or midazolam are commonly used to control seizures.[10]
-
Initiate Intravenous Lipid Emulsion (ILE) therapy. ILE is a primary treatment for LAST and should be administered at the first sign of severe toxicity.[1][2][10]
Issue: An animal becomes hypotensive and bradycardic after a regional block.
Solution:
-
Stop any ongoing this compound administration.
-
Administer intravenous fluids to support blood pressure.[3]
-
Initiate Intravenous Lipid Emulsion (ILE) therapy. ILE can help reverse the cardiotoxic effects of this compound.[2][10]
-
Administer cardiovascular support drugs if necessary. Inotropes and vasopressors may be required to manage severe hypotension and bradycardia.[3] Avoid using this compound for arrhythmia treatment in this context.[10]
Data Presentation
Table 1: Recommended Maximum Doses of this compound in Dogs and Cats
| Species | Route of Administration | Maximum Recommended Dose | Seizure-Inducing Dose (Rapid IV) |
| Dog | Subcutaneous/Perineural | 6-8 mg/kg[2] | 22 mg/kg[2][11] |
| Infiltrative | < 8 mg/kg[7] | ||
| Neuraxial Epidural | Up to 4 mg/kg[2] | ||
| Cat | Subcutaneous/Perineural | 3-5 mg/kg[2] | 11 mg/kg[2][12] |
| Infiltrative | < 4 mg/kg[7] | ||
| Neuraxial Epidural | Up to 4 mg/kg[2] |
Table 2: Intravenous Lipid Emulsion (ILE) Dosing Protocol for LAST
| Formulation | Bolus Dose | Constant Rate Infusion (CRI) | Maximum Total Dose |
| 20% Lipid Emulsion | 1.5 mL/kg IV over 2-3 minutes[13] | 0.25 mL/kg/min for 30-60 minutes[13][14] | 8 mL/kg per 24 hours[13] |
Experimental Protocols
Protocol for Administration of Intravenous Lipid Emulsion (ILE) Therapy
This protocol is intended for the management of severe this compound systemic toxicity.
Materials:
-
20% sterile intravenous lipid emulsion
-
Syringes of appropriate sizes
-
Intravenous catheter
-
Infusion pump
Procedure:
-
Confirm LAST: Identify clinical signs consistent with severe this compound toxicity (e.g., seizures, cardiovascular collapse).
-
Administer Bolus Dose: Draw up 1.5 mL/kg of 20% lipid emulsion into a syringe. Administer this dose intravenously over 2-3 minutes.[13]
-
Commence Constant Rate Infusion (CRI): Immediately following the bolus, begin a CRI of 20% lipid emulsion at a rate of 0.25 mL/kg/minute using an infusion pump.[13][14]
-
Monitor Patient: Continuously monitor the patient's neurological and cardiovascular status.
-
Duration of Infusion: Continue the CRI for 30-60 minutes.[13][14]
-
Repeat Bolus (if necessary): If there is no clinical improvement, the bolus dose may be repeated.[13]
-
Assess for Lipemia: After 4-6 hours, a blood sample can be checked for lipemia. If lipemia is absent and the patient remains clinically affected, the bolus and/or CRI may be repeated, not exceeding the maximum total dose.[13]
Visualizations
Caption: Signaling pathway of this compound systemic toxicity.
Caption: Experimental workflow for managing this compound toxicity.
Caption: Decision tree for treating this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. vetmed.illinois.edu [vetmed.illinois.edu]
- 4. petsvetcheck.de [petsvetcheck.de]
- 5. hexiapharm.com [hexiapharm.com]
- 6. aspcapro.org [aspcapro.org]
- 7. Local Anesthesia and Local Anesthesic Techniques - WSAVA 2001 - VIN [vin.com]
- 8. hexiapharm.com [hexiapharm.com]
- 9. Prevention of local anesthetic systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 11. Comparative CNS toxicity of this compound, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veterinaryirelandjournal.com [veterinaryirelandjournal.com]
- 13. Intravenous Lipid Emulsion Therapy for the Management of Toxicities in Dogs and Cats – VetsCentral Library [myvcacademy.com.au]
- 14. Treatment of severe lipophilic intoxications with intravenous lipid emulsion: a case series (2011–2014) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the adhesion of 1.8% lidocaine topical systems for full 12-hour administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving full 12-hour adhesion of 1.8% lidocaine (B1675312) topical systems.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the development and in-use phases of 1.8% this compound topical systems.
Issue 1: Patch Detachment Before 12-Hour Administration Period
-
Question: My 1.8% this compound topical system is detaching from the skin substrate before the intended 12-hour wear time. What are the potential causes and how can I troubleshoot this?
-
Answer: Early detachment is a common issue that can compromise the efficacy of the topical system.[1][2] Several factors related to the formulation, application site, and external environment can contribute to this problem.
-
Formulation-Related Causes & Solutions:
-
Inadequate Adhesive Properties: The pressure-sensitive adhesive (PSA) may lack the necessary tack, peel strength, or shear resistance.[3][4]
-
Solution: Re-evaluate the PSA. Consider polymers with higher bioadhesive force. The addition of hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can increase mucoadhesive force.[5]
-
-
Plasticizer/Lidocaine Interaction: The active pharmaceutical ingredient (API), this compound, or other excipients like plasticizers can alter the adhesive properties of the polymer matrix.[4]
-
Solution: Conduct studies to understand the interaction between this compound and the PSA. Adjusting the concentration of the plasticizer may be necessary to counteract any negative effects on adhesion.[4]
-
-
-
Application-Site Related Causes & Solutions:
-
Skin Condition: The presence of hair, oils, or moisture on the skin can significantly reduce adhesion.[3][6] Thicker or compromised skin can also affect patch contact.[3]
-
Solution: Ensure the application site is clean, dry, and free of hair.[3] Standard protocols for skin preparation should be followed in clinical evaluations.
-
-
Anatomical Location: Areas of high flexion or friction from clothing can lead to premature lifting of the patch.[3][7]
-
-
Environmental Causes & Solutions:
-
Issue 2: Edge Lift and Partial Detachment
-
Question: The edges of the topical system are lifting, even though the center remains attached. What could be causing this "edge lift" phenomenon?
-
Answer: Edge lift is a common mode of adhesion failure and can lead to a reduction in the effective surface area for drug delivery.[8]
-
Potential Causes & Solutions:
-
Insufficient Initial Adhesion (Tack): The adhesive may not have sufficient initial "stickiness" to form a strong bond upon application.[4][10]
-
Poor Cohesive Strength: The adhesive matrix itself may be weak, leading to splitting (cohesive failure) rather than clean removal from the skin (adhesive failure).[10]
-
Solution: Ensure the PSA has adequate cohesive strength to resist flow and deformation over the 12-hour period.[3]
-
-
Mechanical Stress: Movement and friction can concentrate stress at the edges of the patch.
-
Solution: The patch design should be flexible to conform to the skin's contours and movements.[13]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key adhesive properties to evaluate for a 12-hour topical system?
A1: For a transdermal patch to be effective, three key adhesive properties must be evaluated:
-
Tack: The ability of the adhesive to form an initial bond with a substrate under light pressure and brief contact.[4][10]
-
Peel Adhesion: The force required to remove the patch from the skin.[3][4] This is crucial for ensuring the patch remains in place but can also be removed without causing skin damage.[11]
-
Shear Adhesion (Holding Power): The resistance of the adhesive to flow or "creep" when subjected to a force parallel to the application surface. This ensures the patch stays in place despite movements and friction from clothing.[3][4]
Q2: How does the 1.8% this compound topical system's adhesion compare to the 5% this compound patch?
A2: Clinical studies have demonstrated the superior adhesion profile of the 1.8% this compound topical system. In one study, 75% of the 1.8% systems maintained ≥90% adhesion for 12 hours, compared to only 13.6% of the 5% this compound hydrogel patches.[1] Another set of studies showed that over 75% of subjects using the 1.8% system had at least 90% adhesion throughout the 12-hour period, which was significantly better than the comparator 5% patches.[8]
Q3: What role do excipients play in the adhesion of the topical system?
A3: Excipients, including the active ingredient this compound, can significantly impact the adhesive properties of the patch. They can act as plasticizers or anti-plasticizers, altering the glass transition temperature of the polymer adhesive and thereby affecting its peel and shear strength.[4] It is crucial to evaluate the adhesive properties of the final formulation, not just the base polymer.
Q4: Are there standardized methods for testing the adhesion of topical systems?
A4: Yes, several standardized in vitro tests are used to characterize adhesive properties, including peel tests, shear tests, and tack tests.[4][11] Additionally, regulatory bodies like the FDA provide guidance on conducting clinical adhesion studies to assess performance in human subjects.[14] These studies often use a scoring system to quantify the percentage of patch adhesion over the intended wear period.[6][8]
Q5: Can the backing material of the patch influence adhesion?
A5: Yes, the backing membrane is a critical component. It provides structural integrity to the patch and should be flexible to allow for conformity to the skin.[13][15] An occlusive backing can increase skin hydration, which may enhance drug permeation but can also potentially weaken the adhesive bond over time.[13][16]
Data Presentation
Table 1: Comparative Adhesion Performance of 1.8% this compound Topical System vs. Other this compound Patches
| Product | Percentage of Subjects with ≥90% Adhesion at 12 hours | Percentage of Complete Detachment |
| 1.8% this compound Topical System | ≥75%[8], 75%[1] | 0%[8][17] |
| 5% this compound Patch | 13.6%[8] | 4.5%[8] |
| Generic 5% this compound Patch | 0%[8] | 29%[8] |
| OTC 4% this compound Patch (T1) | 27.3%[17][18] | 50.0%[17][18] |
| OTC 4% this compound Patch (T2) | 22.7%[17][18] | 31.8%[17][18] |
| OTC 1%/4% Menthol/Lidocaine Patch | 18.2%[17][18] | 27.3%[17][18] |
Table 2: Mean Adhesion Scores Over 12 Hours for 1.8% this compound Topical System vs. Generic 5% this compound Patch
| Time Point | 1.8% this compound Topical System (Mean % Adhesion) | Generic 5% this compound Patch (Mean % Adhesion) |
| 0 hours | Approaching 100%[8] | ~80%[8] |
| 12 hours | Approaching 100%[8] | <40%[8] |
Experimental Protocols
Protocol 1: In Vitro Peel Adhesion Test
-
Objective: To measure the force required to remove the topical system from a standard substrate, simulating removal from skin.
-
Methodology:
-
Prepare test strips of the 1.8% this compound topical system of a standardized width (e.g., 25 mm).
-
Apply the test strip to a clean, dry, and smooth substrate (e.g., stainless steel plate).
-
Use a standardized roller to apply consistent pressure to the patch to ensure uniform contact.
-
After a specified dwell time, clamp the free end of the patch into the grip of a tensile tester.
-
Peel the patch from the substrate at a constant speed (e.g., 150 mm/min) and at a specific angle (typically 90° or 180°).
-
Record the force required to peel the patch. The average force over a specified distance is reported as the peel adhesion strength (e.g., in N/25 mm).
-
Protocol 2: In Vitro Shear Adhesion (Holding Power) Test
-
Objective: To assess the ability of the adhesive to resist shear forces over time.
-
Methodology:
-
Apply a standardized area of the topical system (e.g., 25 mm x 25 mm) to a stainless steel test panel.
-
Apply a standard roller to ensure uniform contact.
-
Hang the test panel vertically in a controlled environment (temperature and humidity).
-
Attach a standard weight (e.g., 1 kg) to the free end of the patch.
-
Measure the time it takes for the patch to slide a specified distance or to completely detach from the panel. This time is recorded as the shear adhesion or holding power.
-
Protocol 3: Clinical Adhesion Assessment
-
Objective: To evaluate the adhesion performance of the 1.8% this compound topical system in human subjects over a 12-hour period.
-
Methodology:
-
Apply the topical system to a predetermined, clean, and dry area on the upper back.[6][8]
-
At specified time points (e.g., 0, 3, 6, 9, and 12 hours), a trained observer assesses the percentage of the patch that remains adhered to the skin.[8][17]
-
The adhesion is scored using a standardized scale, such as the FDA 5-point scale:
-
0 = ≥90% adhered
-
1 = ≥75% to <90% adhered
-
2 = ≥50% to <75% adhered
-
3 = >0% to <50% adhered
-
4 = 0% adhered (completely detached)[6]
-
-
Record and analyze the adhesion scores at each time point.
Visualizations
Caption: Troubleshooting workflow for patch detachment.
Caption: Hierarchy of adhesion testing methodologies.
Caption: Key factors influencing topical system adhesion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Managing problems when using transdermal patches – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation and optimization of mucoadhesive buccal patches of losartan potassium by using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. strouse.com [strouse.com]
- 8. Open-Label Adhesion Performance Studies of a New this compound Topical System 1.8% versus this compound Patches 5% and this compound Medicated Plaster 5% in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simul-europe.com [simul-europe.com]
- 10. researchgate.net [researchgate.net]
- 11. formulationbio.com [formulationbio.com]
- 12. testinglab.com [testinglab.com]
- 13. Adhesive Drug Delivery: Top Benefits, Components & Applications [arxpharma.com]
- 14. Assessment of Adhesion for Topical and Transdermal Systems Submitted in New Drug Applications | FDA [fda.gov]
- 15. japsonline.com [japsonline.com]
- 16. rjpn.org [rjpn.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Open-Label Adhesion Performance Study of a Prescription this compound Topical System 1.8% versus Three this compound-Containing Over-the-Counter Patches in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing the variability in lidocaine absorption after epidural administration in piglets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers to minimize variability in lidocaine (B1675312) absorption following epidural administration in piglets.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in this compound absorption from the epidural space in piglets?
Variability in this compound absorption is multifactorial and can be attributed to physiological, anatomical, and procedural factors. Key contributors include:
-
Physiological Factors: Age and weight of the piglets can influence drug distribution and metabolism.[1] Younger animals may exhibit different pharmacokinetic profiles.
-
Anatomical Factors: The epidural space contains fat, which can sequester lipid-soluble drugs like this compound, leading to variable release into systemic circulation.[2][3][4] The vascularity of the epidural space also plays a crucial role; increased blood flow can lead to more rapid systemic absorption.
-
Procedural Factors: The precise location of the epidural injection, the volume and concentration of the this compound solution, and the speed of injection can all impact the spread and absorption of the anesthetic.[5] The inclusion of vasoconstrictors like epinephrine (B1671497) in the this compound solution can significantly alter absorption rates.[6]
Q2: How does the addition of epinephrine to the this compound solution affect absorption and variability?
Epinephrine is a vasoconstrictor that, when added to a this compound solution, reduces local blood flow in the epidural space. This localized vasoconstriction slows the rate of systemic absorption of this compound, which can prolong the anesthetic effect and reduce peak plasma concentrations (Cmax).[6] By slowing absorption, epinephrine can help to reduce the variability in plasma concentrations between subjects.
Q3: What is the expected pharmacokinetic profile of this compound after epidural administration in piglets?
Studies have shown a wide variability in the time to reach maximum plasma concentration (Tmax), which is a key indicator of absorption variability.[6] While peak plasma concentration (Cmax) and elimination half-life have been reported, researchers should expect and account for significant inter-animal differences in absorption profiles.
Troubleshooting Guide
Issue: High variability in peak plasma this compound concentrations (Cmax) between experimental subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Site | Ensure the epidural injection is consistently administered at the same vertebral interspace for all subjects. The sacrococcygeal or lumbosacral spaces are commonly used.[6][7] |
| Variable Injection Volume and Speed | Use a consistent, slow injection speed to avoid rapid, uncontrolled spread of the anesthetic. Standardize the volume of the this compound solution administered to each piglet, adjusted for body weight. |
| Differences in Piglet Age and Weight | Group piglets by age and weight to minimize variability related to developmental differences in physiology and anatomy.[1] |
| Absence of a Vasoconstrictor | Consider adding epinephrine to the this compound solution to slow systemic absorption and reduce variability in Cmax.[6] |
Issue: Time to reach peak plasma concentration (Tmax) is highly variable.
| Potential Cause | Troubleshooting Step |
| Variable Placement within the Epidural Space | The epidural space is not a uniform compartment; drug distribution can occur in "rivulets" rather than a single advancing front.[3] Meticulous and consistent needle placement is critical. |
| Influence of Epidural Fat | Be aware that this compound can be sequestered in epidural fat, leading to a slower and more variable release. This is an inherent source of variability that is difficult to control completely.[2][3][4] |
| Physiological State of the Animal | Factors such as stress or underlying health conditions can affect blood flow and, consequently, drug absorption. Ensure animals are calm and healthy before the procedure. |
Quantitative Data on this compound Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of this compound following epidural administration in piglets from a representative study.
| Parameter | Value (Mean +/- SD) | Reference |
| Dose | 5 mg/kg | [6] |
| Peak Plasma Concentration (Cmax) | 1.83 +/- 0.17 mg/l | [6] |
| Time to Peak Concentration (Tmax) | 27.3 +/- 7.4 min | [6] |
| Elimination Half-Life (t1/2) | 82.8 +/- 7.0 min | [6] |
| Total Body Clearance | 17.3 +/- 1.6 ml/min/kg | [6] |
| Volume of Distribution | 2.0 +/- 0.2 l/kg | [6] |
Experimental Protocols
Protocol: Epidural Administration of this compound in Piglets
This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Piglets (e.g., 7-8 weeks old) should be fasted for an appropriate period before the procedure.[6]
-
Induce and maintain anesthesia using a suitable inhalant anesthetic like isoflurane (B1672236).[8][9]
-
Place the piglet in sternal or lateral recumbency.
-
Aseptically prepare the skin over the lumbosacral or sacrococcygeal space.
-
-
Epidural Injection:
-
Identify the injection site (e.g., the sacrococcygeal space).
-
Use an appropriately sized epidural needle.
-
Advance the needle until a "pop" is felt as it passes through the ligamentum flavum, or use the hanging drop or loss of resistance technique to confirm entry into the epidural space.
-
Administer the this compound solution (e.g., 5 mg/kg) slowly over 1-2 minutes.[6] The solution may contain epinephrine to reduce absorption variability.
-
-
Sample Collection:
-
Collect arterial or venous blood samples at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-administration) to characterize the pharmacokinetic profile.[6]
-
Process blood samples to separate plasma and store at an appropriate temperature (e.g., -20°C) until analysis.
-
-
This compound Analysis:
-
Analyze plasma samples for this compound concentration using a validated method such as high-performance liquid chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for epidural this compound administration and pharmacokinetic analysis in piglets.
Caption: Factors influencing the variability of this compound absorption from the epidural space.
Caption: Troubleshooting flowchart for addressing high variability in this compound absorption.
References
- 1. This compound pharmacokinetics and toxicity in newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Options for Neuraxial Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. EPIDURAL AND CSF PHARMACOKINETICS OF DRUGS - ESRA Hellas - The Greek Section of European Society of Regional Anaesthesia (ESRA Europe) [esrahellas.gr]
- 5. Frontiers | Piglets' acute responses to procaine-based local anesthetic injection and surgical castration: Effects of two volumes of anesthetic [frontiersin.org]
- 6. Pharmacokinetics of this compound with epinephrine in piglets following epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lumbo-sacral epidural anaesthesia as a complement to dissociative anaesthesia during scrotal herniorrhaphy of livestock pigs in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Two Injection Techniques in Combination with the Local Anesthetics this compound and Mepivacaine for Piglets Undergoing Surgical Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiopulmonary and analgesic effects of epidural this compound, alfentanil, and xylazine in pigs anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the effects of adrenaline on lidocaine absorption rates in nerve blocks
Technical Support Center: Lidocaine (B1675312) and Adrenaline Interactions in Nerve Blocks
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of adrenaline (epinephrine) on this compound absorption rates in nerve blocks.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which adrenaline alters the absorption of this compound in a nerve block?
A1: Adrenaline is a potent vasoconstrictor. When co-administered with this compound, it acts on α1-adrenergic receptors in the smooth muscle of local blood vessels, causing them to constrict.[1][2][3] This localized vasoconstriction reduces blood flow at the injection site.[4][5] Consequently, the rate at which this compound is absorbed from the perineural tissue into the systemic circulation is significantly decreased.[4][6][7] This action keeps the local anesthetic in contact with the nerve for a longer period, prolonging the duration of the nerve block.[4][8][9]
Q2: My experiment shows a prolonged nerve block with adrenaline, but the peak plasma concentration (Cmax) of this compound is lower. Is this an expected outcome?
A2: Yes, this is the expected and desired outcome. The vasoconstrictive effect of adrenaline slows the systemic absorption of this compound.[6][7] This leads to a lower peak plasma concentration (Cmax) and a delayed time to reach that peak (Tmax).[6][10][11] By reducing the Cmax, adrenaline also lowers the risk of reaching toxic systemic levels of this compound, thereby enhancing the safety profile of the nerve block procedure.[12][13][14]
Q3: Can adrenaline influence the intensity of the nerve block in addition to its duration?
A3: Yes, some studies suggest that adrenaline can enhance the intensity of the block, particularly in the early stages.[8][15] Interestingly, this initial increase in analgesic intensity may occur without a corresponding increase in the total amount of this compound within the nerve.[8] This suggests a possible pharmacodynamic effect where adrenaline might transiently enhance this compound's potency or alter its distribution within the nerve's microenvironment, in addition to its primary pharmacokinetic effect of delaying absorption.[8][15]
Q4: Are there any potential issues or complications to be aware of when adding adrenaline to this compound?
A4: While generally safe and effective, the addition of adrenaline is not without potential concerns. Historically, there have been concerns about using adrenaline in areas with "end arteries," such as fingers, toes, the nose, and penis, due to the theoretical risk of ischemic necrosis from prolonged vasoconstriction.[9] However, modern evidence suggests this risk is low with standard preparations.[9] Additionally, systemic absorption of adrenaline can cause cardiovascular effects like tachycardia and hypertension, which should be monitored.
Troubleshooting Guide
Problem 1: Inconsistent or shorter-than-expected block duration despite using adrenaline.
-
Possible Cause 1: Incorrect Adrenaline Concentration. The concentration of adrenaline is critical. Standard preparations are typically 1:100,000 (10 µg/mL) or 1:200,000 (5 µg/mL). Concentrations that are too low may not produce sufficient vasoconstriction.
-
Troubleshooting Steps:
-
Verify the calculations and final concentration of adrenaline in your formulation.
-
Ensure the stability of your adrenaline solution, as it can be degraded by light or oxidation.
-
Consider running a dose-response experiment to determine the optimal concentration for your specific model and injection site.
-
-
Possible Cause 2: Injection Site Vascularity. The inherent vascularity of the tissue at the injection site significantly influences absorption.[16] Highly vascular areas will clear the anesthetic more rapidly, potentially overpowering the vasoconstrictive effect of adrenaline.
-
Troubleshooting Steps:
Problem 2: High variability in plasma this compound concentrations across subjects.
-
Possible Cause 1: Inconsistent Injection Technique. Accidental intravascular or intramuscular injection instead of perineural placement will lead to rapid and erratic systemic absorption.
-
Troubleshooting Steps:
-
Refine the injection protocol. Employing imaging techniques like ultrasound can dramatically improve precision.
-
Always aspirate before injecting to check for blood return, which would indicate placement within a vessel.[14]
-
Inject the solution slowly and incrementally to minimize the risk of a large bolus entering the bloodstream.[17]
-
-
Possible Cause 2: Subject-Specific Physiological Differences. Factors such as age, weight, cardiac output, and hepatic function can influence drug distribution and metabolism, leading to variability.
-
Troubleshooting Steps:
-
Ensure your subject population is as homogenous as possible in terms of age and weight.
-
Randomize subjects into control (this compound only) and experimental (this compound with adrenaline) groups to mitigate the impact of inherent biological variability.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from preclinical studies, illustrating the impact of adrenaline on this compound pharmacokinetics.
Table 1: Effect of Adrenaline on this compound Pharmacokinetics in a Canine Paravertebral Brachial Plexus Block Model
| Parameter | This compound Alone (6 mg/kg) | This compound with Adrenaline (6 mg/kg) | Percentage Change |
| Cmax (Peak Plasma Conc.) | (Value not specified) | (Value not specified) | ~60% Decrease[6][7] |
| Fast Absorption Rate | (Value not specified) | (Value not specified) | ~50% Decrease[6][7] |
| Slow Absorption Rate | (Value not specified) | (Value not specified) | ~90% Decrease[6][7] |
| Duration of Fast Absorption | (Value not specified) | (Value not specified) | ~90% Increase[6][7] |
| Duration of Slow Absorption | (Value not specified) | (Value not specified) | ~1300% Increase[6][7] |
Data adapted from a study on dogs receiving a 6 mg/kg paravertebral block.[6][7] The study highlights a significant reduction in the rate and peak concentration of systemic this compound absorption when adrenaline is added.
Table 2: this compound Concentration in Rat Oral Mucosa Over Time
| Time Point | This compound Only (ng/mg) | This compound with Adrenaline (ng/mg) |
| 2 min | 751.9 ± 133.8 | 669.8 ± 101.6 |
| 20 min | 1040.0 ± 142.8 | 701.2 ± 109.0 |
| 40 min | 586.8 ± 112.4 | 1131.3 ± 155.2 |
Data from a study on rats shows that adrenaline initially lowers the local concentration (by 20 min) but significantly increases it at a later time point (40 min), demonstrating prolonged localization at the application site.[18][19]
Experimental Protocols
Protocol 1: In Vivo Assessment of Nerve Block Duration and this compound Absorption (Rat Sciatic Nerve Model)
This protocol is based on methodologies used to discriminate the pharmacokinetic and pharmacodynamic effects of adrenaline on this compound nerve blocks.[8][15]
-
Subject Preparation:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Anesthetize subjects with an appropriate inhalational anesthetic (e.g., sevoflurane) to permit the procedure without causing distress.
-
-
Group Allocation:
-
Randomly assign rats to two main groups:
-
Group A (Control): Receives 0.1 mL of 0.5% this compound.
-
Group B (Experimental): Receives 0.1 mL of 0.5% this compound with 1:100,000 adrenaline.
-
-
-
Nerve Block Procedure:
-
Perform a percutaneous sciatic nerve block.
-
Identify the sciatic notch by palpation.
-
Insert a 27-gauge needle perpendicular to the skin until it contacts the bone, then withdraw slightly.
-
Inject the assigned solution slowly over 10-15 seconds.
-
-
Behavioral Assessment (Analgesia):
-
At predefined time points (e.g., 2, 5, 10, 30, 60, 90, 120 min) post-injection, assess the degree of sensory blockade.
-
Apply a standardized noxious stimulus (e.g., a firm toe pinch with forceps) to the lateral digit of the injected paw.
-
Score the response (e.g., 0 = no response/complete block, 1 = slight withdrawal, 2 = vigorous withdrawal/no block). The duration of the block is the time until the score returns to baseline.
-
-
Pharmacokinetic Analysis (this compound Quantification):
-
At the end of each time point for separate cohorts of animals, euthanize the subjects.
-
Rapidly dissect the sciatic nerve at the injection site.
-
Homogenize the nerve tissue and extract the this compound using an appropriate solvent.
-
Quantify the intraneural this compound content using a validated method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Signaling and Experimental Workflows
Caption: Adrenaline's α1-adrenergic signaling cascade leading to vasoconstriction.
Caption: Workflow for an in vivo study of this compound and adrenaline effects.
Caption: Cause-and-effect of adding adrenaline to this compound for nerve blocks.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Effect of epinephrine on this compound clearance in vivo: a microdialysis study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 8. On the mechanism by which epinephrine potentiates this compound's peripheral nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenaline with this compound for digital nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound with epinephrine following local anesthesia reversal with phentolamine mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Induced Systemic Toxicity: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. cmaj.ca [cmaj.ca]
- 15. [PDF] On the Mechanism by Which Epinephrine Potentiates this compound's Peripheral Nerve Block | Semantic Scholar [semanticscholar.org]
- 16. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 17. radiusohio.com [radiusohio.com]
- 18. Effect of epinephrine on the absorption of this compound following application to the oral mucosa in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Adjusting lidocaine concentration to avoid bizarre action potential depolarization in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lidocaine (B1675312) in in-vitro electrophysiology experiments. Our goal is to help you avoid common pitfalls, such as bizarre action potential depolarizations, and ensure the accurate interpretation of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing bizarre, prolonged, or irregularly shaped action potential depolarizations in our cultured cardiomyocytes after applying this compound. What could be the cause?
A1: This phenomenon is often indicative of using a this compound concentration that is too high, leading to toxic effects.[1][2][3] High concentrations of this compound (typically ≥ 1 x 10⁻⁴ M) can lead to a significant decrease in the maximum rate of phase 0 depolarization (Vmax), a decrease in resting potential, and ultimately, bizarre action potential waveforms and inexcitability.[1][2][3]
Troubleshooting Steps:
-
Verify this compound Concentration: Double-check your stock solution and final dilution calculations. Ensure that the final concentration in your experimental medium is within the therapeutic or desired experimental range.
-
Perform a Dose-Response Curve: If you have not already, it is crucial to perform a concentration-response experiment to determine the IC50 of this compound for the specific ion channel and cell type you are studying. This will help you identify the appropriate concentration range for your desired effect.
-
Review Literature for Appropriate Concentrations: Consult published studies that use similar cell types and experimental conditions to guide your concentration selection.
Q2: What is the primary mechanism of action for this compound that we should consider when designing our experiments?
A2: this compound's primary mechanism is the blockade of voltage-gated sodium channels (Nav).[4][5][6][7] It exhibits a high affinity for channels in the open and inactivated states, a property known as state-dependent binding.[4] This "use-dependent" or "phasic" block means that the degree of inhibition increases with the frequency of channel activation (i.e., with each action potential).[4] This is a critical consideration for your experimental design, especially when studying tissues with high firing rates or depolarized membranes.
Q3: At what concentrations are the "bizarre" action potential depolarizations typically observed?
A3: High or toxic concentrations of this compound, generally considered to be at or above 1 x 10⁻⁴ M (100 µM), are associated with these unusual depolarizations and other signs of cellular toxicity.[1][2][3] In contrast, lower concentrations (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M) typically produce the intended therapeutic effects, such as a shortening of the action potential duration (APD) and the effective refractory period (ERP), without causing bizarre waveforms.[1][2]
Q4: Can factors other than concentration influence this compound's effect in our in-vitro setup?
A4: Yes, several factors can modulate this compound's potency and effects:
-
pH: The pH of your experimental solution is critical. An acidic environment, such as in inflamed or ischemic tissues, can decrease the effectiveness of this compound.[8][9]
-
Lipid Solubility: this compound's lipid solubility allows it to penetrate the cell membrane.[8] Variations in the lipid composition of your cell model could potentially influence its effects.
-
Protein Binding: The degree of protein binding in your culture medium can affect the free concentration of this compound available to interact with the ion channels.[8]
-
Temperature: Temperature can influence ion channel kinetics and, consequently, this compound's interaction with them. Ensure your experiments are conducted at a consistent and physiologically relevant temperature.
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of this compound on key action potential parameters.
Table 1: this compound Concentration Effects on Cardiac Action Potentials
| This compound Concentration (M) | Effect on Action Potential | Reference(s) |
| 1 x 10⁻⁷ - 1 x 10⁻⁶ | Little to no significant effect on action potential parameters. | [1][2] |
| 1 x 10⁻⁶ - 1 x 10⁻⁵ | Attenuation or abolishment of phase 4 diastolic depolarization and spontaneous firing in Purkinje fibers. Maximal shortening of action potential duration (APD) and effective refractory period (ERP). | [1][2] |
| ≥ 1 x 10⁻⁴ | Decrease in peak Vmax of phase 0, decreased membrane responsiveness, decrease in resting potential and action potential amplitude, progression to bizarre action potential depolarization and inexcitability. | [1][2] |
| 20 x 10⁻⁶ (20 µM) | In sheep cardiac Purkinje fibers, shown to decrease action potential duration. | [10] |
| 125 x 10⁻⁶ (125 µM) | Reduced both fast and slower components of the ON charge movement (QON) in embryonic chick ventricular myocytes. | [11] |
| 1 x 10⁻³ (1 mM) | In a recombinant cell line, 1 mM this compound was shown to abolish action potentials. | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the application of this compound to isolated cells (e.g., cardiomyocytes, neurons) to study its effects on ion channels and action potentials.
Materials:
-
Cell culture of interest plated on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, data acquisition software)
-
Borosilicate glass capillaries for pipette pulling
-
External and internal patch-clamp solutions
-
This compound hydrochloride stock solution (e.g., 10 mM in deionized water, stored at 4°C)
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. On the day of the experiment, prepare fresh dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the control external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
-
Data Acquisition:
-
In voltage-clamp mode, apply appropriate voltage protocols to elicit and measure the ionic current of interest.
-
In current-clamp mode, inject current to elicit action potentials.
-
Record stable baseline activity for several minutes.
-
-
This compound Application:
-
Switch the perfusion system to the external solution containing the desired concentration of this compound.
-
Continuously record the electrical activity as the drug is applied.
-
To study use-dependency, apply a train of depolarizing pulses and observe the progressive block of the current.
-
-
Washout: Switch the perfusion back to the control external solution to wash out the drug and observe the reversal of its effects.
-
Data Analysis: Measure parameters such as peak current amplitude, channel activation and inactivation kinetics, action potential duration, and Vmax before, during, and after this compound application. Construct dose-response curves to determine the IC50 of this compound.[4]
Protocol 2: Intracellular Microelectrode Recording in Cardiac Purkinje Fibers
This protocol details the procedure for studying this compound's effects on the electrophysiological properties of isolated cardiac Purkinje fibers.
Materials:
-
Mammalian heart (e.g., rabbit or dog)
-
Chilled, oxygenated Tyrode's solution
-
Dissecting microscope and tools
-
Tissue bath with superfusion system and temperature control (37 ± 1°C)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Microelectrode amplifier, micromanipulator, oscilloscope, and data acquisition system
-
Stimulator
Methodology:
-
Purkinje Fiber Preparation:
-
Excise the heart and place it in chilled, oxygenated Tyrode's solution.
-
Isolate a free-running Purkinje fiber or a papillary muscle with a Purkinje fiber strand.
-
Mount the preparation in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes.[13]
-
-
Intracellular Action Potential Recording:
-
Position the glass microelectrode over the Purkinje fiber.
-
Carefully impale a single fiber to record the transmembrane potential. A stable, sharp negative resting membrane potential indicates a successful impalement.
-
Record baseline action potentials.
-
-
This compound Application:
-
Superfuse the tissue with Tyrode's solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters at a steady state for each concentration.
-
-
Washout: After recording, perform a washout by superfusing with drug-free Tyrode's solution to observe the reversibility of the effects.[13]
-
Data Analysis: Analyze the recorded action potentials for changes in resting membrane potential, amplitude, duration (APD), and the maximum rate of depolarization (Vmax).
Visualizations
Caption: Mechanism of this compound's state-dependent blockade of voltage-gated sodium channels.
Caption: Troubleshooting workflow for addressing bizarre action potential depolarization.
References
- 1. Effect of this compound on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. benchchem.com [benchchem.com]
- 5. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. A Review of the this compound in the Perioperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage- and concentration-dependent effects of this compound on cardiac Na channel gating charge movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Microbial Contamination Control for Lidocaine Gel Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, identifying, and troubleshooting microbial contamination in lidocaine (B1675312) gel formulations intended for clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of microbial contamination in this compound gel formulations?
A1: Microbial contamination in pharmaceutical manufacturing can stem from several sources. These include raw materials, processing equipment, manufacturing personnel, and the production environment itself. Common contaminants are bacteria (especially Gram-negative bacteria like Burkholderia cepacia complex), fungi, and yeasts, which can proliferate in aqueous-based formulations if not adequately controlled.[1][2] Personnel can be a major source through improper hygiene, inadequate training, or direct contact with materials.[3]
Q2: Is this compound itself antimicrobial?
A2: The antimicrobial properties of this compound are debated and appear to be dose-dependent. Some studies suggest that this compound possesses antimicrobial activity against certain oral microorganisms and can inhibit the growth of pathogens like E. coli and S. aureus at specific concentrations.[4][5] However, other research indicates that this compound alone has no significant antimicrobial effect against common wound-infecting bacteria.[6] Therefore, this compound's intrinsic properties should not be relied upon for the preservation of the gel formulation.
Q3: What are "objectionable microorganisms" in the context of a non-sterile topical gel?
A3: Objectionable microorganisms are contaminants that, due to their number or type, can negatively impact product safety or efficacy.[7][8] For a topical this compound gel, this would include pathogens that can cause skin or systemic infections, especially in compromised individuals. The U.S. FDA has expressed significant concern over contamination with organisms like the Burkholderia cepacia complex (BCC) in non-sterile, aqueous-based drug products.[7][9] The specific organisms considered objectionable depend on the product's intended use, the manufacturing process, and the patient population.[8]
Q4: What are the regulatory expectations for the microbiological quality of a topical gel for clinical studies?
A4: Regulatory bodies like the FDA expect manufacturers to establish and follow procedures to prevent microbial contamination.[7][10] For non-sterile products, this involves setting appropriate microbial limits (Total Aerobic Microbial Count and Total Yeast and Mold Count) and testing for the absence of specified objectionable organisms.[8] Good Manufacturing Practices (GMP) must be followed throughout the manufacturing process to ensure product quality and safety.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the development and manufacturing of this compound gel formulations.
| Issue | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Microbial Growth Detected in Final Product (Post-Sterilization) | - Ineffective sterilization cycle (wrong parameters).- Post-sterilization contamination.- Compromised container-closure integrity. | 1. Verify Sterilization Cycle: Review cycle parameters (temperature, time, pressure, dose) against validation data. Re-validate the cycle if necessary.[11]2. Investigate Handling: Audit aseptic handling procedures post-sterilization. Review environmental monitoring data for the period.3. Container Integrity Test: Perform dye ingress or other integrity tests on the final product containers to rule out leaks. |
| Preservative Efficacy Test (PET) Failure | - Preservative concentration is too low.- Incompatibility between the preservative and formulation components (e.g., gelling agent, this compound).- Development of microbial resistance.- Incorrect test execution (e.g., inadequate neutralization). | 1. Confirm Preservative Concentration: Use a validated analytical method (e.g., HPLC) to confirm the preservative concentration in the failing batch.[12]2. Assess Formulation Compatibility: Review literature for known interactions. Consider reformulating with a different preservative or modifying excipients.3. Re-evaluate Preservative System: Test a higher concentration of the preservative or evaluate alternative/combination preservative systems.4. Validate Neutralization: Ensure the neutralization method used in the PET is effective for the specific formulation to allow for the recovery of viable organisms.[12] |
| High Bioburden in Raw Materials (e.g., water, gelling agent) | - Inadequate supplier qualification.- Poor raw material handling and storage.- Insufficiently sanitized water purification system. | 1. Audit Supplier: Review the supplier's Certificate of Analysis and conduct an audit of their manufacturing and quality control processes.[1]2. Test Incoming Materials: Implement a robust raw material testing program, including microbial limits testing before use.3. Review Water System: Check logs for the water purification system. Ensure regular sanitization and monitoring are performed and documented.[10] |
| Inconsistent Batch-to-Batch Microbial Levels | - Process variability.- Intermittent environmental contamination.- Inconsistent personnel practices. | 1. Process Review: Conduct a thorough review of the manufacturing process to identify steps with high variability.[10]2. Environmental Monitoring: Increase the frequency of environmental monitoring (air and surface sampling) to identify trends or contamination sources.[1]3. Personnel Training: Reinforce training on aseptic techniques and proper gowning procedures for all manufacturing personnel.[3] |
Data Presentation: Sterilization and Preservation
Table 1: Comparison of Common Sterilization Methods for Hydrogels
| Method | Typical Parameters | Advantages | Disadvantages & Impact on Gels | Ref. |
| Steam Sterilization (Autoclave) | 121°C for 15-20 minutes | Efficient, rapid, low cost, no toxic residue. | High temperatures can degrade temperature-sensitive polymers, alter gel structure, and cause water evaporation. May not be suitable for all this compound gel formulations. | [11][13][14] |
| Gamma Irradiation | 25 kGy | High penetration, effective for terminal sterilization in final packaging. | Can cause polymer chain scission or cross-linking, altering mechanical properties. The presence of water can amplify these effects through free radical generation. | [13][15] |
| Ethylene Oxide (EtO) | Varies (gas concentration, temp., humidity) | Effective at lower temperatures, good material compatibility. | Requires long aeration times to remove toxic residues. Can affect mechanical and chemical properties of some polymers. | [13] |
| Supercritical CO2 (scCO2) | e.g., 250 bar, 37°C, 4 hours | Non-damaging to temperature-sensitive materials, preserves gel properties. | Emerging technology, may require specialized equipment. | [16] |
Table 2: USP <51> Preservative Efficacy Acceptance Criteria for Topical Products (Category 2)
Topically used products made with aqueous bases or vehicles fall under Category 2. The preservative system is effective if the criteria below are met.
| Test Organism Type | 14 Days | 28 Days |
| Bacteria (S. aureus, P. aeruginosa, E. coli) | Not less than a 2.0 log₁₀ reduction from the initial count. | No increase from the 14-day count. |
| Yeast & Mold (C. albicans, A. brasiliensis) | No increase from the initial count. | No increase from the initial count. |
| Source: Based on information from USP Chapter <51> Antimicrobial Effectiveness Testing.[12][17] |
Experimental Protocols
Protocol 1: Preservative Efficacy Test (PET) based on USP <51>
Objective: To determine the effectiveness of the preservative system in the this compound gel formulation.
Methodology:
-
Preparation of Inoculum: Prepare standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[17]
-
Inoculation: Inoculate separate containers of the this compound gel with each test microorganism to achieve a final concentration between 1x10⁵ and 1x10⁶ colony-forming units (CFU)/mL.[17]
-
Incubation: Store the inoculated containers at a controlled temperature of 20-25°C for 28 days.[17]
-
Sampling and Plating: At specified intervals (typically 0, 7, 14, and 28 days), remove an aliquot from each container.
-
Neutralization: Serially dilute the aliquot in a validated neutralizing broth to inactivate the preservative. This step is critical to allow for the recovery of any remaining viable organisms.[12]
-
Enumeration: Plate the diluted samples onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Calculation: Incubate the plates and count the resulting colonies. Calculate the log₁₀ reduction from the initial inoculum count at each time point.
-
Assessment: Compare the log reduction values to the USP acceptance criteria (see Table 2).
Protocol 2: Microbial Limit Test (Bioburden)
Objective: To quantify the number of viable aerobic microorganisms and to test for the absence of specified pathogens in the non-sterile this compound gel.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the this compound gel (typically 10g) and disperse it in a suitable, sterile diluent (e.g., Buffered Sodium Chloride-Peptone Solution pH 7.0). The high viscosity of the gel may require specific dispersion techniques to ensure homogeneity.[18]
-
Total Aerobic Microbial Count (TAMC):
-
Use the plate count method (pour-plate or spread-plate) or membrane filtration.
-
Plate the sample dispersion onto Tryptic Soy Agar.
-
Incubate at 30-35°C for 3-5 days.
-
Count the colonies and express the result as CFU/g.
-
-
Total Yeast and Mold Count (TYMC):
-
Plate the sample dispersion onto Sabouraud Dextrose Agar.
-
Incubate at 20-25°C for 5-7 days.
-
Count the colonies and express the result as CFU/g.
-
-
Test for Specified Microorganisms:
-
Enrich a separate, larger sample of the gel in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Subculture the enriched sample onto selective agar plates for target organisms (e.g., Mannitol Salt Agar for S. aureus, MacConkey Agar for E. coli).
-
Confirm the identity of any suspect colonies using appropriate biochemical or molecular tests.
-
Visualizations
Caption: High-level workflow for contamination control in this compound gel manufacturing.
Caption: Troubleshooting decision tree for a microbial contamination event.
References
- 1. omicsonline.org [omicsonline.org]
- 2. The Challenge of Bacterial Contamination in Non-Sterile Drugs - Asiagel [asiagel.com]
- 3. Contamination Issues in Pharmaceutical Production and their Prevention | Pharmaguideline [pharmaguideline.com]
- 4. Antimicrobial properties of topical anesthetic liquids containing this compound or benzocaine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.unoeste.br [journal.unoeste.br]
- 7. fda.gov [fda.gov]
- 8. usp.org [usp.org]
- 9. FDA addresses microbial contamination in non-sterile drugs | RAPS [raps.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. USP 51 APE Testing | FOCUS Laboratories [focus-lab.com]
- 13. Sterilization, hydration-dehydration and tube fabrication of zwitterionic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs [eureka.patsnap.com]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Lidocaine and Bupivacaine for Postoperative Pain Management
A comprehensive review of two common local anesthetics, lidocaine (B1675312) and bupivacaine (B1668057), reveals distinct profiles in their efficacy and utility for controlling postoperative pain. While this compound offers a rapid onset of analgesia, bupivacaine provides a significantly longer duration of action, a critical factor in managing patient comfort after surgical procedures. This guide presents a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and bupivacaine are both amide local anesthetics that function by blocking sodium channels in nerve fibers, thereby inhibiting the propagation of pain signals. The primary distinction between the two lies in their pharmacokinetic and pharmacodynamic properties. This compound is characterized by its rapid onset and shorter duration of action, making it suitable for procedures requiring immediate but not prolonged anesthesia. In contrast, bupivacaine has a slower onset but a markedly longer duration of action, rendering it a preferred choice for postoperative pain management where sustained analgesia is paramount. Clinical evidence consistently demonstrates that bupivacaine provides longer-lasting pain relief, leading to reduced postoperative opioid consumption compared to this compound.
Quantitative Data Comparison
The following table summarizes the key performance indicators of this compound and bupivacaine based on data from various clinical studies.
| Performance Indicator | This compound | Bupivacaine | Source(s) |
| Onset of Action | Rapid (typically < 2 minutes) | Slower (typically 5-10 minutes) | [1][2] |
| Duration of Anesthesia | 1-2 hours | 2-4 hours or more | [1] |
| Postoperative Analgesia Duration | Shorter (e.g., 2.47 hours) | Significantly longer (e.g., 5.62 hours) | [3] |
| Postoperative Pain (VAS Scores) | Higher scores reported sooner | Significantly lower scores for a longer period | [2][4] |
| Postoperative Analgesic Consumption | Higher (e.g., 3.70 tablets) | Lower (e.g., 1.60 tablets) | [3] |
Experimental Protocols
The evaluation of local anesthetics for postoperative pain control typically involves randomized controlled trials (RCTs) with a double-blind design. A common methodology is described below.
Study Design: A double-blind, randomized clinical trial is conducted on a cohort of patients undergoing a specific surgical procedure known to cause moderate to severe postoperative pain.
Participant Allocation: Patients are randomly assigned to one of two groups. Group A receives a standard dose of this compound (e.g., 2% with 1:100,000 epinephrine), while Group B receives a standard dose of bupivacaine (e.g., 0.5% without epinephrine), administered at the surgical site prior to closure.[4]
Pain Assessment: Postoperative pain is assessed using a Visual Analogue Scale (VAS), a 10-cm line where 0 cm represents "no pain" and 10 cm represents the "worst imaginable pain." Patients are asked to mark their pain level at predefined intervals (e.g., 2, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-operation).[4][5]
Outcome Measures:
-
Primary Outcome: The primary outcome is typically the duration of effective analgesia, defined as the time from anesthetic administration to the first request for rescue analgesia.
-
Secondary Outcomes: Secondary outcomes include VAS pain scores at various time points, the total amount of rescue analgesia consumed in the first 24 or 48 hours, and the incidence of adverse events.
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the means of the two groups for continuous variables (e.g., VAS scores, analgesic consumption) and chi-square tests for categorical variables (e.g., incidence of side effects). A p-value of less than 0.05 is typically considered statistically significant.[5]
Signaling Pathway of Amide Local Anesthetics
The following diagram illustrates the mechanism of action of amide local anesthetics like this compound and bupivacaine at the neuronal level.
Experimental Workflow for a Postoperative Pain Clinical Trial
The diagram below outlines a typical workflow for a clinical trial comparing two local anesthetics for postoperative pain control.
Adverse Effects
Both this compound and bupivacaine are generally considered safe when administered correctly. However, potential side effects can occur, primarily due to systemic absorption. Common side effects for both drugs can include dizziness and nausea.[1] More serious, though rare, adverse events are associated with high systemic concentrations and can include neurotoxicity and cardiotoxicity. Signs of toxicity may include muscle spasms, seizures, and cardiovascular depression.[1][6] It is important to note that bupivacaine has a higher potential for cardiotoxicity compared to this compound.
Conclusion
The choice between this compound and bupivacaine for postoperative pain control is guided by the desired onset and duration of analgesia. This compound's rapid action is advantageous for short procedures, while bupivacaine's extended duration of action makes it a superior choice for managing postoperative pain and reducing the need for supplemental analgesics.[7][8] The selection of the appropriate local anesthetic should be based on the specific clinical scenario, taking into account the surgical procedure, the anticipated level and duration of postoperative pain, and the patient's overall health status. Further research may continue to explore optimal dosing and administration techniques to maximize the benefits and minimize the risks of these essential medications in postoperative care.
References
- 1. Bupivacaine vs. This compound: A Pharmacist Explains [verywellhealth.com]
- 2. Bupivacaine vs. This compound: a comparison of local anesthetic efficacy in impacted third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound vs Bupivacaine for Postoperative Pain · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Comparison of bupivacaine and this compound use for postoperative pain control in endodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety of bupivacaine versus this compound in dental treatments: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Bupivacaine and this compound Use for Postoperative Pain Control in Endodontics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effect of Lidocaine Formulations in Neuropathic Pain Models: A Comparative Guide
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Lidocaine (B1675312), a local anesthetic, has demonstrated considerable analgesic effects in various preclinical and clinical models of neuropathic pain.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of the ectopic nerve impulses that characterize neuropathic pain.[1][2] This guide provides an objective comparison of the performance of different this compound formulations, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Analgesic Efficacy of this compound Formulations
The analgesic efficacy of this compound has been evaluated in multiple formulations, primarily topical and systemic (intravenous). Topical formulations, such as the 5% this compound patch, are designed to act locally on peripheral nerves, while intravenous administration targets both peripheral and central mechanisms of neuropathic pain.[2][3]
Preclinical Data in Rodent Models
Animal models are essential for understanding the pathophysiology of neuropathic pain and for the initial validation of analgesic compounds.[4] The following tables summarize quantitative data from studies evaluating the analgesic effects of this compound in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.
Table 1: this compound vs. Placebo in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Mechanical Withdrawal Threshold (MWT) (g) | Thermal Withdrawal Latency (TWL) (s) | Study Reference |
| Sham Operation | ~15 | ~12 | [1] |
| Neuropathic Pain (NP) + Saline | Decreased to ~3 | Decreased to ~5 | [1] |
| Neuropathic Pain (NP) + 1.0% this compound | Increased to ~10 | Increased to ~9 | [1] |
| Data are presented as approximate values derived from graphical representations in the cited study. |
Table 2: Qualitative Comparison of this compound with Other Analgesics in the Spinal Nerve Ligation (SNL) Model
| Treatment | Efficacy in Reducing Mechanical Allodynia | Efficacy in Reducing Thermal Hyperalgesia | Primary Mechanism of Action |
| This compound | Effective | Effective | Voltage-gated sodium channel blocker[1][2] |
| Gabapentin | Effective | Moderately Effective | Binds to the α2δ-1 subunit of voltage-gated calcium channels |
| Amitriptyline | Effective | Effective | Tricyclic antidepressant; blocks reuptake of norepinephrine (B1679862) and serotonin, also blocks sodium channels |
| This table summarizes the qualitative findings regarding the drugs' effects. |
Clinical Data in Human Studies
Systematic reviews and meta-analyses of clinical trials have assessed the efficacy of intravenous (IV) this compound for various neuropathic pain conditions.
Table 3: Meta-Analysis of Intravenous this compound vs. Placebo in Neuropathic Pain Patients
| Time Point | Mean Difference (MD) in Pain Scores | 95% Confidence Interval (CI) | p-value | Finding | Study Reference |
| Early Post-Infusion | -11.9 | -16.8 to -7.0 | < 0.00001 | This compound is superior to placebo in providing immediate pain relief. | [5] |
| After 4 Weeks of Multiple Infusions | -0.96 | -2.02 to 0.11 | 0.08 | No significant long-term effect on pain relief was observed. | [5] |
| Pain scores were assessed using a 100-point Visual Analog Scale (VAS) or similar.[6] |
Key Experimental Protocols
Reproducible animal models of neuropathic pain are critical for validating the efficacy of analgesic compounds. The following are detailed methodologies for commonly used models.
Chronic Constriction Injury (CCI) Model
The CCI model is widely used to induce neuropathic pain that mimics symptoms of complex regional pain syndrome.[7]
-
Objective: To create a reproducible model of peripheral neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.
-
Procedure:
-
Anesthesia: The rodent (typically a rat) is deeply anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris.
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. Chromic gut suture (e.g., 4-0) is typically used.
-
Closure: The muscle layer and skin are closed in layers.
-
Behavioral Testing: After a recovery period, pain-related behaviors are assessed. Mechanical allodynia is measured using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves apparatus). Assessments are typically performed before surgery (baseline) and at multiple time points post-surgery.
-
Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state by injuring two of the three terminal branches of the sciatic nerve.[7]
-
Objective: To induce a persistent peripheral neuropathic pain state in the territory of the uninjured nerve.
-
Procedure:
-
Anesthesia and Exposure: Similar to the CCI model, the animal is anesthetized, and the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.
-
Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture (e.g., 5-0 silk) and transected distal to the ligation, removing a small section of the distal nerve stump.
-
Sural Nerve Preservation: Great care is taken to ensure the sural nerve remains untouched and intact.
-
Closure: The incision is closed in layers.
-
Behavioral Testing: Mechanical and thermal sensitivity are tested on the lateral plantar surface of the paw, which is innervated by the intact sural nerve. This allows for the assessment of pain behaviors in a region adjacent to the nerve injury.
-
Visualizing Experimental and Pathophysiological Pathways
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.
Conclusion
Experimental data from preclinical neuropathic pain models robustly validate the analgesic effect of this compound.[1] Both topical and systemic formulations demonstrate efficacy, primarily through the blockade of voltage-gated sodium channels, which reduces ectopic firing in injured nerves.[2][3] While intravenous this compound provides significant short-term pain relief in clinical settings, its long-term efficacy remains less clear.[5] Topical formulations, such as the 5% patch, offer a valuable therapeutic option for localized neuropathic pain, targeting peripheral mechanisms with a lower risk of systemic side effects.[3][8] The choice of formulation and delivery method should be guided by the specific characteristics of the neuropathic pain condition being studied or treated. Further research using standardized and reproducible experimental models is essential for optimizing this compound-based therapies and developing novel formulations with improved and sustained analgesic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the mechanism of the central analgesic effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Treatments and Their Molecular/Cellular Mechanisms in Patients with Peripheral Neuropathic Pain—Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra-Venous this compound to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Intra-Venous this compound to Relieve Neuropathic Pain: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of lidocaine and ropivacaine cytotoxicity on melanoma cells
For Researchers, Scientists, and Drug Development Professionals
The potential for repurposing established drugs for oncology applications presents a compelling avenue for accelerating cancer treatment development. Local anesthetics, traditionally used for pain management, have recently garnered significant attention for their potential anti-tumor effects. This guide provides a detailed, evidence-based comparison of the cytotoxic effects of two common amino-amide local anesthetics, lidocaine (B1675312) and ropivacaine (B1680718), on human melanoma cells.
Quantitative Data Summary
The cytotoxic effects of this compound and ropivacaine on melanoma cell lines are both time- and concentration-dependent.[1][2][3][4][5] The following tables summarize the quantitative data on cell viability from comparative studies.
Table 1: Effect of this compound on Melanoma Cell Viability
| Cell Line | Concentration | Exposure Time | % Cell Viability (Mean ± SE) |
| A375 | 0.75% | 24 hours | 25% ± 2% |
| 0.75% | 72 hours | 10% ± 2% | |
| 2% | 72 hours | 10% ± 2%[1][2] | |
| Hs294T | 2% | 72 hours | 14% ± 2%[1][2] |
Table 2: Effect of Ropivacaine on Melanoma Cell Viability
| Cell Line | Concentration | Exposure Time | % Cell Viability (Mean ± SE) |
| A375 | 0.75% | 24 hours | 22% ± 3% |
| 0.75% | 72 hours | 15% ± 3%[1] | |
| Hs294T | 0.75% | 72 hours | 25% ± 3%[1][2] |
-
Note: The data indicates that both agents exhibit significant cytotoxicity against melanoma cells. In a direct comparison on A375 and Hs294T cell lines, this compound appeared to be slightly more cytotoxic than ropivacaine at the concentrations tested.[1]
Experimental Protocols
The following methodologies were employed in the studies evaluating the cytotoxicity of this compound and ropivacaine on melanoma cells.
Cell Lines and Culture
-
Cell Lines: Human melanoma cell lines A375 and Hs294T were utilized.[1][2][3][4][5]
-
Culture Medium: The specific culture medium and conditions (e.g., temperature, CO2 concentration) were not detailed in the provided search results. However, standard cell culture protocols for these lines are typically followed.
-
Subculturing: Cells were passaged upon reaching confluence to maintain exponential growth.
Drug Preparation and Treatment
-
Local Anesthetics: Preservative-free solutions of this compound and ropivacaine were used.
-
Concentrations: A range of concentrations were prepared by diluting the stock solutions in a suitable vehicle (e.g., saline solution).[1]
-
Treatment Protocol: Melanoma cells were exposed to different concentrations of this compound, ropivacaine, or a combination for a defined period (e.g., 1 hour), after which the drug-containing medium was removed and replaced with fresh medium.[1][2][3][4][5]
Cell Viability Assay
-
Method: Flow cytometry was used to determine cell viability.[1][2][3][4][5]
-
Principle: This technique differentiates between live and dead cells based on their light scattering properties and the exclusion or uptake of specific fluorescent dyes.
-
Data Analysis: The percentage of viable cells was quantified at various time points post-treatment (e.g., 24 and 72 hours).[1]
Signaling Pathways
Both this compound and ropivacaine induce apoptosis in melanoma cells, a form of programmed cell death, which is a key mechanism of their anti-tumor activity.
Shared Apoptotic Pathway: Caspase Activation
Both local anesthetics were found to mediate apoptosis through the activation of caspase-3 and caspase-8.[1][2][3][4][5][6] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase that carries out the final steps of cell death.
This compound-Specific Pathway: ERK Inhibition
Studies have shown that this compound inhibits the proliferation of melanoma cells by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK).[7][8] The ERK signaling pathway is a crucial regulator of cell proliferation, and its inhibition can lead to cell cycle arrest.[8] this compound treatment has been observed to cause cell cycle arrest in the G1 phase.[6][8]
Ropivacaine-Specific Pathways
Research indicates that ropivacaine's cytotoxic effects on melanoma cells may be mediated through the inhibition of Ras and RhoA signaling pathways.[9] These small GTPases are key regulators of a multitude of cellular processes, including proliferation and migration. Furthermore, some studies suggest ropivacaine can induce apoptosis by up-regulating cleaved caspase 3 and 9 and cause cell cycle arrest by inhibiting cyclins B2, D1, and E.[9]
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxic effects of local anesthesia through this compound/ropivacaine on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of local anesthesia through this compound/ropivacaine on human melanoma cell lines [bjan-sba.org]
- 4. scielo.br [scielo.br]
- 5. app.periodikos.com.br [app.periodikos.com.br]
- 6. scite.ai [scite.ai]
- 7. The Role of this compound in Cancer Progression and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits melanoma cell proliferation by regulating ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Anesthetic Ropivacaine Exhibits Therapeutic Effects in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Lidocaine's Sodium Channel Blocking Mechanism Against Tetrodotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two prominent sodium channel blockers: the local anesthetic lidocaine (B1675312) and the potent neurotoxin, tetrodotoxin (B1210768) (TTX). By examining their distinct binding sites, state-dependent interactions, and isoform selectivity, we offer a comprehensive cross-validation of their sodium channel blocking properties. This information is supported by experimental data and detailed methodologies to aid in research and the development of novel therapeutics targeting voltage-gated sodium channels.
Introduction to this compound and Tetrodotoxin
This compound is a widely used local anesthetic and antiarrhythmic drug that functions by blocking voltage-gated sodium channels (Navs).[1] Its mechanism is characterized by a "use-dependent" or "phasic" block, meaning its efficacy increases with the frequency of nerve impulses.[1][2] This is a key feature for its clinical applications, as it preferentially targets rapidly firing neurons, such as those involved in pain signaling.[2]
Tetrodotoxin, on the other hand, is a potent neurotoxin found in marine and terrestrial species, most famously in pufferfish.[3] It is a highly specific and potent blocker of most voltage-gated sodium channels, acting as a molecular plug that physically occludes the channel's pore.[3][4] TTX's high affinity and specificity have made it an invaluable tool in neuroscience research for isolating and characterizing sodium channel subtypes.[5]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference in the mechanism of action between this compound and tetrodotoxin lies in their respective binding sites on the sodium channel alpha subunit.
Tetrodotoxin binds to the extracellular opening of the sodium channel pore, a site known as neurotoxin receptor site 1.[3][5] The positively charged guanidinium (B1211019) group of the TTX molecule is thought to interact with negatively charged amino acid residues in the P-loops of the channel, which form the selectivity filter.[6] This binding physically obstructs the passage of sodium ions, effectively preventing the generation and propagation of action potentials.[6][7] The blockade by TTX is largely voltage-independent and does not discriminate between the different conformational states of the channel (resting, open, or inactivated).[7]
This compound , in contrast, binds to a receptor site located within the inner pore of the sodium channel.[1][8] To reach this site, this compound, being lipophilic, can traverse the cell membrane.[2] Its binding is highly dependent on the conformational state of the channel, a concept explained by the "modulated receptor hypothesis."[1] this compound exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][9] This state-dependent binding is crucial for its use-dependent properties. During an action potential, the channels open and then inactivate, providing high-affinity binding sites for this compound. The drug then dissociates more slowly from the inactivated state, causing a cumulative block with repetitive stimulation.[2]
Comparative Data on Sodium Channel Blockade
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and tetrodotoxin on various sodium channel subtypes. These values highlight the distinct potency and selectivity profiles of the two blockers.
| Sodium Channel Subtype | This compound IC50/EC50 | Tetrodotoxin IC50/EC50 | Predominant Expression |
| TTX-Sensitive (TTX-S) | |||
| Nav1.1 | - | 10.3 ± 0.6 nM | Central Nervous System (CNS) |
| Nav1.2 | - | 7.9 ± 0.5 nM | CNS |
| Nav1.3 | - | - | CNS |
| Nav1.4 | - | - | Skeletal Muscle |
| Nav1.6 | - | - | CNS, Peripheral Nervous System (PNS) |
| Nav1.7 | 450 µM (EC50)[9] | - | PNS (Dorsal Root Ganglion - DRG) |
| TTXs (general) | 42 µmol/l (IC50)[5][10] | 7.7 µmol/L (EC50 for tactile sensory block) | - |
| TTX-Resistant (TTX-R) | |||
| Nav1.5 | - | - | Cardiac Muscle |
| Nav1.8 | 104 µM (EC50)[9] | - | PNS (DRG) |
| Nav1.9 | - | - | PNS (DRG) |
| TTXr (general) | 210 µmol/l (IC50, resting state)[5][10] | 8.3 µmol/L (EC50 for motor block) | - |
| TTXr (general) | 60 µmol/l (IC50, inactivated state)[5][10] | - | - |
Note: IC50 and EC50 values can vary depending on the experimental conditions, including the specific cell line, temperature, and voltage protocol used.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The determination of IC50 values for sodium channel blockers is typically performed using the whole-cell patch-clamp technique. This electrophysiological method allows for the recording of ionic currents through the entire cell membrane, providing a direct measure of channel activity.
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) that stably or transiently expresses the desired human sodium channel subtype.
-
Plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.
Recording Procedure:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
Data Analysis for IC50 Determination:
-
Record baseline sodium currents in the absence of the blocker.
-
Perfuse the cells with increasing concentrations of the test compound (this compound or tetrodotoxin).
-
At each concentration, record the steady-state block of the sodium current.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition as a function of the logarithm of the drug concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value, which is the concentration of the drug that produces 50% inhibition of the maximal current.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The cross-validation of this compound and tetrodotoxin's mechanisms reveals two distinct yet powerful ways to modulate sodium channel activity. Tetrodotoxin, with its high affinity and extracellular binding, acts as a straightforward pore blocker, making it an exceptional tool for pharmacological studies. This compound's intracellular, state-dependent mechanism provides a more nuanced, use-dependent blockade that is clinically valuable for targeting hyperexcitable tissues. A thorough understanding of these differences is paramount for researchers and drug developers aiming to design novel therapeutics with improved selectivity and efficacy for treating a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex blockade of TTX-resistant Na+ currents by this compound and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Lidocaine-Bupivacaine Mixtures Versus Bupivacaine Monotherapy in Nerve Blocks
A Comparative Guide for Researchers and Drug Development Professionals
The strategic selection of local anesthetics is paramount in regional anesthesia to ensure optimal patient outcomes. A common practice involves mixing local anesthetics with different pharmacokinetic profiles, such as lidocaine (B1675312) and bupivacaine (B1668057), with the theoretical goal of achieving a rapid onset of action and prolonged analgesia. This guide provides a comprehensive comparison of the efficacy of this compound-bupivacaine mixtures against bupivacaine alone in nerve blocks, supported by experimental data from multiple clinical studies.
Executive Summary
The prevailing theory suggests that combining the rapid-acting this compound with the long-acting bupivacaine would offer the best of both worlds: a swift onset of surgical anesthesia followed by an extended period of postoperative pain relief. However, a systematic review and meta-analysis of randomized controlled trials (RCTs) challenge this assumption, indicating that the addition of this compound to bupivacaine does not significantly shorten the onset time of sensory or motor blocks.[1][2][3] In fact, the evidence points towards a significant reduction in the duration of both sensory and motor blockade when the mixture is used compared to bupivacaine alone.[1][2][3][4]
While some individual studies report a faster onset with the mixture, the overall consensus from meta-analyses suggests no clinically significant advantage in onset time.[1][2][3][5][6] Conversely, the prolonged analgesic effect of bupivacaine is consistently compromised by the addition of this compound.[4][7] This guide will delve into the quantitative data and experimental protocols from key studies to provide a clear, evidence-based comparison.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters from comparative studies.
Table 1: Onset of Sensory and Motor Block (in minutes)
| Study / Meta-Analysis | Anesthetic Group | Sensory Block Onset (Mean ± SD or Mean Difference [95% CI]) | Motor Block Onset (Mean ± SD or Mean Difference [95% CI]) |
| Cansian et al. (2025) [Meta-analysis][1][2][3] | This compound-Bupivacaine vs. Bupivacaine alone | MD: -1.81 min [-3.92 to 0.29] (Not Significant) | MD: 0.02 min [-2.34 to 2.39] (Not Significant) |
| Recent Randomized Study (NYSORA)[4] | This compound-Bupivacaine Mixture | 20 min (median) | Not Reported |
| Bupivacaine alone | 35 min (median) | Not Reported | |
| Unnamed Study[7] | This compound-Bupivacaine Mixture | Significantly faster onset of Complete Conduction Blockade | Not Reported |
| Bupivacaine alone | Slower onset | Not Reported | |
| Unnamed Study[6] | This compound-Bupivacaine Mixture | 5.0 min (mean) | Not Reported |
| Bupivacaine alone | 5.35 min (mean) (Not Significant) | Not Reported |
Table 2: Duration of Sensory and Motor Block and Postoperative Analgesia (in hours)
| Study / Meta-Analysis | Anesthetic Group | Sensory Block Duration (Mean ± SD or Mean Difference [95% CI]) | Motor Block Duration (Mean ± SD or Mean Difference [95% CI]) | Duration of Postoperative Analgesia (Mean ± SD) |
| Cansian et al. (2025) [Meta-analysis][1][2][3] | This compound-Bupivacaine vs. Bupivacaine alone | MD: -172.88 min [-215.18 to -130.59] (Significant) | MD: -212.13 min [-374.99 to -49.28] (Significant) | Not Reported |
| Recent Randomized Study (NYSORA)[4] | This compound-Bupivacaine Mixture | 18.7 ± 4.0 hours | 18.9 ± 3.1 hours | 24.3 ± 6.6 hours |
| Bupivacaine alone | 29.3 ± 5.8 hours | 28.4 ± 5.2 hours | 38.3 ± 7.4 hours | |
| Unnamed Study[7] | This compound-Bupivacaine Mixture | 8.3 hours (median) | Not Reported | Not Reported |
| Bupivacaine alone | 12.2 hours (median) | Not Reported | Not Reported |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of typical experimental protocols.
Protocol 1: Ultrasound-Guided Brachial Plexus Block
-
Study Design: A systematic review and meta-analysis of 7 RCTs involving 358 patients.[1][2]
-
Objective: To compare the efficacy of this compound-bupivacaine mixtures with bupivacaine alone in ultrasound-guided brachial plexus blocks.[1][2]
-
Patient Population: Adult patients scheduled for upper limb surgery.[1]
-
Intervention:
-
Procedure: All blocks were performed under ultrasound guidance to ensure accurate needle placement and local anesthetic spread.[1]
-
Primary Outcome: Sensory block onset time, typically assessed by the patient's response to a pinprick or cold stimulus in the nerve distribution.
-
Secondary Outcomes: Motor block onset time (assessed using a modified Bromage scale or similar motor function test), duration of sensory and motor blocks, and the need for conversion to general anesthesia.[1][2]
-
Data Analysis: A random-effects model was used to pool data from the included studies.[1][2]
Protocol 2: Ultrasound-Guided Infraclavicular Brachial Plexus Block
-
Study Design: A randomized controlled trial with 40 patients.[4]
-
Objective: To compare 0.5% bupivacaine alone versus a mixture of 0.25% bupivacaine and 1% this compound for upper extremity surgery.[4]
-
Patient Population: Patients undergoing upper extremity surgeries.
-
Intervention:
-
Group 1 (Mixture): A combination of 0.25% bupivacaine and 1% this compound.
-
Group 2 (Bupivacaine alone): 0.5% bupivacaine.
-
Adjuvants: Both groups received epinephrine (B1671497) (5 µg/mL) and dexamethasone (B1670325) (4 mg).[4]
-
-
Procedure: Ultrasound-guided infraclavicular brachial plexus block.
-
Outcome Assessment: A blinded observer evaluated block success, onset time, and the duration of motor and sensory blocks, as well as the duration of postoperative analgesia.[4]
Visualizing the Workflow and Concepts
To better understand the experimental process and the theoretical basis for using these anesthetics, the following diagrams are provided.
Caption: A typical experimental workflow for comparing anesthetic solutions in nerve blocks.
Caption: Theoretical contribution of individual anesthetic properties to the mixture.
Mechanism of Action: A Brief Overview
Both this compound and bupivacaine are amide local anesthetics that exert their effect by blocking voltage-gated sodium channels within the nerve axon. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. The difference in their onset and duration is attributed to their physicochemical properties, such as lipid solubility and protein binding. The rationale for mixing them is to leverage these differing properties.[5] However, the dilution of bupivacaine in the mixture may be a contributing factor to the observed shorter duration of action.[5]
Conclusion
The available evidence from systematic reviews and meta-analyses does not support the routine mixing of this compound and bupivacaine for peripheral nerve blocks with the aim of achieving a faster onset of action.[1][2][3] While some individual studies may show a marginal decrease in onset time, this benefit is consistently offset by a clinically significant reduction in the duration of both sensory and motor blockade, as well as postoperative analgesia.[1][2][3][4] For procedures where a prolonged block is desirable to manage postoperative pain, the use of bupivacaine alone appears to be the more effective strategy.[4] Researchers and clinicians should carefully consider the desired block characteristics for a given surgical procedure and patient, and the current body of evidence suggests that the purported benefits of this compound-bupivacaine mixtures may not be realized in clinical practice. Further high-quality RCTs are warranted to definitively establish the clinical utility, if any, of such mixtures.[1][2][3]
References
- 1. Comparative effectiveness of bupivacaine and this compound-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of bupivacaine and this compound-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nysora.com [nysora.com]
- 5. youtube.com [youtube.com]
- 6. Comparison of bupivacaine and this compound/bupivacaine for local anesthesia/digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapm.bmj.com [rapm.bmj.com]
Comparing the anesthetic efficacy of lidocaine and etidocaine in surgical models
A detailed examination of two amide local anesthetics reveals differences in their duration of action and clinical applications in surgical models. While both lidocaine (B1675312) and etidocaine (B1208345) offer rapid onset of anesthesia, etidocaine distinguishes itself with a significantly longer-lasting effect, influencing its suitability for different surgical contexts.
This guide provides a comprehensive comparison of the anesthetic efficacy of this compound and etidocaine, drawing upon data from surgical models to inform researchers, scientists, and drug development professionals. Below, we present quantitative data, detailed experimental protocols, and a visualization of the underlying mechanism of action to facilitate a thorough understanding of these two widely used local anesthetics.
Comparative Anesthetic Properties
This compound, a widely used local anesthetic, is known for its rapid onset and moderate duration of action. Etidocaine, also an amide-type local anesthetic, shares a similar rapid onset but provides a markedly prolonged anesthetic effect. This key difference is primarily attributed to their distinct physicochemical properties, particularly lipid solubility and protein binding. Etidocaine's higher lipid solubility allows for better nerve membrane penetration, while its greater protein binding capacity ensures a longer presence at the nerve fiber, thereby extending the duration of the nerve block.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and etidocaine based on clinical studies in surgical models.
| Anesthetic Agent | Concentration | Vasoconstrictor | Onset of Action | Duration of Anesthesia | Key Findings in Surgical Models |
| This compound Hydrochloride | 2.0% | Epinephrine (B1671497) 1:100,000 | Rapid | Moderate | Effective for procedures of shorter duration. |
| Etidocaine Hydrochloride | 1.5% | Epinephrine 1:200,000 | Rapid | Prolonged | Significantly longer duration of action compared to this compound, resulting in more prolonged numbness and delayed onset of postoperative pain.[1][2] Fewer patients report severe pain as the anesthesia recedes.[1][2] |
| This compound Hydrochloride | 2% | Epinephrine 1:200,000 | ~3 minutes (sensory and motor) | Shorter | In retrobulbar block for cataract surgery, onset time was similar to etidocaine.[3] |
| Etidocaine Hydrochloride | 1% | Epinephrine 1:200,000 | ~3 minutes (sensory and motor) | Considerably longer | The duration of motor nerve block was significantly longer than this compound, and fewer patients reported postoperative pain.[3] |
| Etidocaine Hydrochloride | 1% | None | ~3 minutes (sensory and motor) | Considerably longer | Similar prolonged duration of motor nerve block compared to etidocaine with epinephrine.[3] |
Mechanism of Action: Sodium Channel Blockade
Local anesthetics like this compound and etidocaine exert their effects by blocking voltage-gated sodium channels within the nerve cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, these agents effectively block the sensation of pain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and etidocaine.
Inferior Alveolar Nerve Block in Third Molar Surgery
-
Objective: To compare the anesthetic efficacy of 1.5% etidocaine with 1:200,000 epinephrine and 2.0% this compound with 1:100,000 epinephrine for inferior alveolar nerve block in patients undergoing surgical removal of impacted mandibular third molars.[1][2]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: Patients requiring surgical removal of bilateral impacted mandibular third molars.
-
Procedure:
-
Anesthetic Administration: Each patient received both anesthetic solutions, one on each side of the face for the respective surgeries, in a randomized order. The inferior alveolar nerve block was administered using a standard technique.
-
Assessment of Anesthesia:
-
Onset of Action: The time from injection to the patient's report of numbness of the lower lip was recorded. Anesthesia was confirmed by the absence of response to pulp testing of the mandibular first molar.
-
Surgical Anesthesia: The adequacy of anesthesia was determined by the absence of pain during the surgical procedure.
-
Duration of Anesthesia: Patients were instructed to record the time when normal sensation returned to the lip.
-
-
Postoperative Pain Assessment: Patients rated their pain on a visual analog scale (VAS) at specified intervals post-surgery. The time to the first request for analgesic medication was also recorded.
-
Retrobulbar Block for Cataract Surgery
-
Objective: To compare the onset and duration of sensory and motor block of 2% this compound with epinephrine 1:200,000, 1% etidocaine plain, and 1% etidocaine with epinephrine 1:200,000 for retrobulbar anesthesia in patients undergoing cataract surgery.[3]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: Patients scheduled for cataract surgery under local anesthesia.
-
Procedure:
-
Anesthetic Administration: Patients were randomly assigned to one of the three treatment groups. A standard retrobulbar injection technique was used to administer the anesthetic solution.
-
Assessment of Anesthesia:
-
Onset of Sensory Block: Assessed by testing the corneal reflex with a cotton wisp at 1-minute intervals until no response was observed.
-
Onset of Motor Block (Akinesia): The degree of extraocular muscle movement was assessed by asking the patient to look in the four cardinal directions of gaze. Akinesia was scored on a scale, and the time to achieve a satisfactory score for surgery was recorded.
-
Duration of Motor Block: The time until the return of normal extraocular muscle movement was recorded.
-
-
Postoperative Pain Assessment: Patients were asked to report the presence and severity of any postoperative pain.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing two local anesthetics in a surgical model.
References
- 1. Comparison of the effectiveness of etidocaine and this compound as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Etidocaine and this compound as Local Anesthetic Agents During Oral Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of etidocaine and this compound for retrobulbar anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1.8% Topical Lidocaine System and 5% Lidocaine Patch
This guide provides a detailed comparison of two topical lidocaine (B1675312) formulations indicated for the relief of pain associated with post-herpetic neuralgia (PHN): the 1.8% this compound topical system and the 5% this compound patch. The 1.8% system was approved based on its demonstrated bioequivalence to the 5% patch, which has established efficacy in treating PHN. This comparison focuses on their pharmacokinetic profiles, adhesion performance, and safety, supported by data from key clinical studies.
Mechanism of Action
Topical this compound provides analgesia by blocking voltage-gated sodium channels within the dermal nociceptors of A-delta and C fibers.[1] This action inhibits the initiation and conduction of neuronal impulses, thereby reducing the ectopic discharges that contribute to neuropathic pain.[1]
Figure 1: Signaling pathway of topical this compound's analgesic effect.
Comparative Data
The following tables summarize the key comparative data between the 1.8% this compound topical system and the 5% this compound patch, derived from two Phase 1, single-center, open-label, randomized pharmacokinetic studies in healthy adults.[1]
Product Characteristics
| Attribute | 1.8% this compound Topical System | 5% this compound Patch |
| Formulation | Nonaqueous polymer matrix | Aqueous polymer matrix (hydrogel) |
| This compound Content | 36 mg (18 mg per gram adhesive) | 700 mg (50 mg per gram adhesive) |
| Size | 10 cm x 14 cm | 10 cm x 14 cm |
| Thickness | ~0.08 cm | ~0.16 cm |
| Weight | 2 g adhesive | 14 g adhesive |
| Bioavailability | ~48% | ~3% ± 2% |
Data sourced from Gudin et al., 2020.[1]
Pharmacokinetic Parameters (Single Application of 3 Systems/Patches)
Bioequivalence was established as the 90% confidence intervals for the ratio of geometric means for key pharmacokinetic parameters fell within the standard 80% to 125% range.[1]
| Parameter | 1.8% this compound Topical System (Mean ± SD) | 5% this compound Patch (Mean ± SD) |
| Cmax (ng/mL) | 80.45 ± 25.53 | 75.38 ± 29.96 |
| Tmax (hours, median [range]) | 13.95 [9.0–20.0] | 12.69 [9.1–24.0] |
| AUC0-t (ng·h/mL) | 1145.4 ± 359.7 | 1133.4 ± 404.7 |
| AUC0-inf (ng·h/mL) | 1238.2 ± 372.2 | 1250.9 ± 423.8 |
| T½ (hours) | 5.56 ± 1.67 | 6.27 ± 1.77 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; T½: Half-life. Data from Study 1.[1]
Adhesion Performance
Adhesion was assessed using a 5-point scale (0 = ≥90% adhered; 1 = ≥75% to <90% adhered; 2 = ≥50% to <75% adhered; 3 = >0% to <50% adhered; 4 = completely detached).
| Adhesion Score at 12 Hours | 1.8% this compound Topical System | 5% this compound Patch |
| Mean Score | 0.22 | 0.86 |
| Subjects with Score > 2 | 0 | 13 patches (8.1%) |
| Completely Detached (Score 4) | 0 | 5 patches (3.1%) |
The 1.8% topical system demonstrated statistically superior adhesion compared to the 5% patch (P<0.001). Data from Study 2.[1]
Safety and Tolerability
| Adverse Events (AEs) - Study 1 | 1.8% this compound Topical System | 5% this compound Patch |
| Overall Incidence of AEs | 3.6% | 10.5% |
| Treatment-Related AEs | 0% | Not specified |
| Serious or Severe AEs | 0 | 0 |
| AEs Leading to Discontinuation | 0 | 1 (not treatment-related) |
| Mean Irritation Score | <1 (barely perceptible erythema) | <1 (barely perceptible erythema) |
Data from Gudin et al., 2020.[1][2]
Experimental Protocols
The comparative data were primarily generated from two Phase 1, single-center, open-label, randomized, crossover studies in healthy adult subjects.
Bioequivalence Study (Study 1 & 2)
-
Objective : To compare the pharmacokinetic profiles of the 1.8% this compound topical system and the 5% this compound patch.[1]
-
Design : Two open-label, randomized, two-period crossover studies.[1]
-
Subjects : Healthy adult volunteers (N=56 in Study 1, N=54 in Study 2).[1]
-
Procedure :
-
In Study 1, subjects first received a single intravenous bolus of this compound to determine the apparent dose of the topical products.[1]
-
After a 7-day washout period, subjects were randomized to receive either three 1.8% topical systems or three 5% patches applied to their back for 12 hours.[1]
-
Following another 7-day washout period, subjects crossed over to the other treatment.[1]
-
Serial blood samples were collected over time to measure plasma this compound concentrations using a validated liquid chromatography with tandem mass spectrometry method.[3]
-
-
Statistical Analysis : Analysis of variance (ANOVA) was used on log-transformed pharmacokinetic parameters (Cmax, AUC). Bioequivalence was concluded if the 90% confidence intervals of the ratio of the geometric means for these parameters were within the 80% to 125% range.[3][4]
Figure 2: Experimental workflow for the bioequivalence studies.
Adhesion and Tolerability Study
-
Objective : To assess and compare the adhesion performance and skin tolerability of both products.
-
Design : Conducted as part of the bioequivalence studies, particularly Study 2.
-
Procedure :
-
Following the application of the patches as described in the bioequivalence protocol.
-
Adhesion was scored by trained personnel at specific time points (e.g., 0, 3, 6, 9, and 12 hours) using a standardized 5-point scale.
-
Skin irritation was assessed after patch removal using a dermal response scale.
-
-
Statistical Analysis : Adhesion scores were compared between the two products using appropriate statistical tests to determine superiority.
Figure 3: Workflow for adhesion and tolerability assessment.
Conclusion
The 1.8% this compound topical system achieves bioequivalent plasma concentrations to the 5% this compound patch with a significantly lower drug load (36 mg vs. 700 mg), indicating a more efficient drug delivery system.[1] While direct comparative efficacy trials in patients with post-herpetic neuralgia have not been published, the established bioequivalence serves as the basis for the 1.8% system's indication for this condition.[5] Furthermore, clinical studies in healthy volunteers have demonstrated that the 1.8% topical system has a superior adhesion profile and a comparable safety and skin tolerability profile to the 5% this compound patch.[1][6][7] The improved adhesion may be a critical factor in ensuring consistent drug delivery over the 12-hour administration period.[8]
References
- 1. A Randomized, Open-Label, Bioequivalence Study of this compound Topical System 1.8% and this compound Patch 5% in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. scilexholding.com [scilexholding.com]
- 5. oss.signavitae.com [oss.signavitae.com]
- 6. Scilex Presents ZTlido™ Data on Superior Adhesion over this compound Patch Formulation [prnewswire.com]
- 7. drugs.com [drugs.com]
- 8. contemporaryclinic.com [contemporaryclinic.com]
Differential Blockade of TTX-Resistant and TTX-Sensitive Sodium Channels by Lidocaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of lidocaine (B1675312) on tetrodotoxin-resistant (TTX-r) and tetrodotoxin-sensitive (TTX-s) voltage-gated sodium channels (Na+). The differential blockade of these channel subtypes is crucial for understanding the mechanisms of local anesthesia and for the development of more selective pain therapeutics. This document summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of this compound Blockade
The inhibitory potency of this compound varies significantly between TTX-s and TTX-r sodium channel subtypes and is dependent on the conformational state of the channel. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for different channel states.
| Channel Type | State | This compound IC50 (µM) | Cell Type | Reference |
| TTX-sensitive (TTX-s) | Tonic Block (Resting State) | 42 | Rat Dorsal Root Ganglion (DRG) Neurons | [1][2] |
| TTX-resistant (TTX-r) | Tonic Block (Resting State) | 210 | Rat Dorsal Root Ganglion (DRG) Neurons | [1][2] |
| TTX-resistant (TTX-r) | Inactivated State | 60 | Rat Dorsal Root Ganglion (DRG) Neurons | [1][2] |
| Channel Subtype | This compound IC50 (µM) | Expression System | Notes | Reference |
| Nav1.7 (TTX-s) | >100 (less sensitive) | Xenopus oocytes | - | [3] |
| Nav1.8 (TTX-r) | ~23 (more sensitive) | Xenopus oocytes | 4.4-fold more sensitive than Nav1.7 | [3] |
| TTX-s | ~200 | ND7/23 cells | At a holding potential of -80 mV | [4] |
| Nav1.8 (TTX-r) | ~1000 | ND7/23 cells | 5-fold less potent tonic block than TTX-s at -80 mV | [4] |
Note: The apparent discrepancy in relative sensitivity between studies (e.g., Roy & Narahashi, 1992, as cited in[3], versus Leffler et al., 2007[4]) highlights the complexity of this compound's action, which can be influenced by the specific channel isoforms present, the expression system used, and the precise voltage protocols employed.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique , a gold-standard electrophysiological method for studying ion channel activity.
Cell Preparation and Recording
-
Native Neurons: Dorsal root ganglion (DRG) neurons are isolated from rats. These neurons endogenously express a mixed population of TTX-s and TTX-r sodium channels, allowing for the study of both current types in a native environment.[1][2]
-
Heterologous Expression Systems: Human embryonic kidney (HEK-293) cells or Xenopus oocytes are transfected with the specific alpha and beta subunits of the sodium channel of interest (e.g., Nav1.7, Nav1.8).[3][4] This allows for the isolated study of a single channel subtype.
Electrophysiological Recordings
-
Whole-Cell Configuration: A glass micropipette filled with an intracellular-like solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier. This allows for the precise manipulation of the channel's state (resting, open, inactivated) and the recording of the resulting sodium currents.
-
Solutions: The extracellular (bath) solution typically contains physiological concentrations of ions. Tetrodotoxin (B1210768) (TTX) is used to pharmacologically isolate the TTX-r currents from the TTX-s currents. The intracellular (pipette) solution is designed to mimic the cell's cytoplasm.
-
Pulse Protocols:
-
Tonic Block: The effect of this compound on channels in the resting state is measured by applying test pulses from a hyperpolarized holding potential where most channels are closed.
-
Inactivated-State Block: To measure the affinity of this compound for the inactivated state, a long depolarizing prepulse is applied to inactivate the channels before a test pulse.[1][2]
-
Use-Dependent Block: A train of repetitive depolarizing pulses is delivered to assess the cumulative block that occurs as channels cycle through the open and inactivated states, to which this compound has a higher affinity.[1][2][4]
-
Visualizations
Experimental Workflow for Comparing TTX-s and TTX-r Channel Blockade
Caption: Workflow for studying this compound's differential effects.
Modulated Receptor Hypothesis: State-Dependent Blockade
This compound's differential effect is explained by the modulated receptor hypothesis , which posits that the drug has different affinities for the different conformational states of the sodium channel.
Caption: this compound preferentially binds to open and inactivated states.
Differential Gating Properties and this compound Action
This compound alters the gating properties of TTX-s and TTX-r channels differently. These alterations contribute to its overall inhibitory effect.
Caption: this compound's differential effects on channel gating.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Complex blockade of TTX-resistant Na+ currents by this compound and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use-dependent block by this compound but not amitriptyline is more pronounced in tetrodotoxin (TTX)-Resistant Nav1.8 than in TTX-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Local Anesthetics on Stem Cells: A Comparative Analysis of Lidocaine, Ropivacaine, and Bupivacaine
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of three commonly used local anesthetics—lidocaine (B1675312), ropivacaine (B1680718), and bupivacaine (B1668057)—on stem cells. The findings are compiled from multiple studies to offer an objective overview for researchers, scientists, and drug development professionals. The data consistently demonstrates that the cytotoxic effects of these local anesthetics are dependent on the specific agent, its concentration, and the duration of exposure.
Executive Summary
In vitro studies consistently indicate that ropivacaine is the least cytotoxic of the three local anesthetics, while this compound generally exhibits the highest level of toxicity towards mesenchymal stem cells (MSCs). Bupivacaine's toxicity profile typically falls between that of ropivacaine and this compound. The primary mechanisms of cell death induced by these agents include necrosis and apoptosis, often initiated by mitochondrial dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of this compound, ropivacaine, and bupivacaine on stem cell viability from various in vitro studies.
Table 1: Comparative Viability of Human Mesenchymal Stem Cells (MSCs) After 1-Hour Exposure to Local Anesthetics
| Local Anesthetic | Concentration | Mean Viability (%) | Reference Study |
| This compound | 1% | 49% | [1] |
| This compound | 2% | 32% | [2] |
| Bupivacaine | 0.25% | 94% | [2] |
| Bupivacaine | 0.5% | 79% | [2] |
| Bupivacaine | 0.5% | 5% (±1%) | [3][4] |
| Ropivacaine | 0.2% | 83% | [2] |
| Ropivacaine | 0.5% | 84% | [2] |
| Ropivacaine | 0.75% | 16% (±2%) | [3][4] |
Table 2: Viability of Human Adipose-Derived MSCs After Exposure to Various Concentrations of Local Anesthetics Over Time
| Local Anesthetic | Concentration (mg/mL) | Viability after 1.5 hours | Viability after >6 hours | Reference Study |
| All three | Varied | ~75% | - | [5] |
| This compound | 2.5, 5, 8 | - | <50% | [5] |
| Bupivacaine | 0.313, 1.25, 2.5 | - | <50% | [5] |
| Ropivacaine | Not specified | - | Remained the least cytotoxic | [5] |
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro cytotoxicity of local anesthetics on stem cells, synthesized from the methodologies of the cited studies.[1][3][5]
1. Cell Culture:
-
Human mesenchymal stem cells (MSCs), either bone marrow-derived or adipose-derived, are cultured in appropriate growth media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).
2. Exposure to Local Anesthetics:
-
MSCs are seeded in multi-well plates and allowed to adhere.
-
The growth medium is replaced with a medium containing the specified concentrations of this compound, ropivacaine, or bupivacaine. A control group is treated with a vehicle solution (e.g., saline).
-
The cells are exposed to the anesthetics for a defined period, typically ranging from 1 hour to a time-course of 12 hours or more.[1][5]
3. Assessment of Cytotoxicity:
-
Cell Viability and Morphology:
-
Live/Dead Staining: Following exposure, cells are stained with fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red). The cells are then visualized and quantified using fluorescence microscopy.[5]
-
ATP Luminescence Assay: The intracellular ATP content, which correlates with cell viability, is measured using a luminescence-based assay.[1]
-
-
Metabolic Activity:
-
MTS Assay: The metabolic activity of the cells is determined using a colorimetric MTS assay, where the reduction of the MTS tetrazolium compound to formazan (B1609692) by viable cells is measured.[5][6][7]
-
-
Apoptosis and Necrosis:
-
Flow Cytometry: Cells are stained with markers such as Annexin V (for apoptosis) and propidium (B1200493) iodide (for necrosis) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[3]
-
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study comparing the cytotoxicity of local anesthetics on stem cells.
Caption: Experimental workflow for cytotoxicity assessment.
Signaling Pathways in Local Anesthetic-Induced Stem Cell Death
Local anesthetics can trigger stem cell death through both necrosis and apoptosis. The diagram below outlines the key signaling pathways involved.
Caption: Local anesthetic-induced cell death pathways.
Conclusion
The in vitro evidence strongly suggests that the choice of local anesthetic can significantly impact stem cell viability.[8] Ropivacaine consistently demonstrates a superior safety profile compared to this compound and bupivacaine, making it a potentially preferable option when local anesthesia is required in procedures involving stem cells.[7][9] this compound, particularly at higher concentrations, poses the greatest risk of cytotoxicity to stem cells.[1][6] These findings underscore the importance of considering the potential cellular effects of local anesthetics in the context of regenerative medicine and cell-based therapies. Further research is warranted to fully elucidate the clinical implications of these in vitro findings.
References
- 1. Cytotoxicity of local anesthetics on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. regenstemvitality.com [regenstemvitality.com]
- 3. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in Cytotoxicity of this compound, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Differences in Cytotoxicity of this compound, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Local Anesthetics in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Actions of N-ethyl Lidocaine (QX-314) and Lidocaine
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Two Local Anesthetics in the Context of Neuroprotection.
This guide provides a comprehensive comparison of the neuroprotective properties of N-ethyl lidocaine (B1675312) (QX-314) and its parent compound, this compound. By examining available experimental data, this document aims to equip researchers with the necessary information to assess the potential of these compounds in therapeutic strategies against neuronal injury, particularly in the context of ischemia.
At a Glance: Key Differences in Neuroprotective Profiles
| Feature | N-ethyl this compound (QX-314) | This compound |
| Primary Mechanism of Neuronal Entry | Permeation through large-pore channels (e.g., TRPV1) | Diffusion across the cell membrane |
| Neuroprotective Efficacy in Ischemia | Demonstrated partial recovery of ischemic depression and reduction of ischemic depolarization.[1] | Shown to enhance neuronal cell viability, reduce apoptosis, and mitigate inflammation post-ischemia.[2][3] |
| Key Neuroprotective Signaling Pathways | Primarily linked to its ability to block intracellular sodium channels upon entry. | Involves activation of the Wnt/β-catenin pathway and inhibition of NF-κB p65 and p38 MAPK signaling.[2][3][4] |
| Reported Neurotoxicity | Can induce cytotoxicity, particularly in cells expressing TRPV1 channels, through calcium influx. | Can induce neurotoxicity at higher concentrations via increased intracellular calcium, activating CaMKII and p38 MAPK pathways. |
| Anti-inflammatory Effects | Less characterized in a neuroprotective context. | Established anti-inflammatory properties, including inhibition of pro-inflammatory cytokine production. |
Quantitative Assessment of Neuroprotective and Neurotoxic Effects
The following tables summarize the available quantitative data from experimental studies on QX-314 and this compound. It is important to note that direct comparative studies using identical assays and conditions are limited.
Table 1: Effects on Neuronal Viability and Cytotoxicity
| Compound | Assay | Cell Type | Condition | Concentration | Outcome | Reference |
| This compound | MTT Assay | Cerebral Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10 µM | Significantly enhanced cell viability compared to OGD/R + saline group. | [2] |
| This compound | LDH Assay | Cerebral Cortical Neurons | OGD/R | 10 µM | Significantly reduced LDH release compared to OGD/R + saline group. | [2] |
| QX-314 | Flow Cytometry (Viability) | HEK-293 cells expressing hTRPV1 | Normoxia | 30 mM | Reduced viable cells to 48 ± 5%. This effect was ameliorated by a TRPV1 antagonist. | [5] |
Table 2: Modulation of Apoptosis
| Compound | Apoptosis Marker | Cell Type | Condition | Concentration | Outcome | Reference |
| This compound | Flow Cytometry (Apoptosis) | Cerebral Cortical Neurons | OGD/R | 10 µM | Significantly reduced the number of apoptotic neurons compared to OGD/R + saline group. | [2] |
| This compound | Western Blot (Bax/Bcl-2 ratio) | Cerebral Cortical Neurons | OGD/R | 10 µM | Reversed the OGD/R-induced increase in the Bax/Bcl-2 ratio. | [2] |
| This compound | Caspase-3 Activity Assay | Cerebral Cortical Neurons | OGD/R | 10 µM | Reversed the OGD/R-induced increase in caspase-3 activity. | [2] |
| This compound | Caspase-3 Immunostaining | Developing Mouse Brain | In vivo | 4 mg/kg | Induced minimal apoptosis compared to isoflurane. | [6] |
| This compound | TUNEL Staining | Developing Mouse Brain | In vivo | 4 mg/kg | Marginal difference in apoptosis compared to the control group. | [6] |
Table 3: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Cell/Tissue Type | Condition | Concentration | Outcome | Reference |
| This compound | IL-6, IL-10 | Rat Brain Tissue | Cerebral Ischemia/Reperfusion | 1, 2.5, 5 mg/kg | Regulated the levels of IL-6 and IL-10. | [3][4] |
| This compound | IL-1β, IL-8 | Epithelial Cells | Spontaneous and TNF-α stimulated | Therapeutic concentrations | Inhibited secretion of IL-1β and IL-8. | [7] |
| This compound | IL-1 Receptor Antagonist | Epithelial Cells | Not specified | Therapeutic concentrations | Stimulated secretion of the anti-inflammatory IL-1 receptor antagonist. | [7] |
Signaling Pathways in Neuroprotection and Neurotoxicity
The neuroprotective and neurotoxic effects of QX-314 and this compound are mediated by distinct signaling pathways.
N-ethyl this compound (QX-314)
The primary mechanism of QX-314's action is its entry into neurons through large-pore channels like TRPV1, which are often upregulated in pathological conditions such as inflammation and ischemia. Once inside, it blocks voltage-gated sodium channels, reducing neuronal excitability and potentially mitigating excitotoxicity. However, this same entry mechanism via TRPV1 can also lead to excessive calcium influx, triggering cytotoxic pathways.
This compound
This compound's neuroprotective effects in ischemia are more multifaceted. It not only blocks sodium channels but also engages intracellular signaling cascades that promote cell survival and reduce inflammation. Conversely, at high concentrations, it can trigger neurotoxic pathways by disrupting calcium homeostasis.
References
- 1. N-ethyl this compound (QX-314) protects striatal neurons against ischemia: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective role of this compound against cerebral ischemia-reperfusion injury: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates the progression of cerebral ischemia/reperfusion injury in rats via inhibiting the activation of NF-κB p65 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates the progression of cerebral ischemia/reperfusion injury in rats via inhibiting the activation of NF-κB p65 and p38 MAPK - Jiang - Annals of Translational Medicine [atm.amegroups.org]
- 5. Quaternary this compound Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits secretion of IL-8 and IL-1beta and stimulates secretion of IL-1 receptor antagonist by epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Lidocaine and Procainamide on Ventricular Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of two prominent antiarrhythmic drugs, lidocaine (B1675312) and procainamide (B1213733), on ventricular muscle. The information presented is based on experimental data from various preclinical studies, offering a quantitative and qualitative analysis of their respective mechanisms of action and impacts on key cardiac electrophysiological parameters.
Executive Summary
This compound, a Class Ib antiarrhythmic agent, and procainamide, a Class Ia antiarrhythmic agent, both primarily exert their effects by blocking voltage-gated sodium channels in cardiomyocytes. However, their distinct binding kinetics and effects on other ion channels lead to different electrophysiological outcomes. Generally, this compound is characterized by its rapid association and dissociation from sodium channels, preferentially acting on depolarized or ischemic tissue, and shortening the action potential duration. In contrast, procainamide has intermediate binding kinetics, blocks both open and inactivated sodium channels, and also exhibits potassium channel blocking activity, leading to a prolongation of the action potential duration and a more pronounced slowing of conduction.
Comparative Electrophysiological Data
The following table summarizes the quantitative effects of this compound and procainamide on key electrophysiological parameters in ventricular muscle tissue from various animal models. It is important to note that the experimental conditions, including species and tissue state, can influence the observed effects.
| Electrophysiological Parameter | This compound | Procainamide | Species/Model |
| Maximum Upstroke Velocity (Vmax) | Dose-dependent decrease[1] | Significant decrease[1][2] | Guinea Pig Papillary Muscle |
| Action Potential Duration (APD) | Shortens APD[3] | Prolongs APD[3] | Canine Ventricular Muscle |
| Effective Refractory Period (ERP) | No significant effect in non-ischemic tissue; may prolong in ischemic tissue[4] | Significantly prolongs ERP[4] | Human (Post-MI) / Rabbit (Ischemic) |
| Conduction Velocity (CV) | Slows conduction, particularly at faster heart rates[5] | Markedly slows conduction[5] | Guinea Pig Papillary Muscle |
Detailed Experimental Protocols
The data presented in this guide are derived from studies employing standard in vitro electrophysiological techniques. Below are representative experimental protocols used to assess the effects of these drugs on ventricular muscle.
Tissue Preparation and Mounting
Ventricular papillary muscles or trabeculae are dissected from the hearts of various animal models (e.g., guinea pig, rabbit, canine). The preparations are then mounted in a tissue bath and superfused with a warmed (typically 37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution. The composition of the Tyrode's solution is generally (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.5, NaHCO3 12, and glucose 5.5.
Intracellular Recording
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances ranging from 10 to 30 MΩ. The microelectrode is connected to a high-input impedance amplifier. The following parameters are measured from the recorded action potentials:
-
Resting Membrane Potential (RMP): The membrane potential during electrical diastole.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.
-
Action Potential Duration (APD): The time taken for the membrane potential to repolarize to a certain percentage (e.g., 50% or 90%) of the full repolarization.
-
Maximum Upstroke Velocity (Vmax): The maximum rate of depolarization during phase 0 of the action potential, obtained from the first derivative of the action potential upstroke (dV/dt).
Measurement of Effective Refractory Period (ERP)
The ERP is determined using a programmed electrical stimulation protocol, commonly the S1-S2 method. The tissue is paced at a constant cycle length (S1) for a train of beats to reach a steady state. A premature stimulus (S2) is then introduced after the last S1 stimulus. The S1-S2 coupling interval is progressively shortened until the S2 stimulus fails to elicit a propagated action potential. The longest S1-S2 interval that fails to produce a response is defined as the ERP.[4][6][7]
Measurement of Conduction Velocity (CV)
Conduction velocity is measured by recording the time it takes for an action potential to propagate between two recording microelectrodes placed a known distance apart along the length of the muscle preparation.
Mechanism of Action and Signaling Pathways
This compound: A Class Ib Antiarrhythmic
This compound primarily blocks the fast sodium channels (Nav1.5) in their inactivated state.[8] This "use-dependent" or "state-dependent" block means that this compound has a higher affinity for channels that are frequently opening and closing, as seen in rapidly firing or depolarized tissues like ischemic myocardium. Its rapid kinetics of binding and unbinding contribute to its effect of shortening the action potential duration.
Procainamide: A Class Ia Antiarrhythmic
Procainamide blocks sodium channels in both the open and inactivated states with intermediate kinetics. This leads to a more pronounced depression of Vmax and slowing of conduction compared to this compound.[5] Additionally, procainamide blocks the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration and the effective refractory period.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the electrophysiological effects of this compound and procainamide on isolated ventricular muscle.
References
- 1. Effects of antiarrhythmic drugs on premature action potential duration in canine ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of procainamide on transmembrane action potentials in guinea-pig papillary muscles as affected by external potassium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mappinglab.com [mappinglab.com]
- 4. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of antiarrhythmic drugs, stimulation frequency, and potassium-induced resting membrane potential changes on conduction velocity and dV/dtmax in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ERP restitution | openCARP [opencarp.org]
- 8. dvm360.com [dvm360.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lidocaine in a Research Environment
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential safety and logistical information for the proper disposal of lidocaine (B1675312), ensuring the protection of personnel and the environment.
This compound Waste Classification
The primary determinant for the disposal route of this compound waste is its classification as hazardous or non-hazardous. Under the Resource Conservation and Recovery Act (RCRA), a this compound formulation is considered hazardous waste if its pH is less than or equal to 2, due to its corrosive properties.[1][2][3] Formulations with a pH above 2 are generally not classified as RCRA hazardous waste.
Quantitative Data for this compound Hydrochloride
The following table summarizes key quantitative safety data for this compound Hydrochloride, providing researchers with important reference points for handling and exposure.
| Parameter | Value | Basis |
| Occupational Exposure Limits | ||
| Time-Weighted Average (TWA) | 15 µg/m³ | Internal |
| Short-Term Exposure Limit (STEL) | 100 µg/m³ (OEB 3) | Internal |
| Wipe Limit | 150 µ g/100 cm² | Internal |
| Acute Toxicity | ||
| Oral LD50 (Rat) | 317 mg/kg |
Data sourced from BenchChem Safety Operating Guide.
Procedural Guidance for this compound Disposal
Adherence to a clear, step-by-step process is crucial for the safe disposal of this compound waste. The following protocol outlines the necessary procedures for both hazardous and non-hazardous this compound waste streams.
Step 1: Waste Identification and Segregation
-
Determine the nature of the this compound waste. Is it an unused pure substance, a diluted solution, or a contaminated material (e.g., gloves, vials, syringes)?
-
Measure the pH of aqueous this compound waste.
-
If pH ≤ 2, the waste is considered RCRA hazardous waste.
-
If pH > 2, the waste is generally considered non-hazardous pharmaceutical waste.
-
-
Segregate the waste at the point of generation. Use separate, clearly labeled, and appropriate waste containers for hazardous and non-hazardous this compound waste.
Step 2: Handling and Storage of this compound Waste
-
Hazardous this compound Waste (pH ≤ 2):
-
Collect in a designated, leak-proof, and closed container labeled "Hazardous Waste - Corrosive, Toxic" and include the chemical name "this compound".
-
Store in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Non-Hazardous this compound Waste (pH > 2):
-
Collect in a designated, sealed container.
-
This compound is not on the FDA's "flush list," therefore it should not be disposed of down the drain.[3]
-
Step 3: Disposal Procedures
-
For Hazardous this compound Waste:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste hauler.[2][3]
-
Incineration at a permitted facility is the standard disposal method for hazardous pharmaceutical waste.
-
Empty containers that held acutely toxic (P-listed) hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, or the container itself must be managed as hazardous waste.[4] While this compound is not typically P-listed, it is best practice to consult with your EHS department for specific guidance on container disposal.
-
-
For Non-Hazardous this compound Waste:
-
For liquid and solid forms not on the FDA flush list, the recommended disposal method is to render the waste unpalatable before placing it in the municipal trash.[5][6][7]
-
Mix the this compound waste with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5][7] Do not crush tablets or capsules.[5]
-
Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Dispose of the sealed container in the regular trash.
-
For empty, non-hazardous containers, remove or obscure all personal and prescription information before recycling or disposing of them in the trash.
-
Experimental Protocols
While specific protocols for the chemical neutralization of this compound waste for routine disposal are not widely established in standard laboratory procedures, the principles of handling spills can be adapted for managing small quantities of waste.
Protocol for Handling and Preparing this compound Waste for Disposal
This protocol is based on standard procedures for cleaning up chemical spills and can be applied to the consolidation and packaging of this compound waste for disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or commercial absorbent pads).
-
Sealable, labeled waste container.
-
Decontamination solutions (e.g., 70% ethanol, detergent and water).
Procedure:
-
Ensure Proper Ventilation: Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood.
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain Liquid Waste: If consolidating liquid this compound waste, pour it carefully into the designated waste container, avoiding splashes. If dealing with a spill, surround the liquid with an inert absorbent material.
-
Absorb Liquid Waste: Apply absorbent material to the liquid waste until it is fully absorbed.
-
Collect Waste: Carefully scoop or sweep the absorbed material and place it into a designated, labeled waste container.
-
Package for Disposal: Securely seal the waste container.
-
Decontaminate Surfaces: Clean the area where the waste was handled with an appropriate solvent like alcohol, followed by a thorough cleaning with detergent and water.
-
Dispose of Contaminated Materials: All contaminated materials (e.g., absorbent pads, gloves) should be placed in the same waste container.
-
Final Disposal: Follow the procedures outlined in Step 3 for either hazardous or non-hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Lidocaine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for handling lidocaine (B1675312), offering procedural, step-by-step guidance to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper personal protective equipment protocols is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be required if there is a risk of splashes or aerosols.[1][3][4] | Protects against accidental splashes, dust, or mists that can cause eye irritation or injury.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[4] Double gloving is recommended to enhance protection.[1][2][3] | Prevents skin contact and absorption of this compound.[4] Always inspect gloves for damage before use.[4] |
| Body Protection | A laboratory coat or work uniform is mandatory.[2][3] For tasks with a higher risk of exposure, an apron or disposable suit should be used.[1][2][3] | Shields skin and personal clothing from contamination.[4] Additional garments provide extra protection against significant splashes.[3] |
| Respiratory Protection | Generally not required in a well-ventilated area.[2] An approved respirator should be used if dust or aerosols are generated.[2][4] | Minimizes the risk of inhaling this compound particles, especially when handling the powdered form.[4] |
Quantitative Exposure Limits
Understanding and adhering to established workplace exposure limits for this compound hydrochloride is a critical aspect of safe handling.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 15 µg/m³ | Internal |
| Short-Term Exposure Limit (STEL) | 100 µg/m³ (OEB 3) | Internal |
| Wipe Limit | 150 µ g/100 cm² | Internal |
| Oral LD50 (Rat) | 317 mg/kg |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk and ensure the safety of all laboratory personnel.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system, such as a chemical fume hood, is highly recommended to control airborne concentrations.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Container Handling: Keep this compound containers tightly closed when not in use.[1][2] Handle containers with care to prevent spills and minimize the generation of dust.[1]
Handling Procedures
-
Avoid Contact: Prevent all personal contact with the substance, including the inhalation of dust or fumes and contact with skin and eyes.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound.[1][2] Eating, drinking, or smoking in the laboratory area where this compound is handled is strictly prohibited.[1][2]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.[2]
Accidental Exposure First Aid
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing.[2][4] Wash the affected area with soap and water for at least 15 minutes.[1][4] If irritation develops, consult a healthcare provider.[4]
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen.[1] Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
General Principle: Dispose of this compound waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of waste into the sewer system.[3]
-
Contaminated Materials: Absorb liquid spills with an inert, non-combustible material like dry sand or earth and place it in a suitable container for disposal.[2][6]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3] If not specified otherwise, dispose of them as unused product.[3]
-
Hazardous Waste Classification: this compound may be classified as a hazardous waste depending on the formulation. For instance, if the pH of a this compound formulation is less than or equal to 2, it is classified as RCRA hazardous waste for corrosivity.[7] It is always best to consult with a licensed waste hauler to determine the hazardous nature of any pharmaceutical waste.[7]
-
Segregation: Ensure that pharmaceutical waste is kept separate from other waste streams like sharps and general medical waste, as they require different treatment and disposal methods.[8]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merck.com [merck.com]
- 4. hexiapharm.com [hexiapharm.com]
- 5. b2b.concordancehealthcare.com [b2b.concordancehealthcare.com]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Is this compound a Hazardous Waste? [redbags.com]
- 8. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
